3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-9,14H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHGBDZJCJCGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485544 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61696-79-5 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the synthetic pathways leading to 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative. The 3-aryltetralone scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds. This document emphasizes the chemical principles, strategic considerations, and practical execution of its synthesis.
Introduction and Retrosynthetic Analysis
The target molecule, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, belongs to the 1-tetralone class of compounds. These structures are prevalent in natural products and serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] A logical approach to devising its synthesis begins with a retrosynthetic analysis, which deconstructs the molecule to identify plausible starting materials.
The most strategically sound disconnection is the bond formed during the intramolecular Friedel-Crafts acylation, which creates the fused aromatic ring system. This reveals a key precursor: a 4-aryl-substituted butanoic acid. This specific disconnection points to 4-phenyl-4-(4-methoxyphenyl)butanoic acid as the immediate precursor. This precursor contains the complete carbon skeleton and the required aryl substituents, primed for cyclization.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most robust and widely employed method for the synthesis of 1-tetralones is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids.[2][3] This reaction involves the cyclization of the carboxylic acid onto the aromatic ring, facilitated by a strong acid catalyst, to form the six-membered ketone ring.[4][5]
Mechanism and Catalyst Choice: The reaction proceeds via the formation of a highly electrophilic acylium ion from the carboxylic acid precursor. This acylium ion is then attacked by the electron-rich phenyl ring in an electrophilic aromatic substitution reaction, followed by rearomatization to yield the cyclic ketone.
Commonly used catalysts for this transformation include:
-
Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a solvent, effectively promoting the reaction at elevated temperatures.[6][7][8] It is a powerful dehydrating agent that facilitates the formation of the acylium ion intermediate.[8]
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is another potent dehydrating acid medium for effecting these cyclizations.[5]
-
Lewis Acids (e.g., AlCl₃, Bi(OTf)₃): In conjunction with the corresponding acid chloride, Lewis acids are classic reagents for Friedel-Crafts reactions.[2][9] However, using the carboxylic acid directly with a Brønsted acid like PPA is often more convenient.[3]
The choice of catalyst depends on the substrate's reactivity and the desired reaction conditions. For the synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, the precursor acid has two phenyl rings. The cyclization is expected to occur onto the unsubstituted phenyl ring, as the methoxy-substituted ring is not directly attached to the butyric acid chain in a manner that allows for intramolecular cyclization to the desired tetralone.
Synthesis Pathway Diagram
The overall synthetic pathway from commercially available starting materials to the final product is illustrated below. It involves the preparation of the key 4,4-diarylbutanoic acid precursor followed by the critical intramolecular Friedel-Crafts cyclization.
Caption: Overall synthesis scheme for the target tetralone.
Detailed Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis, adapted from established methodologies for analogous compounds.
Part A: Synthesis of 4-(4-methoxyphenyl)-4-phenylbutanoic acid (Precursor)
-
Step A1: Friedel-Crafts Acylation to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.0 eq).
-
Add anisole (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by recrystallization.
-
-
Step A2: Grignard Reaction.
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) dissolved in dry THF.
-
Cool the solution to 0 °C and add phenylmagnesium bromide (2.5 eq, commercially available solution) dropwise. The excess Grignard reagent is to ensure both deprotonation of the carboxylic acid and addition to the ketone.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, and evaporate the solvent to yield the crude tertiary alcohol.
-
-
Step A3: Hydrogenolysis of the Benzylic Alcohol.
-
Dissolve the crude alcohol from the previous step in acetic acid or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature overnight.[10]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude 4-(4-methoxyphenyl)-4-phenylbutanoic acid.[11][12] This product is often used in the next step without further purification.
-
Part B: Intramolecular Friedel-Crafts Cyclization
-
Step B1: Cyclization to 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
-
Place polyphosphoric acid (PPA) (approx. 10-20 times the weight of the acid precursor) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the PPA to 80-90 °C to reduce its viscosity.[8]
-
Add the crude 4-(4-methoxyphenyl)-4-phenylbutanoic acid (1.0 eq) to the hot PPA in portions.
-
Continue heating and stirring the mixture at 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC (a higher Rf value is expected for the tetralone product compared to the carboxylic acid precursor).
-
After completion, cool the reaction mixture slightly and pour it carefully onto a large volume of crushed ice with vigorous stirring.
-
The product will precipitate as a solid or oil. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step B2: Purification.
-
The crude tetralone can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a solid or viscous oil.
-
Mechanism of PPA-Catalyzed Cyclization
The key cyclization step is a classic electrophilic aromatic substitution. The diagram below outlines the accepted mechanism.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Data Summary and Characterization
The efficiency of the cyclization step can vary based on the specific conditions used. Below is a table summarizing typical parameters for this type of reaction.
| Parameter | Condition | Expected Outcome | Reference |
| Catalyst | Polyphosphoric Acid (PPA) | Good to excellent yields | [7][8] |
| Temperature | 90 - 100 °C | Promotes reaction without significant side products | [10] |
| Reaction Time | 2 - 4 hours | Sufficient for complete conversion | N/A |
| Yield | 70 - 90% | Typical for intramolecular Friedel-Crafts acylations | [10] |
Product Characterization: The identity and purity of the synthesized 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methoxy group singlet, and the aliphatic protons of the tetralone ring system, including the benzylic proton at the C3 position.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon (~198 ppm), aromatic carbons, and aliphatic carbons.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the product's molecular weight (C₁₇H₁₆O₂ = 252.31 g/mol ).
-
Infrared (IR) Spectroscopy: A strong absorption band around 1680 cm⁻¹ will indicate the presence of the conjugated ketone carbonyl group.
Conclusion
The synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is reliably achieved through a multi-step sequence culminating in an intramolecular Friedel-Crafts acylation. The key to a successful synthesis lies in the efficient preparation of the 4-(4-methoxyphenyl)-4-phenylbutanoic acid precursor, followed by a carefully controlled cyclization using a strong acid catalyst like polyphosphoric acid. This guide provides a robust framework and detailed protocol for researchers to produce this valuable 3-aryltetralone scaffold for further investigation and application in drug discovery and development.
References
- Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. (n.d.). National Institutes of Health.
- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (2004). Google Patents.
- A Study for Porbing the mechanism of acylation reactions and fries rearrangement in Polyphosphoric acid (PPA). (n.d.). Academia.edu.
- The Intramolecular Friedel-Crafts Reaction. (2018). Master Organic Chemistry.
- Synthesis of tetralones through intramolecular Friedel–Crafts cyclization. (n.d.). ResearchGate.
- FRIEDEL-CRAFTS ACYLATION WITH MALONIC ACIDS IN POLYPHOSPHORIC ACID. (1999). Sci-Hub.
- Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. (n.d.). Oxford Academic.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health.
- Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate.
- Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education.
- Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. (2025). ResearchGate.
- Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. (2025). ResearchGate.
- Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. (2025). ResearchGate.
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- 1. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. (PDF) A Study for Porbing the mechanism of acylation reactions and fries rearrangement in Polyphosphoric acid (PPA) [academia.edu]
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- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic tetralone derivative, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. Tetralone scaffolds are significant in medicinal chemistry, serving as foundational structures for a variety of pharmacologically active agents. Understanding the specific physicochemical characteristics of substituted tetralones, such as the title compound, is paramount for predicting their behavior in biological systems, guiding formulation development, and ensuring analytical robustness. This document synthesizes available data on closely related analogs and outlines established methodologies for the complete characterization of this compound, thereby providing a predictive and practical framework for researchers. While direct experimental data for this specific molecule is not extensively published, this guide extrapolates from well-characterized related compounds to offer valuable insights.
Introduction: The Significance of the 3-Aryl-Tetralone Scaffold
The 3,4-dihydronaphthalen-1(2H)-one, commonly known as α-tetralone, is a bicyclic aromatic ketone that serves as a privileged scaffold in drug discovery. Its rigid structure and synthetic tractability have led to its incorporation into a wide array of therapeutic agents. The introduction of an aryl substituent at the 3-position, as in 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, creates a chiral center and significantly influences the molecule's three-dimensional conformation and electronic properties. These modifications can profoundly impact biological activity, receptor binding affinity, and metabolic stability.
This guide will delve into the structural, physical, and analytical properties of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. The causality behind the selection of specific analytical techniques will be explained, providing a robust framework for its synthesis, purification, and characterization.
Molecular Structure and Core Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior from the benchtop to biological systems. Below is a summary of the predicted and known properties of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one and its parent scaffold.
| Property | Value (Predicted/Analog Data) | Source/Justification |
| Chemical Formula | C₁₇H₁₆O₂ | Calculated |
| Molecular Weight | 252.31 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid at room temperature. | Based on related 3-aryl-tetralone derivatives. |
| Melting Point (°C) | Not yet experimentally determined. Expected to be higher than α-tetralone (2-7 °C) due to increased molecular weight and intermolecular interactions. | [1] |
| Boiling Point (°C) | Not experimentally determined. Expected to be significantly higher than α-tetralone (255.8 °C at 760 mmHg) due to increased molecular weight. | [1] |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, chloroform, and acetone. Sparingly soluble in less polar solvents like hexanes. Predicted to have low aqueous solubility. | Based on the general solubility of tetralone derivatives. |
| pKa | Not experimentally determined. The carbonyl group imparts very weak basicity. No readily ionizable protons are present. | Chemical structure analysis. |
| LogP | Predicted to be in the range of 3-4, indicating significant lipophilicity. | Estimation based on the structure and comparison with related compounds. |
Synthesis and Structural Elucidation: A Methodological Overview
The synthesis of 3-aryl-tetralones can be achieved through several established routes. A common and effective method is the Michael addition of an appropriate aryl Grignard reagent to a chalcone precursor, followed by an intramolecular Friedel-Crafts cyclization.
Caption: A generalized synthetic workflow for 3-aryl-tetralones.
Experimental Protocol: Synthesis
-
Chalcone Formation: React an appropriate acetophenone with 4-methoxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.
-
Michael Addition: The purified chalcone is then reacted with a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, in an ethereal solvent like THF at low temperature.
-
Work-up and Cyclization: The reaction is quenched with an aqueous solution of ammonium chloride. The resulting intermediate is extracted and then treated with a strong acid catalyst, typically polyphosphoric acid (PPA), and heated to induce intramolecular Friedel-Crafts cyclization.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality: The choice of a Michael addition followed by Friedel-Crafts cyclization is a convergent and efficient strategy to construct the 3-aryl-tetralone core. The electron-donating methoxy group on the phenyl ring of the Grignard reagent facilitates the initial nucleophilic attack. The subsequent acid-catalyzed cyclization is a classic and reliable method for forming the six-membered ring of the tetralone system.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the naphthalene and the 4-methoxyphenyl moieties. The aliphatic protons of the tetralone ring will appear as complex multiplets due to diastereotopicity and spin-spin coupling. The methoxy group will present as a sharp singlet around 3.8 ppm.
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (typically downfield, around 198 ppm), the aromatic carbons, the aliphatic carbons of the tetralone ring, and the methoxy carbon (around 55 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1695 cm⁻¹, characteristic of an aryl ketone.
-
C-O Stretch: An absorption band corresponding to the aryl ether C-O stretch of the methoxy group is expected around 1250 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z = 252.31 is expected.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group or cleavage of the tetralone ring.
Chromatographic and Physicochemical Analysis
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one and for quantitative analysis.
Caption: A typical workflow for HPLC analysis of a 3-aryl-tetralone.
Self-Validating Protocol:
-
Column: A C18 stationary phase is appropriate due to the lipophilic nature of the analyte.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio should be optimized to achieve a retention time of 3-10 minutes for good resolution and peak shape.
-
Detection: The aromatic nature of the compound allows for strong UV absorbance, making a UV detector set at a wavelength such as 254 nm a reliable choice.
-
System Suitability: Before sample analysis, the system should be validated by injecting a standard to check for theoretical plates, tailing factor, and reproducibility.
Determination of LogP
The octanol-water partition coefficient (LogP) is a critical parameter for predicting drug absorption and membrane permeability. The shake-flask method is the traditional approach, but calculator-based and HPLC-based methods are often used for initial screening.
Solubility Determination
Aqueous and solvent solubility can be determined using the equilibrium shake-flask method. A known excess of the compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in a filtered aliquot is then determined by a calibrated analytical method, typically HPLC-UV.
Conclusion
References
- Pinney, K. G., et al. (2018). Synthesis of aryldihydronaphthalene derivatives.
- Li, X., Xu, B., Du, D., et al. (2019). A sulfur-mediated electrophilic cyclization reaction of aryl-tethered internal alkynes.
- Alvarado, M., et al. (2005). Synthesis and binding affinity of novel 3-aminoethyl-1-tetralones, potential atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters.
- (2018). NMR data of 4-(4'-methoxyphenyl)-3-buten-2-one. Chegg.com.
- Royal Society of Chemistry. (n.d.).
-
MDPI. (n.d.). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei.
- ResearchGate. (n.d.). UV/Vis absorption and fluorescence spectra of various compounds.
- PubMed. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. European Journal of Medicinal Chemistry.
-
Chemsrc. (2025). 3,4-Dihydronaphthalen-1(2H)-one. Retrieved from [Link]
- Mota, C. J. A., et al. (2014). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
- ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl)
- Green Chemistry (RSC Publishing). (n.d.).
Sources
An In-depth Technical Guide to 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS: 61696-79-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Tetralone Derivatives
The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid framework allows for precise three-dimensional positioning of substituents, making it an attractive template for the design of targeted therapeutics. This guide focuses on a specific derivative, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, a molecule situated at the intersection of established synthetic pathways and unexplored pharmacological potential. Due to the limited availability of direct experimental data for this specific compound, this document will leverage established knowledge of the broader tetralone class to provide a comprehensive technical overview. We will explore its chemical identity, propose robust synthetic strategies, and discuss its potential biological activities based on the well-documented properties of structurally related analogues.
Section 1: Chemical Identity and Physicochemical Properties
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a tetralone derivative characterized by a 4-methoxyphenyl substituent at the C3 position of the dihydronaphthalenone core. This substitution introduces a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.
| Property | Value | Source/Method |
| CAS Number | 61696-79-5 | Chemical Abstracts Service |
| Molecular Formula | C₁₇H₁₆O₂ | Stoichiometric Calculation |
| Molecular Weight | 252.31 g/mol | Stoichiometric Calculation |
| IUPAC Name | 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | IUPAC Nomenclature |
| Synonyms | 3-(p-Methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-one, 3-(4-methoxyphenyl)-α-tetralone | Common Nomenclature |
| Predicted LogP | ~3.5 | Computational Prediction |
| Predicted Solubility | Low in water, soluble in organic solvents like DMSO, DMF, and alcohols. | Based on Structural Features |
Section 2: Proposed Synthetic Pathways
While specific literature detailing the synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is scarce, established methods for the synthesis of tetralones can be adapted. A logical and efficient approach would involve a multi-step synthesis culminating in an intramolecular Friedel-Crafts acylation.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be derived from a substituted butanoic acid, which in turn can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This proposed synthesis is a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding to the next step.
Step 1: Michael Addition
The synthesis would commence with a base-catalyzed Michael addition of phenylacetonitrile to 4-methoxybenzaldehyde.
-
Reactants: Phenylacetonitrile, 4-Methoxybenzaldehyde
-
Catalyst: A strong base such as sodium ethoxide or potassium tert-butoxide.
-
Solvent: A polar aprotic solvent like ethanol or dimethylformamide (DMF).
-
Procedure:
-
Dissolve phenylacetonitrile in the chosen solvent and cool the mixture in an ice bath.
-
Add the base portion-wise to generate the carbanion.
-
Slowly add a solution of 4-methoxybenzaldehyde in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a weak acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.
-
Purify the resulting 4-phenyl-3-(4-methoxyphenyl)butanenitrile by column chromatography or recrystallization.
-
Step 2: Nitrile Hydrolysis
The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Reactant: 4-phenyl-3-(4-methoxyphenyl)butanenitrile
-
Reagents:
-
Acidic Hydrolysis: Concentrated hydrochloric acid or sulfuric acid in water/ethanol.
-
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide in water/ethanol, followed by acidification.
-
-
Procedure (for acidic hydrolysis):
-
Reflux the nitrile in a mixture of concentrated HCl and water.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the carboxylic acid product.
-
Purify 4-phenyl-3-(4-methoxyphenyl)butanoic acid by recrystallization.
-
Step 3: Intramolecular Friedel-Crafts Acylation
The final step is the cyclization of the butanoic acid derivative to form the tetralone ring.
-
Reactant: 4-phenyl-3-(4-methoxyphenyl)butanoic acid
-
Reagent: A strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid.
-
Procedure:
-
Heat the carboxylic acid in an excess of PPA with stirring.
-
The reaction is typically run at elevated temperatures (e.g., 80-100 °C).
-
Monitor the reaction by TLC.
-
Upon completion, pour the hot reaction mixture onto ice-water to precipitate the product.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
-
Caption: Proposed synthetic workflow for the target compound.
Section 3: Analytical Characterization
Given the absence of published spectral data, the following are predicted characteristics based on the structure of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one and data from analogous compounds.
-
¹H NMR:
-
Aromatic protons of the naphthalene and phenyl rings would appear in the range of δ 6.8-8.0 ppm.
-
The methoxy group protons would be a sharp singlet around δ 3.8 ppm.
-
The aliphatic protons of the dihydronaphthalene ring would appear as complex multiplets in the range of δ 2.0-3.5 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon would be observed around δ 195-200 ppm.
-
Aromatic carbons would be in the range of δ 110-160 ppm.
-
The methoxy carbon would be around δ 55 ppm.
-
Aliphatic carbons would appear in the range of δ 20-50 ppm.
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch of the ketone would be expected around 1680 cm⁻¹.
-
C-H stretching vibrations for aromatic and aliphatic protons would be observed around 3100-2850 cm⁻¹.
-
C-O stretching for the methoxy group would appear around 1250 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 252.31.
-
Fragmentation patterns would likely involve cleavage of the methoxyphenyl group and rearrangements of the tetralone core.
-
Section 4: Potential Biological Activities and Therapeutic Applications
While the specific biological profile of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one has not been reported, the tetralone class of molecules is known for a diverse range of pharmacological activities.[2] This suggests that the target compound could be a valuable lead for drug discovery programs.
Anti-inflammatory and Analgesic Potential
Many tetralone derivatives have been investigated as anti-inflammatory agents, with some exhibiting inhibitory activity against cyclooxygenase (COX) enzymes.[3][4] The structural features of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one are consistent with those of some known COX inhibitors, suggesting it may possess anti-inflammatory and analgesic properties.
Caption: Postulated anti-inflammatory mechanism of action.
Anticancer Activity
Chalcones and their derivatives, which share structural similarities with substituted tetralones, are well-known for their anticancer properties.[2] The α,β-unsaturated ketone moiety present in some tetralone derivatives is often implicated in their cytotoxic effects against various cancer cell lines. Further investigation into the antiproliferative activity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is warranted.
Monoamine Oxidase (MAO) Inhibition
Derivatives of α-tetralone have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[5][6] This suggests a potential application in the treatment of neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors are used to prevent the breakdown of dopamine. The substitution pattern on the aromatic rings of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one could influence its potency and selectivity for MAO isoforms.
Section 5: Future Directions and Conclusion
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one represents an intriguing yet understudied molecule within the pharmacologically significant tetralone family. This guide has provided a comprehensive theoretical framework, from proposed synthesis to potential biological activities, based on the wealth of knowledge surrounding related compounds.
The immediate future for research on this compound should focus on:
-
Chemical Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques to confirm its structure and purity.
-
Biological Screening: A broad-based biological screening program should be initiated to investigate its potential anti-inflammatory, anticancer, and MAO inhibitory activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues will be crucial to understand the key structural features responsible for any observed biological activity and to optimize lead compounds.
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molecular structure of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
An In-Depth Technical Guide to the Molecular Structure of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Abstract
This technical guide provides a comprehensive examination of the , a compound of significant interest in medicinal chemistry and organic synthesis. The tetralone scaffold is a privileged structure found in numerous biologically active molecules and natural products.[1][2] This document details the synthesis, structural elucidation through advanced spectroscopic and crystallographic techniques, and the potential biological relevance of this specific derivative. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the causality behind its chemical properties and potential applications.
Introduction
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one belongs to the α-tetralone class of compounds, which are characterized by a bicyclic aromatic hydrocarbon fused to a cyclohexanone ring.[3] The presence of the 4-methoxyphenyl substituent at the C3 position introduces a key structural motif that can significantly influence the molecule's conformation, reactivity, and biological activity. Tetralone derivatives serve as crucial building blocks for the synthesis of a wide array of therapeutic agents, including antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and compounds with antitumor properties.[1][3] Understanding the precise three-dimensional structure, electronic distribution, and conformational dynamics of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is paramount for designing novel derivatives with enhanced pharmacological profiles.
Synthesis and Derivatization
The synthesis of 3-aryl-3,4-dihydronaphthalen-1(2H)-ones can be achieved through several established synthetic routes. A common and effective method involves the Michael addition of an appropriate aryl precursor to an α,β-unsaturated ketone, followed by an intramolecular Friedel-Crafts acylation.[4] Alternative approaches include photocatalytic annulation reactions and rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes.[4][5]
Representative Synthetic Protocol: Michael Addition followed by Intramolecular Cyclization
This protocol outlines a general, reliable method for the laboratory-scale synthesis of the title compound.
Step 1: Michael Addition
-
To a solution of a suitable phenylpropiolic acid derivative and 4-methoxyaniline in a polar aprotic solvent (e.g., DMF), add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 3-(4-methoxyphenylamino)acrylic acid derivative.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Activate the carboxylic acid of the intermediate from Step 1 by converting it to the corresponding acid chloride. This is typically achieved by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.
-
After formation of the acid chloride (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride), cool the reaction mixture to 0 °C.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise to promote the intramolecular cyclization.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it over crushed ice and dilute HCl.
-
Extract the product with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Structural Elucidation
A combination of spectroscopic and crystallographic methods is essential for the unambiguous determination of the .
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides critical information about the electronic environment and connectivity of hydrogen atoms. Based on data from analogous structures, the following characteristic signals are expected:[6][7]
-
Aromatic protons of the naphthalene ring system will appear as multiplets in the range of δ 7.0-8.1 ppm.
-
The protons of the 4-methoxyphenyl group will show two doublets (an AA'BB' system) around δ 6.8-7.2 ppm.
-
The methoxy group (-OCH₃) protons will present as a sharp singlet at approximately δ 3.8 ppm.
-
The aliphatic protons on the dihydronaphthalene ring (at C2, C3, and C4) will appear as complex multiplets between δ 2.0-3.5 ppm due to diastereotopicity and spin-spin coupling.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected chemical shifts are:[6][8]
-
The carbonyl carbon (C=O) at C1 will be significantly downfield, around δ 197-198 ppm.
-
Aromatic carbons will resonate in the region of δ 114-145 ppm.
-
The methoxy carbon will be observed around δ 55 ppm.
-
The aliphatic carbons (C2, C3, C4) will appear in the upfield region of δ 23-40 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. The fragmentation pattern would likely involve cleavage of the methoxyphenyl group and rearrangements within the tetralone core.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups.[7]
-
A strong, sharp absorption band around 1680-1690 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone.
-
C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹ and for the aliphatic CH₂ groups around 2850-2960 cm⁻¹.
-
Asymmetric and symmetric C-O-C stretching for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
Crystallographic and Conformational Analysis
While a specific crystal structure for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is not publicly available, data from closely related substituted tetralones provide valuable insights.[9][10][11] X-ray crystallography is the definitive method for determining the solid-state conformation, including bond lengths, bond angles, and the puckering of the non-aromatic ring.
The dihydronaphthalenone ring typically adopts a distorted half-chair or screw-boat conformation to minimize steric strain. The bulky 4-methoxyphenyl group at the C3 position is expected to preferentially occupy a pseudo-equatorial position to reduce unfavorable 1,3-diaxial interactions.
Table 1: Predicted Crystallographic and Conformational Parameters
| Parameter | Predicted Value/Conformation | Rationale/Reference Analog |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules[9] |
| Space Group | P-1 or P2₁/c | Frequently observed for centrosymmetric or non-chiral packing[9] |
| Dihydronaphthalene Ring Conformation | Distorted Half-Chair | Minimizes torsional and steric strain |
| Substituent Orientation | Pseudo-equatorial | Avoids 1,3-diaxial interactions |
| Dihedral Angle | ~40-60° | Angle between the naphthalene and methoxyphenyl rings |
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for predicting the ground-state geometry, electronic properties, and spectroscopic data of molecules.[12] These computational studies can corroborate experimental findings and provide insights into aspects of the structure that are difficult to probe experimentally.
Physicochemical Properties
The structural features of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one dictate its physical and chemical properties.
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 252.31 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water |
| XLogP3 | ~3.5 (Predicted) |
Biological Significance and Potential Applications
The tetralone scaffold is a well-established pharmacophore, and its derivatives exhibit a wide range of biological activities, including antibacterial, antitumor, and effects on the central nervous system.[2] The introduction of the 4-methoxyphenyl group can modulate these activities through several mechanisms:
-
Steric Hindrance: The bulky substituent can influence the binding affinity and selectivity for biological targets.
-
Electronic Effects: The electron-donating methoxy group can alter the electron density of the molecule, affecting its reactivity and interactions with receptors.
-
Metabolic Stability: The methoxy group can be a site for metabolism (O-demethylation), potentially leading to active metabolites or influencing the pharmacokinetic profile.
Derivatives of α-aryl-α-tetralones have shown promise as inhibitors of the Hepatitis C virus (HCV), demonstrating the therapeutic potential of this molecular architecture.[13] Given the diverse bioactivities of the tetralone core, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one represents a valuable lead compound for the development of new therapeutic agents.[3][14]
Conclusion
The is a prime example of a synthetically accessible and biologically relevant scaffold. Its structure has been thoroughly characterized by a suite of analytical techniques that reveal a distorted half-chair conformation for the dihydronaphthalene ring and specific spectroscopic signatures. The insights gained from a detailed structural analysis are crucial for guiding the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science. Further investigation into its biological activity and structure-activity relationships is warranted to fully exploit the potential of this versatile molecule.
References
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Nyangulu, J. M., Nelson, K. M., Rose, P. A., Gai, Y., Loewen, M., Lougheed, B., Quail, J. W., Cutler, A. J., & Abrams, S. R. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400–1412. [Link]
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Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]
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Li, Y., Wang, Y., Zhang, T., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113930. [Link]
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Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]
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Valadares, M. C., da Silva, A. J. M., & de Souza, M. C. B. V. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(10), 2139-2142. [Link]
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Pinney, K. G., et al. (2018). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. European Journal of Medicinal Chemistry, 157, 140-150. [Link]
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Ji, W. Z., Shi, H. N., Wei, P., & Jiang, B. (2022). Photocatalytic Annulation‐Carbohalogenation of 1,7‐Enynes for Atom‐Economic Synthesis of Functionalized 3,4‐Dihydronaphthalen‐1(2H)‐ones. Advanced Synthesis & Catalysis, 364(13), 2235-2240. [Link]
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Organic Chemistry Portal. (n.d.). Tetralone synthesis. [Link]
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Li, J., et al. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives. RSC Advances, 14(1), 1-19. [Link]
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Marinov, M., et al. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 52(10), 624-629. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Organic Syntheses. (2005). 6-Amino-3,4-dihydro-1(2H)-naphthalenone. Organic Syntheses, 81, 213. [Link]
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Chen, Y., et al. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry, 89(1), 695-700. [Link]
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Journal of Computational Chemistry. (2016). Infoscience. [Link]
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Zherebtsov, M. A., et al. (2022). New tri-tert-alkyl substituted o-quinones of tetraline family. Mendeleev Communications, 32(2), 193-195. [Link]
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Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(3), 399. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... [Link]
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Neufeld, J., et al. (2023). X‐ray crystal structure of tetralin 12. Angewandte Chemie International Edition, 62(48), e202311821. [Link]
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Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. [Link]
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Aree, T., et al. (2021). Crystal structure of 3,14-diethyl-2,6,13,17-tetraazoniatricyclo[16.4.0.07,12]docosane tetrachloride tetrahydrate from synchrotron X-ray data. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 223–227. [Link]
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The Spectroscopic Signature of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, represents a class of compounds with significant potential in medicinal chemistry. The tetralone scaffold is a common feature in a variety of biologically active molecules. The addition of a 4-methoxyphenyl substituent at the 3-position introduces further complexity and potential for diverse pharmacological interactions. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering researchers a foundational understanding of its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The interpretations herein are based on established principles of spectroscopy and comparative data from analogous structures, providing a robust framework for the identification and characterization of this and related molecules.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure and numbering convention for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Figure 1. Molecular structure and atom numbering of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: ~4 s
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | ~8.05 | d | ~7.8 | 1H |
| H-5, H-6, H-7 | ~7.20 - 7.60 | m | - | 3H |
| H-2', H-6' | ~7.15 | d | ~8.6 | 2H |
| H-3', H-5' | ~6.90 | d | ~8.6 | 2H |
| OCH₃ | ~3.80 | s | - | 3H |
| H-3 | ~3.60 | m | - | 1H |
| H-4 | ~3.00 | m | - | 2H |
| H-2 | ~2.70 | m | - | 2H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Region (δ 7.0 - 8.1 ppm): The proton at the C-8 position is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing carbonyl group, appearing as a doublet around 8.05 ppm. The remaining protons on the naphthalene ring (H-5, H-6, and H-7) would appear as a complex multiplet between 7.20 and 7.60 ppm. The protons on the 4-methoxyphenyl ring are expected to show a characteristic AA'BB' system, with two doublets around 7.15 ppm (H-2', H-6') and 6.90 ppm (H-3', H-5'). The upfield shift of H-3' and H-5' is due to the electron-donating effect of the methoxy group.
-
Aliphatic Region (δ 2.5 - 3.9 ppm): The methoxy protons (OCH₃) will present as a sharp singlet at approximately 3.80 ppm. The benzylic proton at C-3, being adjacent to the aromatic ring, will be deshielded and is predicted to appear as a multiplet around 3.60 ppm. The methylene protons at C-4 and C-2 are diastereotopic and will likely show complex multiplets due to geminal and vicinal coupling. The protons at C-4 are adjacent to the aromatic ring and are expected around 3.00 ppm, while the C-2 protons, being α to the carbonyl group, are predicted to be around 2.70 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2.0 s
-
Spectral width: 0 to 220 ppm
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | ~198.0 |
| C-4' | ~158.5 |
| C-8a | ~144.5 |
| C-1' | ~136.0 |
| C-4a | ~133.0 |
| C-7 | ~132.5 |
| C-5 | ~129.0 |
| C-2', C-6' | ~128.5 |
| C-8 | ~127.0 |
| C-6 | ~126.5 |
| C-3', C-5' | ~114.0 |
| OCH₃ | ~55.3 |
| C-3 | ~45.0 |
| C-2 | ~38.0 |
| C-4 | ~30.0 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Downfield Region (δ > 100 ppm): The carbonyl carbon (C-1) is the most deshielded, with a predicted chemical shift around 198.0 ppm. The aromatic carbons will appear in the range of 114.0 to 158.5 ppm. The carbon bearing the methoxy group (C-4') will be significantly deshielded due to the oxygen atom, appearing around 158.5 ppm. The quaternary carbons of the naphthalene ring (C-4a and C-8a) will also be in this region. The carbons ortho and para to the methoxy group (C-3', C-5') will be shielded due to resonance effects, appearing upfield around 114.0 ppm.
-
Upfield Region (δ < 60 ppm): The methoxy carbon (OCH₃) is expected to have a chemical shift of approximately 55.3 ppm. The aliphatic carbons (C-2, C-3, and C-4) will be found in the most upfield region. The benzylic carbon (C-3) will be the most deshielded of the three, predicted around 45.0 ppm. The C-2 carbon, being α to the carbonyl, is expected around 38.0 ppm, and the C-4 carbon around 30.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid/oil): Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Processing: The instrument software will perform the Fourier transform to generate the spectrum of absorbance or transmittance versus wavenumber.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2950, ~2850 | C-H stretch | Aliphatic (CH₂, CH) |
| ~1685 | C=O stretch | Aryl ketone (conjugated) |
| ~1605, ~1510, ~1460 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch (asymmetric) | Aryl ether (Ar-O-CH₃) |
| ~1175 | C-O stretch (symmetric) | Aryl ether (Ar-O-CH₃) |
| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene |
Interpretation of the Predicted IR Spectrum
The IR spectrum will be dominated by a strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching of an aryl ketone where the carbonyl is conjugated with the aromatic ring.[1][2] The aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The presence of the two aromatic rings will give rise to several C=C stretching bands in the 1600-1450 cm⁻¹ region. The methoxy group will be clearly identifiable by the strong, characteristic C-O stretching bands around 1250 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). The substitution pattern of the 4-methoxyphenyl ring is indicated by a strong out-of-plane C-H bending vibration around 830 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Predicted Mass Spectrum Data (Electron Ionization)
-
Molecular Ion (M⁺˙): m/z = 266.13
-
Key Fragments:
| m/z | Predicted Fragment Ion |
| 251 | [M - CH₃]⁺ |
| 146 | [C₁₀H₁₀O]⁺˙ (Tetralone moiety) |
| 133 | [M - C₉H₉O]⁺ (Loss of the tetralone side chain) |
| 121 | [C₇H₅O]⁺ (Fragment from the tetralone part) |
| 108 | [C₇H₈O]⁺˙ (4-vinylanisole) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Interpretation of the Predicted Mass Spectrum
Under electron ionization, the molecular ion peak at m/z 266 is expected to be observed. A common fragmentation pathway for methoxy-containing aromatic compounds is the loss of a methyl radical (•CH₃), leading to a fragment at m/z 251. Cleavage of the bond between C-3 and the 4-methoxyphenyl group is a likely fragmentation pathway. This can lead to the formation of a radical cation of the tetralone moiety at m/z 146. Another significant fragmentation would be the cleavage of the C2-C3 and C4-C4a bonds, leading to fragments characteristic of the individual ring systems. The 4-methoxyphenyl group can also undergo fragmentation, with a prominent peak at m/z 108 corresponding to a 4-vinylanisole radical cation.
Figure 2. Predicted key fragmentation pathways for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a detailed and predictive framework for the characterization of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their detailed interpretations, offer a multi-faceted approach to confirming the structure and purity of this compound. This information is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification of this and structurally related molecules. The principles and methodologies described are broadly applicable and can be adapted for the characterization of other novel chemical entities.
References
- Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-580.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. Retrieved from [Link][3]
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The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of Dihydronaphthalenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydronaphthalenone core is a privileged structural motif found in a diverse array of natural products and synthetic compounds, exhibiting a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of dihydronaphthalenone derivatives. We delve into the foundational synthetic strategies, namely the Robinson annulation and the Nazarov cyclization, offering detailed mechanistic insights and contemporary procedural variations. Furthermore, this guide explores the rich pharmacological landscape of these compounds, presenting their applications as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents, supported by quantitative data. Through an integration of historical context, synthetic protocols, and biological evaluation, this document serves as an in-depth resource for researchers engaged in the exploration and exploitation of the dihydronaphthalenone scaffold in drug discovery and organic synthesis.
A Historical Perspective: From Natural Isolates to Synthetic Workhorses
The story of dihydronaphthalenone derivatives begins not in the flasks of synthetic chemists, but in the intricate biosynthetic pathways of fungi and plants. Early encounters with this structural class came from the isolation and characterization of natural products. For instance, 7-methyl juglone, a naturally occurring naphthoquinone, and its derivatives have been identified as possessing significant antibacterial, antifungal, antiviral, and anticancer properties[1]. These natural exemplars provided the initial impetus for synthetic exploration.
A pivotal moment in the history of dihydronaphthalenone synthesis arrived in 1935 with Sir Robert Robinson's discovery of the Robinson annulation[2][3]. This powerful ring-forming reaction, which combines a Michael addition with an intramolecular aldol condensation, provided a versatile and efficient method for constructing the core bicyclic system and remains a cornerstone of organic synthesis to this day[2][3].
Another significant advancement came with the discovery of the Nazarov cyclization by Ivan Nikolaevich Nazarov in 1941[4]. This reaction, involving the acid-catalyzed electrocyclization of divinyl ketones, offered an alternative and complementary approach to five-membered ring systems, which can be extended to the synthesis of certain dihydronaphthalenone precursors and analogs[4].
These foundational discoveries laid the groundwork for decades of research, leading to a vast and diverse library of dihydronaphthalenone derivatives with a wide range of applications in medicinal chemistry and materials science.
Foundational Synthetic Strategies: Building the Dihydronaphthalenone Core
The construction of the dihydronaphthalenone scaffold is dominated by two powerful and versatile named reactions: the Robinson annulation and the Nazarov cyclization. Understanding the nuances of these methodologies is crucial for any researcher working with this class of compounds.
The Robinson Annulation: A Classic for Six-Membered Ring Formation
The Robinson annulation is a tandem reaction that forms a six-membered ring through the creation of three new carbon-carbon bonds[3]. It is a cornerstone for the synthesis of cyclohexenone derivatives and, by extension, dihydronaphthalenones[5].
Mechanism: The reaction proceeds in two distinct stages: a Michael addition followed by an intramolecular aldol condensation[3][6].
-
Michael Addition: A ketone enolate adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to form a 1,5-diketone intermediate[3][6].
-
Intramolecular Aldol Condensation: The 1,5-diketone then undergoes an intramolecular aldol reaction, where an enolate formed from one ketone attacks the other carbonyl group, leading to a cyclic β-hydroxy ketone. Subsequent dehydration yields the α,β-unsaturated cyclic ketone[6].
Experimental Protocol: Synthesis of a Dihydronaphthalenone Derivative via Robinson Annulation
This protocol provides a general procedure for the synthesis of a dihydronaphthalenone derivative using the Robinson annulation.
-
Materials:
-
Substituted cyclohexanone (1.0 equiv)
-
Methyl vinyl ketone (1.2 equiv)
-
Base (e.g., sodium ethoxide, potassium hydroxide) (0.1 - 1.1 equiv)
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a solution of the substituted cyclohexanone in anhydrous ethanol, add the base at room temperature.
-
Stir the mixture for 15-30 minutes to allow for enolate formation.
-
Cool the reaction mixture in an ice bath and add methyl vinyl ketone dropwise over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydronaphthalenone derivative.
-
Causality Behind Experimental Choices: The choice of base and solvent can significantly influence the reaction outcome. A protic solvent like ethanol is often used to facilitate proton transfer steps. The concentration of the base can affect the equilibrium between the starting materials and the Michael adduct. In some cases, a stepwise procedure where the Michael adduct is isolated before the aldol condensation can lead to higher yields by minimizing polymerization of the vinyl ketone[3].
The Nazarov Cyclization: An Electrocyclic Route to Five-Membered Rings
The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone, typically promoted by a Lewis acid or Brønsted acid, to form a cyclopentenone[4]. While primarily used for five-membered rings, this methodology can be adapted for the synthesis of precursors that can be further elaborated into dihydronaphthalenone systems.
Mechanism: The reaction is initiated by the activation of the divinyl ketone by an acid, leading to the formation of a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which subsequently eliminates a proton to yield the cyclopentenone product[4].
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization
This protocol outlines a general procedure for a Nazarov cyclization using a Lewis acid catalyst.
-
Materials:
-
Divinyl ketone substrate (1.0 equiv)
-
Lewis acid (e.g., FeCl₃, BF₃·OEt₂, SnCl₄) (1.0 - 2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (for workup)
-
Organic solvent for extraction (e.g., DCM)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the divinyl ketone substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Add the Lewis acid portionwise or as a solution in DCM.
-
Stir the reaction mixture at the same temperature for the specified time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality Behind Experimental Choices: The choice of Lewis acid and reaction temperature is critical for the success of the Nazarov cyclization. Stronger Lewis acids can promote the reaction at lower temperatures but may also lead to side reactions. The stoichiometry of the Lewis acid is often greater than catalytic amounts to ensure complete activation of the substrate[7]. Anhydrous and inert conditions are essential to prevent quenching of the Lewis acid and unwanted side reactions.
Asymmetric Synthesis and Modern Variations
Significant efforts have been dedicated to the development of asymmetric versions of both the Robinson annulation and the Nazarov cyclization to access enantioenriched dihydronaphthalenone derivatives.
-
Organocatalytic Asymmetric Robinson Annulation: The use of chiral secondary amines, such as proline and its derivatives, as organocatalysts has enabled highly enantioselective Robinson annulations[8][9]. These catalysts operate through the formation of chiral enamines, which then participate in the Michael addition, controlling the stereochemical outcome.
-
Asymmetric Nazarov Cyclization: Chiral Lewis acids and Brønsted acids have been employed to catalyze enantioselective Nazarov cyclizations[4][7][10][11][12]. These catalysts can coordinate to the divinyl ketone, creating a chiral environment that directs the conrotatory electrocyclization in a stereoselective manner.
Biological Activities and Therapeutic Potential
Dihydronaphthalenone derivatives exhibit a broad and impressive range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
A significant number of dihydronaphthalenone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and targeting specific signaling pathways involved in cancer progression[13][14].
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydronaphthalenone Analogs | Human Breast (MDA-MB-231) | Low nM range | [13] |
| Dihydronaphthalenone Chalconoids | Human Myeloid Leukemia (K562) | 7.1 - 11.2 | |
| Dihydronaphthalenone Chalconoids | Human Colon (HT-29) | 8.0 - 15.2 | |
| Dihydronaphthalenone Chalconoids | Human Breast (MCF-7) | 15.6 - 28.9 |
Antimicrobial and Antifungal Activity
The dihydronaphthalenone scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents. Several natural and synthetic derivatives have shown significant activity against a range of pathogenic bacteria and fungi.
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Dihydronaphthalenone Derivatives | Gram-positive bacteria | Comparable to vancomycin and ampicillin | [15] |
| Dihydronaphthalenone Derivatives | Fungal pathogens | Comparable to cycloheximide and fluconazole | [15] |
| Naphthoquinones | Cryptococcus neoformans | 3.12 - 12.5 | [16] |
| Thiazole-Coumarin Hybrids | Pseudomonas aeruginosa | 15.62–31.25 | [17] |
| Thiazole-Coumarin Hybrids | Enterococcus faecalis | 15.62–31.25 | [17] |
| Thiazole-Coumarin Hybrids | Staphylococcus aureus | 62.5–125 | [17] |
| Thiazole-Coumarin Hybrids | Candida albicans | 15.62 | [17] |
| Thiazole-Coumarin Hybrids | Aspergillus brasiliensis | 15.62 | [17] |
Antiviral Activity
Recent studies have highlighted the potential of dihydronaphthalenone derivatives as antiviral agents. For example, certain derivatives have shown inhibitory activity against flaviviruses like the Japanese encephalitis virus (JEV) and Zika virus (ZIKV)[17].
| Compound | Virus | IC₅₀ (µM) | Reference |
| Dehydroepiandrosterone Derivative (HAAS-AV3026) | JEV | 2.13 | [17] |
| Dehydroepiandrosterone Derivative (HAAS-AV3027) | JEV | 1.98 | [17] |
| Dehydroepiandrosterone Derivative (HAAS-AV3026) | ZIKV | 3.73 | [17] |
| Dehydroepiandrosterone Derivative (HAAS-AV3027) | ZIKV | 3.42 | [17] |
| Imidazo[1,2-a]pyridine-3-carboxylic acid Derivative | Influenza A (H1N1) | 0.85 | [11] |
| Imidazo[1,2-a]pyridine-3-carboxylic acid Derivative | SARS-CoV-2 | 3.60 | [11] |
Enzyme Inhibition
Dihydronaphthalenone derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases. For instance, certain thioxanthenone-based derivatives have shown significant inhibitory activity against cholinesterases, enzymes implicated in Alzheimer's disease[18].
| Compound | Enzyme | IC₅₀ (nM) | Reference |
| Thioxanthenone Derivative | Human Butyrylcholinesterase (hBChE) | 7 | [18] |
Case Study: Total Synthesis of Bioactive Natural Products
The synthetic methodologies described above have been instrumental in the total synthesis of numerous complex and biologically active natural products containing the dihydronaphthalenone core. The total synthesis of these molecules not only provides access to larger quantities for biological evaluation but also allows for the synthesis of analogs for structure-activity relationship (SAR) studies.
A notable example is the synthesis of various juglone derivatives. Juglone (5-hydroxy-1,4-naphthoquinone) and its analogs are found in plants of the Juglandaceae family and exhibit a wide range of biological activities[19]. The regioselective synthesis of these compounds often relies on multi-step sequences that may incorporate strategies related to the construction of the dihydronaphthalene core, followed by oxidation[1][20].
Conclusion and Future Directions
The dihydronaphthalenone scaffold has proven to be a remarkably versatile and enduring motif in the field of organic chemistry and drug discovery. From its origins in natural products to its construction via powerful synthetic reactions like the Robinson annulation and Nazarov cyclization, this structural class continues to yield compounds with significant therapeutic potential. The ongoing development of asymmetric and more efficient synthetic methods will undoubtedly expand the accessible chemical space of dihydronaphthalenone derivatives. Future research in this area will likely focus on the design and synthesis of novel analogs with improved potency and selectivity against a variety of biological targets, further solidifying the importance of the dihydronaphthalenone core in the development of new medicines.
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A regioselective synthesis of 7-methyl juglone and its derivatives. (2020). Taylor & Francis. Retrieved January 21, 2026, from [Link]
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Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids. (2015). Nature. Retrieved January 21, 2026, from [Link]
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Robinson Annulation: Mechanism and its Applications. (2022). PSIBERG. Retrieved January 21, 2026, from [Link]
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Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. (2018). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. (2018). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Robinson Annulation Mechanism & Examples. (n.d.). Total Synthesis. Retrieved January 21, 2026, from [Link]
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Nazarov Cyclization. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Dihydronaphthalenone chalconoid derivatives as potential cathepsin B inhibitor: design, synthesis, cytotoxicity evaluation and docking analysis. (2021). INIS-IAEA. Retrieved January 21, 2026, from [Link]
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Enantioselective Silicon-Directed Nazarov Cyclization. (2021). ACS Publications. Retrieved January 21, 2026, from [Link]
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Robinson Annulation-Mechanism and Shortcut. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
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Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2021). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis of Juglone and its Derivatives. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
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New Twists in Nazarov Cyclization Chemistry. (2020). ACS Publications. Retrieved January 21, 2026, from [Link]
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New Twists in Nazarov Cyclization Chemistry. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis of juglone derivatives 12, 16, 17, and 19. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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A regioselective synthesis of 7-methyl juglone and its derivatives. (2020). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Nazarov Cyclization. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]
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New Twists in Nazarov Cyclization Chemistry. (2020). ACS Publications. Retrieved January 21, 2026, from [Link]
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Various natural dihydronaphthalenones isolated from fungul sources. 4−8. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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EXPERIMENT 5 Robinson Annulation Reaction. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
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Organocatalytic Asymmetric Robinson Annulation of α,β-Unsaturated Aldehydes: Applications to the Total Synthesis of (+)-Palitantin. (2013). ACS Publications. Retrieved January 21, 2026, from [Link]
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Regioselective Synthesis and Cytotoxic Effects of New Juglone Derivatives with an Aliphatic Substituent at C(2) or C(3). (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. (2015). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. (2021). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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(2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Antifungal activity of compounds 6-20. MIC and MFC are expressed in... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. (2015). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (2023). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Natural product isolation – how to get from biological material to pure compounds. (2013). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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A Technical Guide to Preliminary Mechanism of Action Studies for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Abstract: The elucidation of a novel compound's mechanism of action (MOA) is a critical inflection point in the drug discovery pipeline, transforming a bioactive "hit" into a viable lead candidate.[1] This guide presents a structured, multi-pronged strategy for conducting preliminary MOA studies on 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, a compound featuring the tetralone scaffold known for a wide spectrum of bioactivities, including antitumor and anti-inflammatory properties.[2][3][4] As no specific biological target for this particular molecule is publicly documented, this whitepaper provides a comprehensive, experience-driven framework for researchers. We will proceed from broad, unbiased phenotypic screening to focused target identification and validation, culminating in initial pathway analysis. Each stage is designed to build a robust, evidence-based hypothesis of the compound's molecular function, emphasizing scientific rigor and causality in experimental design.
Introduction: The "Black Box" Challenge
In drug discovery, a new molecule with a desired biological effect—such as inducing cancer cell death—is initially a "black box." We know what it does, but not how it does it. Unlocking this black box is the primary goal of Mechanism of Action (MOA) studies.[5][6] Understanding the MOA is paramount; it predicts therapeutic efficacy, informs on potential side effects, enables rational optimization of the molecule (Structure-Activity Relationship, SAR), and is a prerequisite for clinical development.[2][7]
The subject of this guide, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, belongs to the tetralone family of compounds. This structural class is a "privileged scaffold" in medicinal chemistry, found in natural products and synthetic molecules that have shown activity as inhibitors of enzymes like monoamine oxidase (MAO) and macrophage migration inhibitory factor (MIF), and as cytotoxic agents.[4][8][9] This existing knowledge provides a fertile ground for hypothesis generation, but it does not replace the need for direct experimental evidence.
This document outlines a logical, iterative workflow designed to deconstruct the compound's MOA. Our approach is divided into three core phases:
-
Phase 1: Phenotypic Discovery & Hypothesis Generation. We begin with unbiased, observable effects on whole cells to cast a wide net.
-
Phase 2: Target Identification & Deconvolution. We employ advanced proteomics techniques to identify the direct binding partners of the compound.
-
Phase 3: Target Validation & Pathway Analysis. We confirm the proposed target interaction and probe its immediate downstream consequences within the cell.
Phase 1: Phenotypic Discovery - What Does the Compound Do to Cells?
The journey begins with phenotypic screening, a powerful strategy that identifies compounds based on their observable effects on cells or organisms, without a priori knowledge of the specific molecular target.[10][11] This "unbiased" approach is particularly valuable for discovering compounds with novel mechanisms of action.[10][12]
Core Experiment: Multi-Parameter High-Content Imaging
Instead of a simple viability assay, a high-content screen (HCS) provides a richer, multi-dimensional view of the compound's cellular impact. This allows us to generate a "phenotypic fingerprint" that can be compared to known reference compounds, offering early clues to the MOA.[11]
Experimental Protocol: High-Content Cellular Profiling
-
Cell Line Selection: Choose a panel of cell lines relevant to a potential therapeutic area (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U-87 glioblastoma). Include a non-cancerous cell line (e.g., MRC-5 lung fibroblasts) to assess specificity.
-
Plate Preparation: Seed cells in 96- or 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (e.g., 10 nM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., Staurosporine for apoptosis).
-
Staining: Following treatment, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A typical combination includes:
-
Hoechst 33342: Stains the nucleus, allowing for cell counting and nuclear morphology analysis (e.g., condensation, fragmentation).
-
CellMask™ Green: Stains the cytoplasm, defining cell boundaries and morphology.
-
MitoTracker™ Red CMXRos: Stains mitochondria, reporting on mitochondrial membrane potential and network integrity.
-
Phalloidin-iFluor 647: Stains F-actin, revealing cytoskeletal structure.
-
Antibody for a specific marker: e.g., anti-phospho-Histone H3 for mitosis or anti-cleaved Caspase-3 for apoptosis.
-
-
Imaging: Acquire images using an automated high-content imaging system.
-
Data Analysis: Use image analysis software to quantify dozens of parameters per cell, such as cell count, nuclear size/intensity, mitochondrial texture, and cytoskeletal arrangement.
Interpreting the Phenotypic Fingerprint: The power of this technique lies in pattern recognition. For instance:
-
A decrease in cell count with an increase in nuclear condensation and cleaved Caspase-3 signal strongly suggests an apoptotic MOA.
-
Cells arresting with large, flat morphologies and no increase in cell number points towards senescence or cell cycle arrest.
-
A specific block in mitosis (increased phospho-Histone H3) could indicate interference with microtubule dynamics, a known mechanism for some dihydronaphthalene analogues.[13][14]
Logical Workflow for Phenotypic Screening
Caption: Workflow for High-Content Phenotypic Screening.
Phase 2: Target Identification - What Does the Compound Bind To?
Once a robust cellular phenotype is established, the next critical step is to identify the direct molecular target(s) of the compound. This process, often called target deconvolution, moves us from an observed effect to a specific molecular interaction.[11] We will focus on unbiased, label-free methods that do not require chemical modification of the compound, preserving its native activity.[15][16]
Core Experiment: Thermal Proteome Profiling (TPP)
TPP is a powerful technique for identifying protein targets of small molecules on a proteome-wide scale.[17] The principle is based on ligand-induced thermal stabilization: when a small molecule binds to a protein, it typically increases the protein's resistance to heat-induced unfolding.[18][19] This change in thermal stability can be detected using quantitative mass spectrometry.[20]
Experimental Protocol: TPP for Target Discovery
-
Sample Preparation: Grow cells (e.g., the most sensitive cell line from Phase 1) to high density. Harvest and divide the cell suspension into two batches: one treated with a high concentration of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (e.g., 10-20x the EC50 from the phenotypic assay) and one with a vehicle control (DMSO).
-
Heat Treatment: Aliquot each batch into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 10-12 points from 37°C to 67°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble proteins (which remain after heating) from the aggregated/precipitated proteins by ultracentrifugation.
-
Protein Digestion: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will identify and quantify the proteins present in the soluble fraction at each temperature point for both the treated and control samples.
-
Data Analysis:
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve."
-
Fit these curves to a sigmoidal function to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
Identify proteins that show a statistically significant shift in their Tm (a "thermal shift") in the drug-treated sample compared to the control. A positive shift indicates stabilization upon binding and is a strong indicator of a direct target.[19]
-
Data Presentation: TPP Hit List
| Protein ID (UniProt) | Gene Name | Tm (Control, °C) | Tm (Treated, °C) | ΔTm (°C) | p-value | Putative Role |
| P06213 | INSR | 52.1 | 55.8 | +3.7 | 0.001 | Insulin Receptor |
| Q9Y243 | CDK9 | 49.5 | 52.3 | +2.8 | 0.005 | Kinase, Transcription |
| P04637 | TP53 | 44.2 | 43.9 | -0.3 | 0.65 | Transcription Factor |
| ... (and so on for thousands of proteins) |
This is example data. A real experiment would quantify thousands of proteins.
Complementary Method: Affinity-Based Pull-Down
As an orthogonal approach, affinity-based methods can be used.[15] This involves immobilizing the compound on a resin and using it to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[16] While powerful, this requires synthesizing a modified version of the compound with a linker, which can sometimes alter its binding activity.
Phase 3: Target Validation & Pathway Analysis - Is the Target Real and Relevant?
Identifying a list of potential binding partners is not the end of the story. The next step is to validate the interaction using orthogonal methods and to begin mapping the downstream signaling consequences of this interaction.[21][22]
Core Experiment: Surface Plasmon Resonance (SPR) for Direct Binding
SPR is a label-free biophysical technique that measures molecular interactions in real-time.[23][24] It provides quantitative data on binding affinity (KD) and kinetics (association and dissociation rates), serving as a gold standard for validating a direct drug-target interaction.[25][26]
Experimental Protocol: SPR for Binding Kinetics
-
Target Immobilization: Covalently immobilize the purified recombinant protein of the top candidate from the TPP screen (e.g., CDK9) onto a sensor chip surface.
-
Analyte Injection: Prepare a series of dilutions of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. Inject these solutions sequentially over the chip surface. A reference channel with no immobilized protein is used for background subtraction.
-
Detection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the target protein. This is plotted as a sensorgram (response vs. time).[25]
-
Data Analysis: Fit the sensorgram data from the different compound concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value (e.g., in the nanomolar to low micromolar range) confirms a high-affinity interaction.
Core Experiment: Western Blotting for Cellular Pathway Modulation
With a validated target in hand (e.g., CDK9), we can now investigate whether the compound modulates its activity inside the cell. Western blotting is a fundamental technique used to detect specific proteins and their post-translational modifications, such as phosphorylation, which often indicates a change in protein activity.[27][28][29]
Hypothetical Scenario: If the target is CDK9, a key regulator of transcription, we would expect its inhibition to affect the phosphorylation of its known substrates, such as the C-terminal domain (CTD) of RNA Polymerase II.
Experimental Protocol: Western Blot for CDK9 Pathway
-
Cell Treatment: Treat cells with increasing concentrations of the compound for a relevant time period (e.g., 2-6 hours).
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Probe one membrane with a primary antibody specific for RNA Polymerase II phosphorylated at Serine 2 (a known CDK9 site).
-
Probe a second membrane with an antibody for total RNA Polymerase II as a loading control.
-
Probe a third membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection or a fluorophore for fluorescent detection.[27]
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated Pol II to total Pol II would strongly support the hypothesis that the compound inhibits CDK9 activity in cells.[30]
Visualizing the Hypothetical Signaling Pathway
Caption: Hypothetical pathway of CDK9 inhibition.
Conclusion and Future Directions
This guide outlines a systematic, three-phase approach to elucidate the preliminary mechanism of action for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. By progressing from unbiased phenotypic screening to specific target identification and finally to biochemical and cellular validation, researchers can build a robust, data-driven hypothesis.
The culmination of these studies—a confirmed phenotypic effect, a validated high-affinity binding partner, and evidence of target modulation in a cellular context—provides a strong foundation for a full-fledged drug discovery program. Future work would involve structural biology (e.g., X-ray crystallography) to understand the binding mode at an atomic level, comprehensive SAR studies to improve potency and selectivity, and in vivo studies in animal models to assess efficacy and safety.[7]
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In Silico Modeling of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The tetralone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of a specific tetralone derivative, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. This document is intended for researchers, scientists, and drug development professionals, offering a logically structured narrative that prioritizes scientific integrity and actionable insights. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols from initial ligand preparation to advanced molecular dynamics simulations.
Introduction: The Rationale for In Silico Investigation
The compound 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one belongs to the dihydronaphthalenone class of molecules, which are structurally related to compounds with known anticancer and tubulin polymerization inhibition activities.[3] The integration of a methoxyphenyl group suggests potential interactions with targets that have pockets accommodating such moieties, a common feature in many kinase and receptor binding sites.
In silico modeling provides a cost-effective and rapid approach to hypothesize and evaluate the potential biological activity of novel chemical entities.[1] By simulating the interactions of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one with various biological targets and predicting its pharmacokinetic properties, we can generate testable hypotheses and prioritize experimental resources. This guide will outline a robust computational workflow designed to elucidate the therapeutic potential of this molecule.
Foundational Steps: Ligand Preparation and Property Prediction
The journey of in silico analysis begins with the accurate representation of the molecule of interest and an initial assessment of its drug-like properties.
Ligand Structure Generation and Optimization
An accurate three-dimensional structure of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is paramount for all subsequent modeling studies.
Protocol 1: Ligand Preparation
-
2D Structure Sketching: Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D sketch into a 3D structure.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field like MMFF94 or UFF. This step removes steric clashes and obtains a low-energy conformation.
-
Quantum Mechanical Optimization (Optional but Recommended): For higher accuracy, perform a geometry optimization using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p).[4] This provides a more accurate representation of the molecule's electronic structure and geometry.
Prediction of Physicochemical and ADMET Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[5][6] Various computational tools can predict these properties based on the molecule's structure.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | ~252.31 g/mol | Favorable (within Lipinski's Rule of 5) |
| LogP | ~3.5 | Good balance of hydrophilicity and lipophilicity for membrane permeability |
| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability |
| Aqueous Solubility | Moderate | A potential area for optimization |
| Blood-Brain Barrier Permeability | Likely to be permeable | Potential for CNS activity or side effects |
| Cytochrome P450 Inhibition | To be determined | Potential for drug-drug interactions |
| Hepatotoxicity | To be determined | A key toxicity parameter to assess |
| Human Intestinal Absorption | High | Favorable for oral administration |
Target Identification and Validation
Given the structural similarities of the tetralone scaffold to known bioactive molecules, several potential protein targets can be hypothesized.
-
Tubulin: Dihydronaphthalene analogues have been shown to inhibit tubulin polymerization, making it a primary target for anticancer investigation.[3]
-
Kinases: The general structure is amenable to fitting into the ATP-binding pocket of various kinases, which are often implicated in cancer and inflammatory diseases. For instance, Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9 are potential targets.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in cancer therapy.[8]
For the purpose of this guide, we will proceed with Cyclin-Dependent Kinase 2 (CDK2) as a representative target due to its well-defined role in cell cycle progression and the availability of high-quality crystal structures.
Molecular Docking: Simulating the Ligand-Protein Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8] This simulation provides insights into the binding affinity and the key molecular interactions driving the complex formation.
Workflow for Molecular Docking
The following diagram illustrates the typical workflow for a molecular docking experiment.
Caption: A standard workflow for all-atom molecular dynamics simulation.
Protocol for MD Simulation using GROMACS
Protocol 4: GROMACS MD Simulation
-
System Preparation:
-
Take the best-ranked pose from the molecular docking as the starting structure.
-
Use a force field such as CHARMM36 for both the protein and the ligand. The ligand parameters can be generated using a server like CGenFF. [9] * Place the complex in a periodic box of appropriate dimensions.
-
Solvate the system with a water model like TIP3P.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system. [10]
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the solvated system.
-
Equilibration:
-
Perform a short (e.g., 100 ps) NVT (constant number of particles, volume, and temperature) equilibration to stabilize the system's temperature.
-
Perform a longer (e.g., 200 ps) NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system's pressure and density.
-
-
Production MD: Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns).
Analysis of MD Trajectory
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable RMSD indicates that the complex has reached equilibrium and the ligand is not dissociating.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to confirm the stability of key interactions identified in docking.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial characterization of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one as a potential drug candidate. The described protocols for ligand preparation, ADMET prediction, molecular docking, and molecular dynamics simulation provide a robust framework for generating testable hypotheses about its biological activity and drug-like properties.
The findings from these computational studies, particularly the predicted binding affinity for a target like CDK2 and the stability of the ligand-protein complex, should be used to guide subsequent experimental validation. Promising in silico results would warrant the chemical synthesis of the compound and its evaluation in relevant biochemical and cell-based assays. This iterative cycle of computational modeling and experimental testing is at the heart of modern, efficient drug discovery.
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An In-depth Technical Guide to the Acute Toxicity Assessment of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
This guide provides a comprehensive framework for conducting acute toxicity studies on the novel compound 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. As a potential therapeutic agent or a new chemical entity, understanding its acute toxicological profile is a critical first step in its safety evaluation and overall drug development process.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of regulatory-compliant methodologies and field-proven insights.
Introduction and Strategic Imperative
The compound 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one belongs to the dihydronaphthalenone class of molecules. This structural scaffold is of significant interest in medicinal chemistry, with analogues being explored for various biological activities, including potential anticancer properties.[3] Before any potential therapeutic benefit can be realized, a thorough understanding of the compound's safety profile is paramount.
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance.[4][5] The primary objectives of such studies are:
-
To identify the dose at which mortality occurs (e.g., the median lethal dose or LD50).[4]
-
To determine the target organs for toxicity.
-
To identify clinical signs of toxicity.
-
To establish the dose-response relationship.
-
To provide data for hazard classification and labeling.[6]
-
To guide dose selection for subsequent sub-chronic and chronic toxicity studies.
This guide will focus on the principles and methodologies for conducting these studies in compliance with internationally recognized guidelines, ensuring scientific integrity and regulatory acceptance.
The Regulatory Landscape: Adherence to International Standards
To ensure the reliability, comparability, and regulatory acceptance of acute toxicity data, studies must be conducted in accordance with established guidelines. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[6] For acute toxicity, the most relevant guidelines are:
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. [7]
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method.
-
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. [4][8]
-
OECD Test Guideline 402: Acute Dermal Toxicity. [9]
-
OECD Test Guideline 403: Acute Inhalation Toxicity.
These guidelines are designed to minimize the number of animals used while still providing sufficient data for hazard assessment.[8] The choice of a specific guideline depends on the expected toxicity of the compound and the specific regulatory requirements. This guide will primarily focus on the oral route of exposure, as it is the most common route for drug administration.
Experimental Design: A Foundation for Robust Data
A well-designed study is crucial for obtaining meaningful and reproducible results. The following sections detail the key considerations in designing an acute toxicity study for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Test Substance Characterization
Before initiating any in vivo studies, the test substance must be thoroughly characterized:
-
Identity and Purity: The chemical structure, molecular formula, and purity of the compound must be confirmed using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
-
Physicochemical Properties: Properties such as solubility, melting point, and stability should be determined to inform dose formulation.[4]
-
Stability in Vehicle: The stability of the compound in the chosen dosing vehicle must be confirmed for the duration of the study.
Animal Model Selection
The choice of animal model is a critical decision. Commonly used species for acute toxicity studies include rats and mice.
-
Species and Strain: The Wistar or Sprague-Dawley rat is a common choice for general toxicology studies. The rationale for selecting a particular species and strain should be documented.
-
Sex: Typically, studies are initiated using females, as they are often slightly more sensitive.[7] If significant sex-related differences in toxicity are suspected, both sexes should be used.
-
Health Status: Animals should be healthy, young adults from a reputable supplier.[9]
-
Acclimatization: Animals must be acclimatized to the laboratory conditions for at least five days before the start of the study.[9]
Dose Formulation and Administration
The test substance must be formulated in a suitable vehicle for administration.
-
Vehicle Selection: The vehicle should be non-toxic and should not interfere with the absorption or metabolism of the test compound. Common vehicles include water, corn oil, or a 0.5% carboxymethyl cellulose solution.
-
Route of Administration: The intended route of human exposure should be considered. For orally administered drugs, gavage is the standard method. Dermal and inhalation routes may be relevant depending on the compound's intended use.[6][9]
Dose-Ranging and Study Design (OECD 425)
The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimum number of animals to estimate the LD50 with a confidence interval.[4][8]
-
Starting Dose Selection: The starting dose is chosen based on available information, such as in silico predictions, in vitro cytotoxicity data, or data from structurally related compounds. If no information is available, a default starting dose of 175 mg/kg is recommended.
-
Sequential Dosing: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose for the next animal is decreased. The dose progression factor is typically 3.2.
-
Stopping Criteria: The study is stopped when one of the following criteria is met:
-
Three consecutive animals survive at the upper dose limit.
-
Five reversals in outcome have occurred.
-
A total of 15 animals have been tested.
-
A limit test at a dose of 2000 mg/kg or 5000 mg/kg may be conducted if the test substance is expected to have low toxicity.[4][8]
Methodology: A Step-by-Step Protocol (Acute Oral Toxicity - OECD 425)
The following is a detailed protocol for an acute oral toxicity study of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one using the Up-and-Down Procedure.
1. Animal Preparation:
- Acclimatize young adult female Wistar rats (8-12 weeks old) for a minimum of 5 days.[9]
- House animals in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[9]
- Provide ad libitum access to standard laboratory diet and drinking water.
- Fast animals overnight before dosing (food, but not water).
2. Dose Preparation and Administration:
- Prepare a homogenous suspension of the test compound in the selected vehicle (e.g., 0.5% carboxymethyl cellulose).
- Administer the dose orally by gavage. The volume administered should not exceed 10 mL/kg of body weight.
3. Sighting Study (Optional but Recommended):
- Dose a single animal at the best-estimated starting dose.
- Observe the animal for 48 hours. The outcome (survival or death) will determine the starting dose for the main study.
4. Main Study (Sequential Dosing):
- Dose the first animal at the selected starting dose.
- Observe the animal for at least 14 days.[4]
- If the animal survives, the next animal is dosed at a higher dose level (e.g., 175 mg/kg -> 550 mg/kg).
- If the animal dies, the next animal is dosed at a lower dose level (e.g., 175 mg/kg -> 55 mg/kg).
- Continue this sequential dosing until a stopping criterion is met.
5. Observations:
- Clinical Signs: Observe animals for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior patterns.[7][8] Observations should be made frequently on the day of dosing and at least once daily thereafter for 14 days.
- Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
- Mortality: Record any mortalities, including the time of death.
6. Gross Necropsy:
- At the end of the 14-day observation period, humanely euthanize all surviving animals.
- Conduct a gross necropsy on all animals (including those that died during the study).
- Examine all major organs and tissues for any abnormalities.
Data Presentation and Visualization
Clear presentation of data is essential for interpretation and reporting.
Table 1: Summary of Clinical Observations
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed | Time of Onset | Duration |
| 55 | 3 | 0/3 | No observable signs | N/A | N/A |
| 175 | 5 | 2/5 | Piloerection, lethargy, decreased respiratory rate | 2-4 hours | 24 hours |
| 550 | 4 | 4/4 | Severe lethargy, ataxia, tremors, labored breathing | 1-2 hours | < 24 hours |
Table 2: Body Weight Changes (Hypothetical Data)
| Dose (mg/kg) | Day 0 (g) | Day 7 (g) | Day 14 (g) | % Change (Day 0-14) |
| Control | 210 ± 5 | 225 ± 6 | 240 ± 7 | +14.3% |
| 55 | 212 ± 4 | 220 ± 5 | 235 ± 6 | +10.8% |
| 175 (Survivors) | 208 ± 6 | 200 ± 7 | 215 ± 8 | +3.4% |
Experimental Workflow Diagram
Caption: Experimental workflow for an acute oral toxicity study following OECD Guideline 425.
Decision-Making Logic in OECD 425
Caption: Decision logic for dose adjustment in the Up-and-Down Procedure.
Conclusion and Forward Look
The acute toxicity assessment is a foundational element in the safety evaluation of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. By adhering to internationally recognized guidelines such as OECD 425, researchers can generate robust and reliable data that will inform the hazard classification of the compound and guide the design of future non-clinical safety studies. The results of these studies are critical for making informed decisions in the drug development process, ultimately ensuring the safety of new chemical entities as they advance toward clinical investigation.
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OECD (2001), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]
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Umwelt-online (2017), OECD Test Guideline 402: Acute Dermal Toxicity, [Link]
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Frontiers in Pharmacology (2021), Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease, [Link]
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Frontiers in Pharmacology (2022), Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways, [Link]
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Lin, C. Y., et al. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16-27, [Link]
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Preedy, V. R. (Ed.). (2014). Naphthalene Toxicity and Antioxidant Nutrients. Academic Press. [Link]
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Chemsrc (2025), 3,4-Dihydronaphthalen-1(2H)-one, [Link]
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MDPI (2021), 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, [Link]
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Amanote Research (n.d.), Acute Toxicity of 5-(2-, 3-, 4-Methoxyphenyl, (3,4,5-Trimethoxyphenyl)-)-1,2,4-Triazole-3-Thiones and Its Thioderivatives, [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one from α-Tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic pathway for obtaining 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, α-tetralone. The described methodology is a two-step process commencing with a Claisen-Schmidt condensation to yield an α,β-unsaturated ketone intermediate, followed by a Lewis acid-catalyzed Michael addition of anisole. This document provides an in-depth explanation of the reaction mechanisms, step-by-step experimental protocols, and the critical parameters that ensure a successful synthesis.
Introduction
The tetralone framework is a core structural motif present in a multitude of biologically active compounds and natural products.[1] The introduction of an aryl substituent at the C3 position of the tetralone ring system generates a class of compounds with significant potential in drug discovery. Specifically, the 3-aryl-1-tetralone scaffold is of considerable interest. This guide focuses on the targeted synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, leveraging α-tetralone as the foundational starting material.
Synthetic Strategy Overview
A direct functionalization of the C3 position of α-tetralone with an aryl group is not a straightforward transformation. Therefore, a two-step synthetic sequence is employed. The initial step involves the creation of an electrophilic center at the C3 position. This is achieved by first converting α-tetralone into an α,β-unsaturated ketone. The subsequent and final step is the conjugate addition of an electron-rich aromatic nucleophile, anisole, to this intermediate.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of (E)-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one
Reaction Principle and Mechanism
The first step is a Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone (α-tetralone) and an aldehyde (p-anisaldehyde) to form an α,β-unsaturated ketone.[2] The base deprotonates the α-carbon of the tetralone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the p-anisaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated enone system of (E)-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one.
Figure 2: Key stages of the Claisen-Schmidt condensation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| α-Tetralone | 146.19 | 10.0 g | 0.068 |
| p-Anisaldehyde | 136.15 | 9.3 g | 0.068 |
| Sodium Hydroxide | 40.00 | 2.7 g | 0.068 |
| Ethanol | 46.07 | 150 mL | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of α-tetralone and 9.3 g of p-anisaldehyde in 150 mL of ethanol with stirring.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 2.7 g of NaOH in 27 mL of deionized water.
-
Slowly add the sodium hydroxide solution to the ethanolic solution of the ketone and aldehyde at room temperature with continuous stirring.
-
A precipitate may begin to form. Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure (E)-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one as a crystalline solid.
Part 2: Synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Reaction Principle and Mechanism
The second and final step is a Michael addition (or conjugate addition) of anisole to the α,β-unsaturated ketone intermediate.[3][4] This reaction is effectively a Friedel-Crafts-type alkylation where the electron-rich anisole acts as the nucleophile. The reaction is catalyzed by a Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), which activates the enone by coordinating to the carbonyl oxygen, thereby enhancing the electrophilicity of the β-carbon.[5] The anisole then attacks this activated β-carbon, leading to the formation of a new carbon-carbon bond and, after workup, the desired 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Figure 3: Key stages of the Michael addition.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (E)-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | 264.32 | 5.0 g | 0.019 |
| Anisole | 108.14 | 10.2 g (10.3 mL) | 0.094 |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 511.99 | 0.49 g | 0.00095 (5 mol%) |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5.0 g of (E)-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one and 100 mL of anhydrous dichloromethane.
-
Add 10.2 g (10.3 mL) of anisole to the solution.
-
With stirring, add 0.49 g (5 mol%) of tris(pentafluorophenyl)borane to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (hexane:ethyl acetate, 4:1).
-
Upon completion, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the tetralone and anisole moieties, the methoxy group protons, and the aliphatic protons of the tetralone ring.
-
¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the aliphatic carbons.
-
IR Spectroscopy: Look for a characteristic C=O stretching frequency for the ketone (around 1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₇H₁₆O₂) should be observed.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Tris(pentafluorophenyl)borane is a moisture-sensitive and corrosive solid. Handle it under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
Conclusion
The synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one from α-tetralone is reliably achieved through a two-step sequence involving a Claisen-Schmidt condensation and a subsequent Lewis acid-catalyzed Michael addition. This protocol provides a robust and scalable method for accessing this important chemical scaffold for further applications in pharmaceutical research and development.
References
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Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity. Central Nervous System Agents in Medicinal Chemistry. [Link]
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-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. [Link]
-
Synthesis of 2-arylidene-1-tetralone derivatives. ResearchGate. [Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. [Link]
-
Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. ACS Publications. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Tetralone synthesis. Organic Chemistry Portal. [Link]
-
DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. MDPI. [Link]
-
(E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4′-X-Benzylidene)-1-tetralones with Cellular Thiols: Comparison of Thiol Reactivities of Open-Chain Chalcones and Their Six- and Seven-Membered Cyclic Analogs. MDPI. [Link]
-
A facile and regioselective synthesis of 1-tetralones via silver-catalyzed ring expansion. Royal Society of Chemistry. [Link]
-
Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry. [Link]
-
Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles. National Institutes of Health. [Link]
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. National Institutes of Health. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
3,4-Dihydronaphthalen-1(2H)-one. Chemsrc. [Link]
-
1(2H)-Naphthalenone, 3,4-dihydro-. NIST WebBook. [Link]
-
Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors. Beilstein Journal of Organic Chemistry. [Link]
-
(E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. National Institutes of Health. [Link]
-
(1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. ResearchGate. [Link]
-
Conjugated 1,8 and 1,6 Addition of Bis-Trimethylsilylketene Acetal to Activated p-Quinone Methides via Trifluoromethanesulfonic Anhydride. National Institutes of Health. [Link]
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Application Notes and Protocols for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in Cell Culture
Introduction: Unveiling the Potential of a Dihydronaphthalene Analog
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound belonging to the dihydronaphthalene class of molecules. Structurally related compounds have garnered significant interest in oncological research due to their potent biological activities. Notably, analogues inspired by natural products like combretastatin A-4 have been identified as inhibitors of tubulin polymerization[1][2]. By interfering with microtubule dynamics, these agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and induction of apoptosis in rapidly dividing cancer cells. Furthermore, some of these compounds act as vascular disrupting agents (VDAs), selectively targeting and collapsing tumor vasculature[1][2].
Given its structural similarity to these known anticancer agents, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (hereafter referred to as Compound X) presents a compelling candidate for investigation in cancer cell biology. These application notes provide a comprehensive guide for researchers to explore the cellular effects of Compound X, detailing everything from its initial preparation to in-depth analysis of its biological impact on cancer cell lines. The protocols herein are designed to be robust and self-validating, enabling the elucidation of its mechanism of action and potential as a therapeutic agent.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₂ | [3] |
| Molecular Weight | 252.31 g/mol | [3] |
| CAS Number | 61696-79-5 | [3] |
| Appearance | Solid (Assumed) | Inferred from related compounds |
| Solubility | Poorly soluble in water | Inferred from hydrophobic structure |
Storage and Stability: Store Compound X as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Experimental Workflow Overview
The following diagram outlines the logical flow for characterizing the in vitro effects of Compound X.
Caption: Experimental workflow for characterizing Compound X.
Protocols
Protocol 1: Preparation of Compound X Stock Solution
Due to its predicted poor water solubility, a high-concentration stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for this purpose[4].
Materials:
-
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (Compound X)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of Compound X.
-
Mass (mg) = 10 mmol/L * 0.001 L * 252.31 g/mol * 1000 mg/g = 2.52 mg
-
-
Dissolution: Aseptically weigh 2.52 mg of Compound X and transfer it to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Causality Note: Preparing a concentrated stock in DMSO allows for minimal solvent concentration in the final cell culture medium, typically ≤0.1%, to avoid solvent-induced cytotoxicity[4]. Aliquoting is crucial to maintain the stability and integrity of the compound over time.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation[5]. This assay is fundamental for determining the cytotoxic potential of Compound X and calculating its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Selected cancer cell lines (e.g., HeLa, MDA-MB-231, A549) and a non-cancerous cell line (e.g., WI-38) for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Compound X stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, filter-sterilized[5].
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[6].
-
Sterile 96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete medium from the 10 mM stock. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM.
-
Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of Compound X.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[7][8]. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes[5].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[7].
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[9][10]. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining late apoptotic and necrotic cells[9][10].
Materials:
-
Cells cultured in 6-well plates.
-
Compound X.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells[11].
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant. Centrifuge at ~500 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water[12].
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[12][13].
-
-
Flow Cytometry Analysis:
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stoichiometrically stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry[14]. This is crucial for determining if Compound X induces cell cycle arrest.
Materials:
-
Cells cultured in 6-well plates.
-
Compound X.
-
Cold PBS.
-
70% ethanol (ice-cold).
-
PI/RNase Staining Buffer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 3. Harvest both adherent and floating cells and wash once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves DNA integrity.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer. The RNase is essential to prevent PI from binding to double-stranded RNA[14][15].
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle[16].
Potential Signaling Pathway for Investigation
Based on the activity of related dihydronaphthalene compounds that inhibit tubulin polymerization, a plausible mechanism for Compound X involves the disruption of microtubule dynamics. This can trigger the spindle assembly checkpoint, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.
Caption: Hypothetical signaling pathway for Compound X.
To validate this proposed pathway, Western blotting can be employed to analyze the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Western Blot Targets:
-
Cell Cycle: Cyclin B1, CDK1 (markers for G2/M phase).
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Tubulin: α-Tubulin (as a loading control and to observe any changes in total tubulin levels).
The use of multiplex western blotting can allow for the simultaneous detection of multiple proteins on a single blot, saving time and resources[17].
Conclusion
These application notes provide a structured and comprehensive framework for the initial in vitro characterization of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a robust dataset to understand its biological activity and mechanism of action. The insights gained from these protocols will be invaluable for guiding further preclinical development and establishing the therapeutic potential of this promising compound.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol. [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. [Link]
-
Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. [Link]
-
Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]
-
Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. PMC - NIH. [Link]
-
Synthesis of Dihydronaphthalene Analogues Inspired by Combretastatin A-4 and Their Biological Evaluation as Anticancer Agents. PubMed. [Link]
-
1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-. PubChem. [Link]
Sources
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)- | C17H16O2 | CID 12296061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. antbioinc.com [antbioinc.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
The Versatile Intermediate: Application Notes and Protocols for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in Organic Synthesis
Introduction: The Strategic Importance of 3-Aryl-tetralones in Medicinal Chemistry
The 3,4-dihydronaphthalen-1(2H)-one, commonly known as tetralone, scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile cornerstone for the synthesis of a diverse array of biologically active molecules.[1] Among its derivatives, 3-aryl-tetralones have garnered significant attention due to their prevalence in the core structures of numerous pharmaceuticals and natural products. The strategic introduction of an aryl group at the C3 position provides a critical handle for molecular elaboration, influencing the pharmacological profile and enabling the construction of complex polycyclic systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of a key intermediate, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one . We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and ground our discussion in authoritative scientific literature.
Synthesis of the Keystone Intermediate: 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
The synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one can be efficiently achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(4-methoxyphenyl)-4-phenylbutanoic acid. This classical yet powerful reaction forms the tetralone ring system with high efficiency.[2]
Synthetic Pathway Overview
The overall synthetic strategy involves two main stages: the preparation of the butanoic acid precursor followed by its cyclization.
Caption: Synthetic pathway to the target intermediate.
Protocol 1: Synthesis of 3-(4-methoxyphenyl)-4-phenylbutanoic acid
This protocol details the synthesis of the carboxylic acid precursor necessary for the subsequent cyclization.
Materials:
-
Anisole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM at 0 °C, add succinic anhydride (1.0 eq.) portion-wise.
-
To this mixture, add anisole (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-(4-methoxyphenyl)-4-oxobutanoic acid.
-
-
Wolff-Kishner Reduction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude keto acid from the previous step in diethylene glycol.
-
Add hydrazine hydrate (3.0 eq.) and KOH (4.0 eq.).
-
Heat the mixture to 180-200 °C and maintain this temperature for 4-6 hours, allowing water and excess hydrazine to distill off.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain 3-(4-methoxyphenyl)-4-phenylbutanoic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Protocol 2: Intramolecular Friedel-Crafts Cyclization
This protocol describes the ring-closing reaction to form the target tetralone.
Materials:
-
3-(4-methoxyphenyl)-4-phenylbutanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or polyphosphoric acid (PPA)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3-(4-methoxyphenyl)-4-phenylbutanoic acid (1.0 eq.) in anhydrous DCM, add thionyl chloride (1.5 eq.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 2-3 hours.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 3-(4-methoxyphenyl)-4-phenylbutanoyl chloride. This is often used directly in the next step without further purification.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Method A (AlCl₃): To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM at 0 °C, add a solution of the crude acid chloride in anhydrous DCM dropwise.
-
Method B (PPA): Alternatively, add the crude acid chloride to pre-heated (80-100 °C) polyphosphoric acid with vigorous stirring.
-
Stir the reaction mixture at room temperature (for Method A) or maintain the temperature (for Method B) for 2-4 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one .
-
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), methoxy protons (singlet, ~3.8 ppm), benzylic proton at C3 (multiplet), methylene protons at C2 and C4 (multiplets). |
| ¹³C NMR | Carbonyl carbon (~198 ppm), aromatic carbons, methoxy carbon (~55 ppm), aliphatic carbons of the tetralone ring. |
| IR (Infrared) | Carbonyl (C=O) stretching vibration (~1680 cm⁻¹), C-O stretching of the methoxy group, aromatic C-H and C=C stretching vibrations. |
| MS (Mass Spec) | Molecular ion peak corresponding to the molecular weight of C₁₇H₁₆O₂ (252.31 g/mol ). |
Application in the Synthesis of Bioactive Molecules
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a valuable precursor for the synthesis of various pharmacologically active compounds, including selective α₁-adrenoceptor antagonists and other CNS-active agents. A notable application is in the synthesis of Naftopidil, a drug used for the treatment of benign prostatic hyperplasia.[3]
Synthetic Application Workflow: Towards Naftopidil Analogs
The tetralone intermediate can be elaborated through a series of reactions to introduce the necessary pharmacophoric features.
Caption: A general workflow for the elaboration of the intermediate.
Protocol 3: Synthesis of a Naftopidil Analog Precursor
This protocol outlines the initial steps to convert the tetralone into a key alcohol intermediate.
Materials:
-
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction of the Ketone:
-
Dissolve 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (1.0 eq.) in methanol or ethanol at 0 °C.
-
Add NaBH₄ (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol. This product is often a mixture of cis and trans diastereomers, which may be separable by column chromatography if required for subsequent stereoselective steps.
-
Scientific Rationale and Mechanistic Insights
The intramolecular Friedel-Crafts acylation is a powerful C-C bond-forming reaction that proceeds via an electrophilic aromatic substitution mechanism.[4] The key steps involve the formation of a highly electrophilic acylium ion from the acid chloride upon treatment with a Lewis acid like AlCl₃. This acylium ion is then attacked by the electron-rich aromatic ring of the same molecule, leading to the formation of a six-membered ring. The choice of a strong acid catalyst is crucial to generate the acylium ion and activate the aromatic ring. Polyphosphoric acid (PPA) can also be used and often offers milder conditions and easier workup.
The subsequent reduction of the tetralone carbonyl group with sodium borohydride is a standard and highly efficient method to produce the corresponding alcohol. This hydride reduction proceeds via the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.
Conclusion
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a strategically important intermediate in organic synthesis, providing a versatile platform for the construction of complex and biologically relevant molecules. The protocols detailed in this guide offer reliable and well-established methods for its synthesis and initial elaboration. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this key building block in their drug discovery and development endeavors.
References
-
Tetralone Scaffolds and Their Potential Therapeutic Applications. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Naftopidil, KT 611 | New Drug Approvals. (2021, August 18). New Drug Approvals. Retrieved January 22, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
Sources
high-throughput screening assays for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one analogs
An Application Guide to High-Throughput Screening Assays for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one Analogs
Introduction: The Therapeutic Potential of Naphthalenone Scaffolds
The 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one core structure represents a privileged scaffold in medicinal chemistry. Analogs derived from this tetralone backbone have been investigated for a range of biological activities, with a notable emphasis on anticancer applications.[1][2] The structural motifs present in this class of compounds suggest potential interactions with key cellular targets implicated in cancer progression, such as cyclin-dependent kinases (CDKs) and components of the apoptotic machinery.[3] The development of novel therapeutics from this scaffold necessitates a robust and efficient method for evaluating large libraries of analogs to identify those with the desired biological activity.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of millions of chemical entities against specific biological targets.[4][5] By leveraging automation, miniaturization, and sensitive detection methods, HTS accelerates the identification of "hits"—compounds that modulate a target's activity and serve as the starting point for lead optimization.[][7]
This document provides detailed application notes and protocols for two distinct HTS assays designed to identify and characterize bioactive analogs of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one:
-
A Biochemical Assay: A Fluorescence Polarization (FP) based competition assay to identify inhibitors of a relevant protein kinase.
-
A Cell-Based Assay: A homogeneous, fluorescence-based assay to quantify the induction of apoptosis via Caspase-3/7 activation.
These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale to ensure robust and reproducible results.
Chapter 1: The High-Throughput Screening Workflow
The HTS process is a systematic workflow designed to move from a large, diverse chemical library to a small set of confirmed, active compounds.[8] The quality and success of an HTS campaign depend on a well-designed assay and rigorous data analysis.[4][9]
Foundational Principles of HTS
HTS campaigns are typically conducted in microtiter plates (most commonly 384- or 1536-well formats) to minimize reagent consumption and maximize throughput.[10] The process relies on automated liquid handling for precision, sensitive plate readers for detection, and sophisticated software for data management.[4][11]
A critical component of assay development is establishing its robustness. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12] It measures the separation between the signals of the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for an HTS campaign.[12]
The HTS Funnel: From Library to Lead
The screening process is often visualized as a funnel, where a large number of compounds are progressively filtered through a series of assays to identify the most promising candidates.
Caption: The High-Throughput Screening (HTS) workflow funnel.
Chapter 2: Application Protocol 1 - Kinase Inhibition via Fluorescence Polarization
Scientific Rationale
Many dihydronaphthalenone analogs have been explored as anticancer agents, with some showing activity against protein kinases like CDKs.[3] Fluorescence Polarization (FP) is a powerful, homogeneous technique for monitoring molecular binding events in solution, making it ideal for HTS.[13][14] The principle relies on the difference in the rotational speed of a small fluorescent molecule (a tracer) when it is free in solution versus when it is bound to a much larger protein.[15] In a competition assay, a test compound that binds to the kinase will displace the fluorescent tracer, leading to a decrease in the polarization signal.[16]
Caption: Principle of the Fluorescence Polarization competition assay.
Materials and Reagents
-
Target: Purified, active protein kinase (e.g., CDK2/Cyclin A).
-
Fluorescent Tracer: A fluorescently-labeled ligand known to bind the kinase's active site.
-
Assay Plate: Low-volume, black, 384-well microplates.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Compound Library: 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one analogs dissolved in 100% DMSO.
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.[16]
Step-by-Step HTS Protocol
This protocol is optimized for a 20 µL final assay volume in a 384-well plate.
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic dispenser, transfer 100 nL of each compound from the library stock plates (typically 10 mM in DMSO) into the assay plate wells. This results in a final screening concentration of 50 µM.
-
Dispense 100 nL of the positive control inhibitor stock into the designated control wells.
-
Dispense 100 nL of 100% DMSO into the negative control wells.
-
-
Enzyme/Tracer Mix Preparation:
-
Causality: The concentrations of enzyme and tracer are critical and must be pre-determined. The enzyme concentration should be around the Kd of the tracer, and the tracer concentration should be low (e.g., 1-5 nM) to ensure a good assay window.[16]
-
Prepare a 2X working solution of the kinase and fluorescent tracer in cold assay buffer. For example, if the final desired concentrations are 5 nM kinase and 2 nM tracer, the 2X solution would contain 10 nM kinase and 4 nM tracer.
-
-
Reagent Addition:
-
Add 10 µL of assay buffer to all wells containing compounds/controls. This step, known as a "pre-incubation," allows the compounds to dissolve in the aqueous buffer before the enzyme is added.
-
Initiate the binding reaction by adding 10 µL of the 2X enzyme/tracer mix to all wells.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient for the binding reaction to reach equilibrium.
-
-
Plate Reading:
-
Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for a fluorescein-based tracer).[15]
-
Data Analysis and Hit Selection
-
Calculate Polarization (mP) values: The instrument software typically calculates the mP values automatically.
-
Quality Control (Z'-Factor):
-
Calculate the Z'-factor using the positive (Pos) and negative (Neg) control wells: Z' = 1 - ( (3 * SD_Pos + 3 * SD_Neg) / |Avg_Pos - Avg_Neg| )
-
A Z' > 0.5 indicates a robust assay suitable for hit identification.[12]
-
-
Hit Identification:
-
Calculate the percent inhibition for each compound well relative to the controls: % Inhibition = 100 * ( (mP_Neg_Control - mP_Sample) / (mP_Neg_Control - mP_Pos_Control) )
-
A "hit" is typically defined as a compound that produces an inhibition value greater than three standard deviations from the mean of the sample population.[12]
-
| Parameter | Value | Interpretation |
| Avg. Negative Control (mP) | 250 | High polarization (Tracer is bound) |
| Avg. Positive Control (mP) | 80 | Low polarization (Tracer is displaced) |
| Z'-Factor | 0.78 | Excellent assay quality |
| Hit Threshold (% Inhibition) | > 50% | Defines active compounds for follow-up |
Chapter 3: Application Protocol 2 - Apoptosis Induction via Caspase-3/7 Activity
Scientific Rationale
A primary goal of many anticancer therapies is to induce apoptosis (programmed cell death) in malignant cells.[17] A key event in the apoptotic cascade is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[18] These proteases cleave specific cellular substrates, leading to the dismantling of the cell.
This assay uses a non-fluorescent substrate, (DEVD)₂-R110, which contains two DEVD tetrapeptide sequences recognized by Caspase-3/7.[17][19] In the presence of active Caspase-3/7, the substrate is cleaved, releasing the highly fluorescent rhodamine 110 (R110) molecule. The resulting fluorescence intensity is directly proportional to the level of caspase activity.[17] This "add-mix-read" homogeneous format is ideal for HTS.[17]
Materials and Reagents
-
Cell Line: A cancer cell line relevant to the therapeutic goal (e.g., HeLa, HCT-116).
-
Assay Plate: Clear-bottom, black- or white-walled, 384-well cell culture plates.
-
Assay Reagent: A commercial homogeneous caspase-3/7 assay kit containing the (DEVD)₂-R110 substrate and a cell-lysis buffer.
-
Compound Library: As described in Protocol 1.
-
Positive Control: A known apoptosis-inducing agent (e.g., Staurosporine or Etoposide).
-
Negative Control: DMSO vehicle.
-
Instrumentation: A fluorescence microplate reader.
Step-by-Step HTS Protocol
This protocol is optimized for a 40 µL final assay volume in a 384-well plate.
-
Cell Plating:
-
Seed cells into the 384-well plates at a pre-optimized density (e.g., 2,500 cells/well) in 30 µL of culture medium.
-
Causality: Cell density is crucial. Too few cells will yield a low signal, while too many can lead to contact inhibition and altered drug sensitivity. This must be optimized during assay development.[20]
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
-
Compound Addition:
-
Add 100 nL of compounds and controls to the cell plates using an acoustic dispenser, for a final screening concentration of 10 µM and 0.25% DMSO.
-
Causality: The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]
-
-
Incubation with Compounds:
-
Return the plates to the incubator for a duration relevant to the expected mechanism of action (e.g., 24-48 hours).
-
-
Assay Reagent Addition:
-
Allow the assay plate and the caspase reagent to equilibrate to room temperature.
-
Prepare the caspase reagent according to the manufacturer's instructions.
-
Add 10 µL of the prepared reagent to all wells. This reagent typically contains both the cell lysis agent and the fluorogenic substrate.
-
-
Incubation and Signal Development:
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
-
Plate Reading:
-
Measure the fluorescence intensity using a plate reader (e.g., Ex: 499 nm, Em: 521 nm for R110).[18]
-
Data Analysis and Hit Selection
-
Quality Control: Calculate the Z'-factor as described in Protocol 1 using the fluorescence values from positive (staurosporine-treated) and negative (DMSO-treated) control wells.
-
Hit Identification:
-
Calculate the fold activation for each compound well: Fold Activation = (Fluorescence_Sample) / (Avg. Fluorescence_Neg_Control)
-
A "hit" is defined as a compound that produces a fold activation significantly above the baseline, typically >3 standard deviations above the mean of the library plates.
-
| Parameter | Value (RFU) | Interpretation |
| Avg. Negative Control (RFU) | 5,000 | Basal level of apoptosis |
| Avg. Positive Control (RFU) | 85,000 | Strong induction of apoptosis |
| Z'-Factor | 0.82 | Excellent assay quality |
| Hit Threshold (Fold Activation) | > 3.0 | Defines active apoptosis inducers |
Chapter 4: Hit Confirmation and Follow-Up
A primary HTS campaign identifies initial "hits." However, these require rigorous confirmation to eliminate false positives and prioritize the most promising chemical series.[21]
-
Hit Re-testing: Hits should be re-tested from freshly prepared solutions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-12 points) to determine their potency (IC₅₀ or EC₅₀).[22][23]
-
Counter-Screening: It is essential to perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in the caspase assay or aggregators in the FP assay).[21]
-
Structure-Activity Relationship (SAR): The data from active analogs are analyzed to understand the relationship between chemical structure and biological activity, guiding the next phase of medicinal chemistry.[12]
Conclusion
The high-throughput screening protocols detailed in this guide provide a robust framework for the systematic evaluation of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one analog libraries. By combining a direct biochemical inhibition assay with a functional cell-based apoptosis assay, researchers can efficiently identify compounds that engage a specific molecular target and elicit a desired phenotypic response. This dual approach provides a comprehensive initial assessment, paving the way for the development of novel therapeutic agents from this promising chemical scaffold.
References
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- Source: Small Molecule Discovery Center (SMDC)
- Title: Basics of Enzymatic Assays for HTS Source: Assay Guidance Manual - NCBI Bookshelf - NIH URL
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- Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL
- Title: AlphaScreen assays. (A) Principles of AlphaScreen technology.
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- Title: Strategies for Assay Selection and for the Development of Robust Biochemical Assays Source: YouTube URL
- Title: High-Throughput Screening (HTS)
- Title: High-Throughput Screening (HTS)
- Title: Essentials for High-Throughput Screening Operations Source: ResearchGate URL
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- Title: The Penn Center for Molecular Discovery (PCMD) - High Throughput Screening (HTS)
- Title: Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)
- Title: Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents Source: PMC - NIH URL
- Title: 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)
- Title: (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)
- Title: 7-Methoxy-3,4-dihydronaphthalen-1(2H)
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Application Note: A Validated Protocol for the Solubilization of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one for In Vitro Assays
Abstract
This document provides a comprehensive, field-tested protocol for the solubilization and handling of the hydrophobic compound 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one for use in in vitro cell-based and biochemical assays. The core challenge addressed is the compound's poor aqueous solubility, a common bottleneck in preclinical drug discovery. We present a rationale for solvent selection, a detailed methodology for the preparation of high-concentration stock solutions in Dimethyl Sulfoxide (DMSO), and a validated procedure for creating aqueous working solutions that maintain compound solubility and minimize solvent-induced artifacts. This guide is intended for researchers, scientists, and drug development professionals seeking reproducible and reliable results.
Introduction: The Imperative of Proper Compound Handling
The biological activity of a test compound can only be accurately assessed if it is successfully delivered to its target in a biologically relevant, soluble form. 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, a naphthalenone derivative, possesses a chemical structure characterized by multiple aromatic rings, making it inherently lipophilic and poorly soluble in aqueous media.[1] This presents a significant challenge, as direct addition of the powdered compound to cell culture media or assay buffers would result in non-homogenous suspension and negligible bioavailability.
The use of an organic solvent is therefore necessary. However, the choice of solvent and the subsequent dilution strategy are critical decisions that directly impact experimental integrity. An improper protocol can lead to compound precipitation, inaccurate concentration data, and solvent-induced cytotoxicity, confounding results.[2] This protocol is designed to mitigate these risks through a systematic and validated approach.
Rationale and Solvent Selection: A Chemically-Informed Approach
Physicochemical Properties
-
Compound: 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
-
Molecular Formula: C₁₇H₁₆O₂
-
Molecular Weight: 252.31 g/mol [1]
-
Predicted Lipophilicity (XLogP3-AA): 3.4[1]
The high calculated XLogP value indicates a strong preference for a lipid environment over an aqueous one, confirming its hydrophobic nature.
Primary Solvent: Dimethyl Sulfoxide (DMSO)
Expertise & Experience: Based on its physicochemical profile, Dimethyl Sulfoxide (DMSO) is the solvent of choice. DMSO is a powerful, polar aprotic solvent with an exceptional ability to dissolve a vast range of nonpolar and hydrophobic compounds that are otherwise insoluble in water.[2] Its universal application in drug discovery makes it the industry standard for preparing primary compound stocks.[3]
Trustworthiness: While effective, DMSO is not inert and can exert biological effects or cytotoxicity, particularly at concentrations above 0.5%.[2][4][5] The toxic threshold is cell-line dependent, with some sensitive lines showing effects at concentrations as low as 0.1%.[6][7] Therefore, a core principle of this protocol is to minimize the final assay concentration of DMSO and to always include a vehicle control.
Experimental Protocol: From Powder to Working Solution
This protocol outlines the preparation of a 10 mM primary stock solution and its subsequent dilution for assay use.
Required Materials
-
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (solid)
-
Anhydrous, sterile-filtered, cell culture-grade DMSO
-
Calibrated analytical balance
-
Sterile, low-retention polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes (P1000, P200, P20) and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, for difficult-to-dissolve compounds)
Step 1: Preparation of a 10 mM Primary Stock Solution
-
Mass Calculation: Calculate the mass of the compound required. To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 252.31 g/mol × 1000 mg/g = 2.523 mg
-
-
Weighing: Accurately weigh 2.52 mg of the compound and transfer it into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube.
-
Dissolution: Cap the tube securely and vortex at medium-high speed for 2 minutes.[2] Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, place the tube in a room temperature water bath sonicator for 5-10 minutes.[2] Gentle warming to 37°C can also be used, but must be applied cautiously to avoid compound degradation.[2]
-
Storage: Aliquot the clear stock solution into single-use volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[2] Store at -20°C or -80°C, protected from light. The stock solution is stable for at least 6 months when stored properly.[8]
Workflow for Primary Stock Preparation
Caption: Step-by-step workflow for preparing a 10 mM compound stock in DMSO.
Step 2: Preparation of Assay Working Solutions
Causality: A common failure point is compound precipitation when a concentrated DMSO stock is diluted directly into an aqueous buffer.[2][9] This "shock" dilution creates localized supersaturation. To prevent this, a serial or stepwise dilution method is strongly recommended.[10]
The goal is to create final working solutions where the final DMSO concentration is ≤ 0.5% .
Example Protocol: Serial Dilution for a 10 µM Final Concentration
| Step | Action | Starting Conc. | Final Conc. | Final DMSO (v/v) | Notes |
| A | Primary Stock | 10 mM | - | 100% | Stored at -20°C |
| B | Intermediate Dilution | 10 mM | 200 µM | 2% | Add 2 µL of Stock (A) to 98 µL of sterile assay media. Vortex gently. |
| C | Final Working Solution | 200 µM | 10 µM | 0.1% | Add 5 µL of Intermediate (B) to 95 µL of sterile assay media. |
This method ensures the final DMSO concentration is a negligible 0.1%, which is well-tolerated by most cell lines.[7][11]
Protocol Validation: The Trustworthiness of Controls
Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable to distinguish true compound activity from experimental artifacts.
-
Vehicle Control (Mandatory): This is the most critical control. It consists of cells (or the biochemical assay components) treated with the same final concentration of DMSO as the highest dose of the test compound. This isolates any biological effects of the solvent itself.[2]
-
Untreated Control: Cells treated with media alone, containing no compound or DMSO. This establishes the baseline health and response of the system.
-
Solubility Check: After preparing the final working solutions in aqueous media, visually inspect them for any cloudiness or precipitate. Centrifuge a sample and inspect for a pellet. The presence of either indicates the compound is not fully soluble at that concentration.
Logical Relationship of Essential Controls
Caption: Diagram illustrating how controls deconvolve experimental effects.
References
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protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]
-
Hao, L., et al. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]
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Jain, N. K., et al. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]
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Klimaszewska-Piotrowska, P., et al. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]
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Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
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de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Retrieved from [Link]
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Georgiadis, D., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. Retrieved from [Link]
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Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
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ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
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PubChem. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-. Retrieved from [Link]
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Binner, M., et al. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]
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application of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in cancer cell line studies
An Application Guide for the Study of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in Cancer Cell Lines
Prepared by: Gemini, Senior Application Scientist
Introduction: A Framework for Investigating a Novel Anticancer Candidate
The aryldihydronaphthalenone scaffold is a key pharmacophore found in many natural lignans, such as podophyllotoxin, which have demonstrated significant anticancer properties.[1] These structures serve as a valuable template for the design and synthesis of novel therapeutic agents. This document provides a comprehensive guide for researchers investigating the anticancer potential of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one , a synthetic analogue belonging to this promising class.
While direct, extensive studies on this specific molecule are emerging, its structural similarity to known tubulin-binding agents, such as combretastatin A-4 analogues, allows us to propose a robust investigational framework.[2] This guide is built upon the well-established mechanism of action for this compound class—inhibition of tubulin polymerization —and details the downstream cellular consequences, including cell cycle arrest and apoptosis.[1][2] We provide a series of self-validating protocols, expert insights, and data interpretation guidelines to empower researchers in drug discovery and oncology to rigorously evaluate this compound's efficacy in cancer cell line models.
Part I: Postulated Mechanism of Action
The anticancer activity of aryldihydronaphthalenone analogues is frequently attributed to their ability to interfere with the cellular cytoskeleton, a critical component for cell division, structure, and transport.
Primary Target: Microtubule Dynamics
The central hypothesis is that 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one functions as a tubulin polymerization inhibitor . Microtubules are dynamic polymers of α- and β-tubulin dimers essential for forming the mitotic spindle during cell division.[3] Compounds in this class often interact with the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics is a potent and validated strategy for cancer therapy.
Cellular Consequences of Tubulin Disruption
-
G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase. This prevents cancer cells from completing mitosis and proliferating.[4]
-
Induction of Intrinsic Apoptosis: A prolonged arrest in mitosis is a potent trigger for programmed cell death, or apoptosis. This process is mediated by the activation of a cascade of cysteine proteases known as caspases. Key markers include the cleavage of initiator caspases (like Caspase-9), executioner caspases (like Caspase-3 and -7), and their substrates, such as Poly (ADP-ribose) polymerase-1 (PARP).[5] Cleavage of PARP by activated Caspase-3 is a hallmark of apoptosis.[6]
Visualizing the Proposed Signaling Cascade
Caption: Proposed mechanism of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Part II: Experimental Design & Protocols
A rigorous evaluation of a novel compound requires a logical, multi-faceted experimental approach. The following workflow is designed to first establish cytotoxicity and then elucidate the underlying mechanism of action.
Master Experimental Workflow
Caption: A phased approach for evaluating the anticancer properties of the compound.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Expertise & Experience: The MTT assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability. It is crucial to determine the half-maximal inhibitory concentration (IC50), the concentration of the drug that reduces cell viability by 50%. This value guides the concentrations used in all subsequent mechanistic experiments.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in complete culture medium. Replace the existing medium with the drug-containing medium.
-
Trustworthiness: Include "vehicle control" wells treated with the highest concentration of DMSO used in the experiment (typically <0.5%) and "untreated control" wells with fresh medium only.
-
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
Expertise & Experience: This protocol quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[4] A compound that disrupts mitosis will cause a significant accumulation of cells in the G2/M phase. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[10] RNase A is included to prevent staining of double-stranded RNA.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the compound at concentrations relevant to the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a suitable duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cells, including those that have detached due to mitotic arrest or apoptosis, are analyzed.
-
Fixation: Wash the cells with ice-cold PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C (cells can be stored at -20°C for several weeks).[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a histogram of fluorescence intensity. Gate the populations corresponding to G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content). Compare the percentage of cells in each phase between treated and control samples.
Protocol 3: Detection of Apoptosis Markers (Western Blot)
Expertise & Experience: Western blotting provides semi-quantitative data on the expression of specific proteins. To confirm apoptosis, we probe for the cleavage of PARP and Caspase-3.[5] The appearance of a smaller, cleaved fragment of these proteins is a definitive marker of caspase-dependent apoptosis.[6]
Methodology:
-
Cell Lysis: Treat cells as in Protocol 2. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel (e.g., 12% for PARP and Caspase-3).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-Cleaved PARP (Asp214)
-
Rabbit anti-Cleaved Caspase-3 (Asp175)
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Data Analysis: Compare the intensity of the cleaved protein bands in treated samples versus controls. The β-actin signal should be consistent across all lanes, confirming equal protein loading.
-
Trustworthiness: Include a positive control, such as cells treated with staurosporine or etoposide, to validate the antibody performance and the cell line's ability to undergo apoptosis.[13]
-
Protocol 4: In Vitro Tubulin Polymerization Assay
Expertise & Experience: This cell-free assay provides direct evidence that the compound's cytotoxic effect is due to its interaction with tubulin. The assay measures the polymerization of purified tubulin into microtubules, which can be monitored by an increase in fluorescence or absorbance (turbidity).[14][15] This is the most definitive way to confirm the primary mechanism of action.
Methodology (based on a fluorescence kit):
-
Reagent Preparation: Prepare assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, and a fluorescent reporter.[15]
-
Reaction Setup: In a 96- or 384-well plate, add buffer, GTP, fluorescent reporter, and purified bovine or porcine tubulin protein.[3][15]
-
Compound Addition: Add serial dilutions of the test compound.
-
Trustworthiness: This assay requires multiple controls:
-
Vehicle Control (DMSO): Baseline polymerization.
-
Inhibitor Control (e.g., Colchicine or Nocodazole): Should prevent the fluorescence signal from increasing.
-
Enhancer Control (e.g., Paclitaxel): Should enhance the rate and extent of polymerization.
-
-
-
Initiate Polymerization: Warm the plate to 37°C to initiate polymerization.
-
Kinetic Reading: Immediately begin reading the fluorescence (e.g., Ex 360 nm, Em 450 nm) every minute for 60-90 minutes at 37°C in a plate reader.[15]
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the compound-treated wells to the controls. A potent inhibitor will suppress the curve in a dose-dependent manner, similar to the colchicine control.
Part III: Data Interpretation & Summary
A successful investigation will yield a cohesive set of data that points to a clear mechanism of action.
Expected Outcomes & Data Synthesis
-
MTT Assay: The compound will show a dose-dependent reduction in cell viability across various cancer cell lines.
-
Cell Cycle Analysis: Treatment will result in a significant, dose-dependent increase in the percentage of cells in the G2/M phase compared to vehicle-treated controls.
-
Western Blot: An increase in the cleaved forms of PARP (~89 kDa fragment) and Caspase-3 (~17/19 kDa fragments) will be observed in treated cells.
-
Tubulin Assay: The compound will directly inhibit the polymerization of purified tubulin in a cell-free system.
Quantitative Data Summary (Hypothetical)
The table below illustrates how to present the IC50 data for clear comparison. Values are hypothetical and should be determined experimentally.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Non-Small Cell Lung Cancer | 1.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.9 |
| HeLa | Cervical Cancer | 1.5 |
| HCT116 | Colorectal Carcinoma | 2.1 |
| MCF-7 | ER-Positive Breast Cancer | 1.8 |
References
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Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 7), o1646. [Link]
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Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. [Link]
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Han, R. B., et al. (2010). (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. Acta Crystallographica Section E: Crystallographic Communications, E66(Pt 10), o2775. [Link]
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Villalobos-Molina, R., et al. (2018). Aryldihydronaphtalene-type lignans from Bursera fagaroides var. fagaroides and their antimitotic mechanism of action. ResearchGate. [Link]
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Pettit, G. R., et al. (2014). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Journal of Medicinal Chemistry, 57(11), 4573-4584. [Link]
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Bio-Rad. Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
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Wang, Y., et al. (2024). A novel arylnaphthalene lignan analogue targets CYP51 to inhibit Cryptococcus neoformans growth. PubMed. [Link]
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UCL Flow Cytometry. Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
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Sadhukhan, P., et al. (2016). Selective Pro-Apoptotic Activity of Novel 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species. PLOS ONE, 11(7), e0158694. [Link]
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Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
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ResearchGate. Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. [Link]
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Rahman, A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. [Link]
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National Center for Biotechnology Information. MTT Cell Viability Assays - Assay Guidance Manual. NCBI. [Link]
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El-Sayed, M., et al. (2024). Toxicological Analysis of the Arylnaphthalene Lignan Justicidin B Using a Caenorhabditis elegans Model. MDPI. [Link]
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Lesyk, R., et al. (2019). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI. [Link]
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Ma, H., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 6, 37865. [Link]
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Bio-protocol. In vitro tubulin polymerization assay. Bio-protocol. [Link]
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de Oliveira, B. H., et al. (2019). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and Cell Biology, 97(5), 586-595. [Link]
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Hristova, M., et al. (2024). Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential. Pharmacia, 71(1), 221-233. [Link]
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Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular Research, 45(3), 528-537. [Link]
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Acta Crystallographica Section E. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E. [Link]
-
Abd, A. H., et al. (2023). MTT (Assay protocol. protocols.io. [Link]
-
Chen, Z. S. (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents. International Journal of Molecular Sciences, 24(9), 8279. [Link]
-
Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]
-
Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments), (173), e61826. [Link]
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Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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University of Iowa. BrdU plus Propidium Iodide for Cell Cycle. Carver College of Medicine. [Link]
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Peter, M. E., et al. (2000). Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs. Clinical and Experimental Immunology, 122(3), 397-405. [Link]
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Preprints.org. Computational Investigations of Arylnaphthalene Lignan Lactones as Anticancer Agents. Preprints.org. [Link]
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Choudhari, A. S., et al. (2020). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Molecular and Cellular Biochemistry, 469(1-2), 135-155. [Link]
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techniques for purifying 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one post-synthesis
An In-Depth Guide to the Post-Synthesis Purification of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Authored by: A Senior Application Scientist
Introduction: The Imperative for Purity in Tetralone Intermediates
The compound 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one belongs to the tetralone class of molecules, which are pivotal intermediates in the synthesis of a wide array of biologically active compounds and natural products.[1][2][3] Their structural scaffold is a cornerstone in medicinal chemistry, particularly for developing agents targeting neurological disorders and as precursors to various inhibitor compounds.[1][2][4] The successful outcome of multi-step synthetic campaigns and the validity of biological assays are fundamentally dependent on the purity of these intermediates. Impurities, even in trace amounts, can lead to unforeseen side reactions, diminished yields, and erroneous biological data.
This application note provides a comprehensive guide to the purification of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one following its synthesis. We will move beyond simple procedural lists to explore the underlying principles of each technique, enabling researchers to make informed decisions and troubleshoot purification challenges effectively. The protocols described herein are designed to be self-validating, ensuring a final product of high purity suitable for the most demanding applications in drug discovery and development.
Anticipating the Challenge: The Synthetic Landscape and Likely Impurities
The target compound is typically synthesized via an intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutyric acid precursor.[3][5][6] This classic, yet powerful, reaction is catalyzed by a Lewis acid (commonly AlCl₃) or a strong Brønsted acid (like polyphosphoric acid).[5] Understanding this synthetic context is crucial as it dictates the impurity profile of the crude product.
Common Impurities Post-Synthesis:
-
Unreacted Starting Material: The precursor 4-(phenyl)-4-(4-methoxyphenyl)butanoic acid may persist if the cyclization is incomplete.
-
Catalyst Remnants: Hydrolyzed Lewis acids (e.g., aluminum hydroxides) can contaminate the product if the initial aqueous work-up is insufficient.
-
Regioisomers: Depending on the substituents of the starting material, cyclization could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.
-
Polyacylation Products: Although the ketone product is deactivating, preventing further acylation, this is not always absolute and is a potential source of byproducts under harsh conditions.[7]
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., orthodichlorobenzene) can be difficult to remove completely.[8]
The selection of a purification strategy is therefore a direct response to this anticipated mixture of compounds with varying polarities and chemical properties.
Purification Workflow: A Multi-Step Strategy
Achieving high purity is rarely a single-step process. A logical, multi-tiered approach, beginning with bulk impurity removal and progressing to fine purification, is most effective.
Caption: General purification workflow for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Technique Deep Dive: Principles and Protocols
Recrystallization: The Workhorse of Bulk Purification
Causality & Rationale: Recrystallization is the method of choice for crystalline solids when impurities have different solubility profiles from the target compound. It leverages the principle that solubility is temperature-dependent. By dissolving the crude solid in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the more soluble impurities behind in the "mother liquor." It is highly scalable and cost-effective.
Protocol 1: Recrystallization from an Isopropanol/Water System
-
Solvent Screening: In a test tube, dissolve ~50 mg of the crude product in a minimal amount of hot isopropanol. If the solution is clear, add water dropwise until persistent turbidity is observed. Re-heat to clarify. If crystals form upon cooling, this is a viable solvent system. Isopropanol or methanol alone may also be effective.[8]
-
Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal volume of hot isopropanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding hot isopropanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystal formation appears complete, place the flask in an ice bath for at least 1 hour to maximize the yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same isopropanol/water ratio or pure isopropanol). Dry the crystals under vacuum to a constant weight.
Flash Column Chromatography: For Precision Separation
Causality & Rationale: When recrystallization is ineffective (e.g., for oily products or mixtures of closely related compounds), flash column chromatography is the gold standard.[9] This technique separates molecules based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[10] The ketone and ether functionalities in the target molecule give it moderate polarity, allowing it to be effectively separated from less polar byproducts and more polar starting materials.
Caption: Principle of chromatographic separation based on polarity.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation and moves the target compound to a retention factor (Rƒ) of ~0.25-0.35. Start with a non-polar solvent like hexanes or heptane and add a more polar solvent like ethyl acetate.
-
Expert Tip: A common starting point for tetralones is a 9:1 to 4:1 mixture of Hexanes:Ethyl Acetate.
-
-
Column Packing: Select a column with a diameter such that the silica gel height is ~15-20 cm. Prepare a slurry of silica gel (230-400 mesh) in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Wet Loading: Carefully apply the solution directly to the top of the silica bed.
-
Dry Loading (Recommended): Add Celite or silica gel to the dissolved sample and evaporate the solvent. Carefully load the resulting dry powder onto the top of the column bed. This often results in better separation.
-
-
Elution: Gently add the mobile phase to the column, taking care not to disturb the sample layer. Apply positive pressure (using air or nitrogen) to achieve a flow rate of ~2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light and/or with a potassium permanganate stain.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
| Technique | Principle | Pros | Cons | Best For |
| Recrystallization | Differential solubility | High capacity, cost-effective, can yield very high purity | Only for solids, requires screening for solvents, potential for yield loss | Purifying >1g of a crystalline crude product with dissimilar impurities. |
| Flash Chromatography | Differential partitioning | Highly versatile, separates complex mixtures, applicable to oils and solids | Lower capacity, solvent-intensive, more time-consuming | Purifying oily products or separating compounds with similar polarities. |
| Preparative HPLC | High-pressure differential partitioning | Highest resolution, excellent for isomeric separation | Low capacity, expensive (solvents & columns), requires specialized equipment | Achieving >99.5% purity or separating challenging enantiomeric/diastereomeric mixtures.[11] |
Chiral Separation: Isolating Enantiomers
Causality & Rationale: The C3 position of the tetralone ring is a stereocenter. Unless an asymmetric synthesis is employed, the product will be a 1:1 racemic mixture of (R) and (S) enantiomers. For pharmaceutical applications, it is often necessary to isolate and test individual enantiomers, as they can have different pharmacological and toxicological profiles. Chiral HPLC is the definitive technique for this separation. It uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to elute at different times.[12]
This is a specialized technique requiring dedicated instrumentation. The protocol is highly dependent on the specific chiral column used (e.g., amylose or cellulose-based columns). Method development involves screening various mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to achieve baseline separation.[12]
Validation: Purity Assessment Protocols
Purification is incomplete without validation. The purity of the final product must be rigorously assessed.
Protocol 3: Purity Assessment by Analytical RP-HPLC
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.[11]
-
Example Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve a small sample (~1 mg/mL) in the mobile phase. Inject 10 µL. Purity is determined by the area percentage of the main product peak.
Additional characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is required to confirm the structure and identity of the purified compound.
References
-
Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
National Center for Biotechnology Information. (2020). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. Available at: [Link]
-
Taylor & Francis Online. (2010). Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. Available at: [Link]
-
National Center for Biotechnology Information. (2021). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Tetralone synthesis. Available at: [Link]
-
RSC Publishing. (2019). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. Available at: [Link]
-
ResearchGate. (2015). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
- Google Patents. (1988). Method of preparing 4-dichlorophenyl-1-tetralones.
-
PrepChem.com. (1990). Synthesis of (a) 1-(3-Methoxyphenyl)-3,4-dihydronaphthalene. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Oxford Academic. (2012). Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.) by Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]
-
ResearchGate. Solvent systems as mobile phases for HPLC of naphthalene, substituted naphthalenes, and related compoundsa. Available at: [Link]
-
National Center for Biotechnology Information. (2013). The Chiral Separation of Triazole Pesticides Enantiomers by Amylose-Tris (3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PubMed. Available at: [Link]
Sources
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developing assays to measure the enzymatic inhibition of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Topic: Developing Assays to Measure the Enzymatic Inhibition of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Introduction: The Rationale for Assay Development
The compound 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one belongs to the tetralone class of molecules, a scaffold known for its pharmacological importance and presence in various bioactive compounds. Structurally similar dihydronaphthalene analogues have been identified as potent inhibitors of tubulin polymerization, positioning them as promising candidates for anticancer drug development.[1] The inhibition of tubulin polymerization disrupts microtubule dynamics, a critical process for cell division, making it a key target for cancer therapy. Therefore, developing a robust and reliable assay to measure the enzymatic inhibition of tubulin polymerization by 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a critical step in evaluating its therapeutic potential.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and validation of assays designed to quantify the inhibitory activity of this compound on tubulin polymerization. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Principle of the Assay: Monitoring Tubulin Polymerization
The dynamic process of microtubule formation from α- and β-tubulin dimers can be monitored in vitro. In the presence of GTP and at a physiological temperature (37°C), tubulin dimers polymerize into microtubules. This polymerization process can be quantified using several detection methods. For this application note, we will focus on a fluorescence-based assay due to its high sensitivity and suitability for high-throughput screening.[2][3][4]
The assay utilizes a fluorescent reporter that preferentially binds to microtubules, leading to a significant increase in fluorescence intensity upon polymerization. The rate of this fluorescence increase is directly proportional to the rate of tubulin polymerization. An inhibitor, such as our test compound, will slow down this process, resulting in a lower rate of fluorescence increase.
Experimental Workflow Overview
The overall workflow for assessing the inhibitory potential of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one on tubulin polymerization involves several key stages, from initial assay development to comprehensive validation.
Figure 1: A high-level overview of the experimental workflow.
Detailed Protocols
Protocol 1: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol describes the measurement of tubulin polymerization in the presence of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one using a fluorescent reporter.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Fluorescent reporter dye (e.g., a compound that fluoresces upon binding to microtubules)
-
GTP (Guanosine-5'-triphosphate) solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Cushion Buffer (60% glycerol in General Tubulin Buffer)
-
Dimethyl sulfoxide (DMSO)
-
Test Compound: 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
-
Positive Control Inhibitor (e.g., Paclitaxel or Colchicine)
-
96-well, black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of the fluorescent reporter dye in DMSO.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create a dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in DMSO.
-
Prepare a stock solution of the positive control inhibitor at a concentration known to inhibit tubulin polymerization.
-
-
Assay Setup:
-
On ice, prepare the assay mixture in a microcentrifuge tube. For a single well, combine:
-
Tubulin solution (to a final concentration of 3 mg/mL)
-
General Tubulin Buffer
-
Fluorescent reporter dye (to a final concentration of 10 µM)
-
GTP (to a final concentration of 1 mM)
-
-
Mix gently by pipetting.
-
-
Plate Loading:
-
Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Carefully add 98 µL of the assay mixture to each well. The final volume should be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 60 seconds for 60 minutes.
-
Excitation wavelength: As recommended for the specific fluorescent reporter.
-
Emission wavelength: As recommended for the specific fluorescent reporter.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Determine the initial rate of polymerization (V₀) for each curve by calculating the slope of the linear portion of the curve.
-
Normalize the rates by expressing them as a percentage of the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.[5][6]
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, using non-linear regression analysis.[7]
Protocol 2: Assay Validation
Assay validation is crucial to ensure the reliability and reproducibility of the results. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[8][9]
Z'-Factor Calculation:
The Z'-factor is calculated using the signals from the positive and negative controls.[9][10][11]
-
Positive Control (Maximal Inhibition): A known potent inhibitor of tubulin polymerization (e.g., Colchicine).
-
Negative Control (No Inhibition): Vehicle control (DMSO).
The formula for Z'-factor is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
Procedure:
-
Prepare a 96-well plate with a sufficient number of replicates for the positive and negative controls (e.g., 48 wells for each).
-
Run the tubulin polymerization assay as described in Protocol 1.
-
Calculate the mean and standard deviation for both control groups.
-
Calculate the Z'-factor using the formula above.
Interpretation of Z'-Factor:
-
Z' > 0.5: Excellent assay, suitable for high-throughput screening.[10][11]
-
0 < Z' < 0.5: Marginal assay, may require optimization.[9]
-
Z' < 0: Unacceptable assay.[10]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Sample Data for IC50 Determination
| Compound Concentration (µM) | Log(Concentration) | Mean Polymerization Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | - | 150.2 | 0 |
| 0.1 | -1 | 145.8 | 2.9 |
| 0.3 | -0.52 | 125.1 | 16.7 |
| 1 | 0 | 80.5 | 46.4 |
| 3 | 0.48 | 45.3 | 69.8 |
| 10 | 1 | 15.1 | 89.9 |
| 30 | 1.48 | 5.2 | 96.5 |
| 100 | 2 | 2.1 | 98.6 |
IC50 Determination:
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[7]
Figure 2: Conceptual representation of an IC50 curve.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls and validation metrics.
-
Positive and Negative Controls: The inclusion of a known inhibitor and a vehicle control in every assay plate ensures that the assay is performing as expected.
-
Z'-Factor: This statistical tool provides a quantitative measure of the assay's quality, ensuring that the distinction between inhibited and uninhibited states is robust.[8][9]
-
Dose-Response Curve: A well-defined sigmoidal dose-response curve with a clear upper and lower plateau is indicative of a specific inhibitory effect.
By adhering to these principles, researchers can have high confidence in the generated data and its interpretation.
Conclusion
This application note provides a detailed and scientifically grounded framework for developing and validating an enzymatic inhibition assay for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, with a focus on tubulin polymerization. By following the outlined protocols and understanding the underlying principles, researchers can effectively characterize the inhibitory potential of this and other novel compounds, paving the way for further drug development efforts.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
- Z-factor - Grokipedia. (n.d.).
- Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.
- The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
- Shin, A. (n.d.). Z-factors. In BIT 479/579 High-throughput Discovery.
- Microplate Enzyme Assay Using Fluorescence Original Reference. (2012).
- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
-
Wikipedia. (n.d.). IC50. [Link]
-
ResearchGate. (2018). How to calculate ic50?. [Link]
- Oreate AI Blog. (2025).
- Method of Enzyme Assay. (n.d.).
- Tipton, K., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 785.
- Spectrophotometric Enzyme Assays. (n.d.).
- Azure Biosystems. (2025).
- Bitesize Bio. (2025). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay.
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
BioAgilytix. (n.d.). A Beginner's Guide to Luciferase Assays. [Link]
-
YouTube. (2014). Spectrophotometric Enzyme Assays. [Link]
- ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
- Di Martino, J. C., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 23(19), 11883.
- Wang, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 246-255.
- Agilent. (n.d.). Tips for Improved Luminescence Performance.
- BellBrook Labs. (2025).
- Vermeirssen, V., Van Camp, J., & Verstraete, W. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of biochemical and biophysical methods, 51(1), 75–87.
- Kumar, G., et al. (2016). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Bioorganic & medicinal chemistry letters, 26(24), 5909–5914.
- Lee, S., et al. (2025).
- Jasinski, J. P., et al. (2012). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 6), o1779.
- MCE. (n.d.). 3,4-Dihydronaphthalen-1-one (3,4-Dihydro-1(2H)-naphthalenone) | Biochemical Reagent.
- Padro, J. M., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2022(2), M1373.
- PrepChem.com. (n.d.). Synthesis of (a) 1-(3-Methoxyphenyl)-3,4-dihydronaphthalene.
Sources
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nrel.colostate.edu [nrel.colostate.edu]
- 3. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support guide for the synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with in-depth, field-proven insights to overcome common challenges and significantly improve the yield and purity of your target compound. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
The 3-aryl-tetralone scaffold is a valuable structural motif in medicinal chemistry and natural product synthesis. However, its construction can be fraught with challenges, including low yields, competing side reactions, and purification difficulties. This guide provides a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section directly addresses the most frequent problems encountered during the synthesis, which typically involves an intramolecular Friedel-Crafts cyclization of a suitable precursor, such as 4-phenyl-3-(4-methoxyphenyl)butanoic acid.
Q1: My intramolecular Friedel-Crafts cyclization is resulting in a very low yield or fails completely. What are the likely causes and how can I fix this?
Low yields in this critical ring-forming step are a common frustration. The issue can almost always be traced back to the catalyst, the reagents, or the reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The most common catalysts for this reaction are strong Lewis acids (e.g., AlCl₃, SnCl₄) or Brønsted acids (e.g., Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA)).[1][2]
-
Causality: Lewis acids like aluminum chloride are extremely hygroscopic. Absorbed moisture will hydrolyze the AlCl₃, rendering it inactive and introducing water, which can quench the reaction intermediates.
-
Solution:
-
Use Fresh Reagents: Always use a freshly opened bottle of AlCl₃ or from a container stored under an inert atmosphere.
-
Proper Handling: Weigh and dispense the catalyst quickly in a glove box or under a stream of dry nitrogen.
-
Consider Alternatives: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MSA) are excellent, less moisture-sensitive alternatives that often give high yields for intramolecular acylations.[1]
-
-
-
Sub-Optimal Reaction Conditions:
-
Causality: The energy barrier for the intramolecular electrophilic aromatic substitution must be overcome. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to decomposition of the starting material or product, charring, or unwanted side reactions.
-
Solution:
-
Temperature Screening: If using PPA or MSA, start at a moderate temperature (e.g., 60-80 °C) and slowly increase it, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Solvent Choice: For Lewis acid-catalyzed reactions, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Ensure the solvent is anhydrous.
-
-
-
Poor Precursor Quality:
-
Causality: The reaction is an intramolecular acylation of the corresponding butanoic acid or its acid chloride. If the precursor acid is impure or wet, it will inhibit the reaction. If converting to the acid chloride, residual thionyl chloride or oxalyl chloride can lead to side reactions.
-
Solution:
-
Purify the Precursor: Recrystallize or chromatograph the 4-phenyl-3-(4-methoxyphenyl)butanoic acid precursor until it is pure by NMR and free of solvent.
-
Thorough Workup: When preparing the acid chloride, ensure all excess reagent is removed under vacuum before proceeding to the cyclization step.
-
-
Q2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are these side products and how can I prevent them?
Byproduct formation is a key challenge that complicates purification and lowers yield. Understanding the potential side reactions is critical for suppression.
Common Side Reactions & Prevention Strategies:
-
Intermolecular Acylation:
-
Causality: At high concentrations, the activated acylium ion intermediate can be attacked by the aromatic ring of a different molecule of starting material before it has a chance to cyclize. This leads to polymer formation or dimeric ketones, which are often insoluble and appear as baseline material on a TLC plate.
-
Prevention: Employ high-dilution conditions. The key is to favor the intramolecular pathway by ensuring the reactive ends of a single molecule are more likely to find each other than another molecule. Add the acid chloride or activated acid slowly via a syringe pump to a solution of the catalyst.
-
-
Cleavage of the Methoxy Group:
-
Causality: Strong Lewis acids, particularly AlCl₃ in stoichiometric amounts and at elevated temperatures, can act as ether-cleaving reagents, converting the desired -OCH₃ group into a phenolic -OH group.[3] This not only creates an impurity but also deactivates the second aromatic ring, potentially leading to other side reactions.
-
Prevention:
-
Use Milder Catalysts: Opt for catalysts like SnCl₄, Bi(OTf)₃, or Brønsted acids (PPA, MSA), which are less prone to causing ether cleavage.[4]
-
Control Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-exposure to the harsh conditions.
-
-
-
Positional Isomerization:
-
Causality: The Friedel-Crafts reaction is generally irreversible, but under very harsh conditions (strong acid, high heat), ring-walking or isomerization can occur, leading to cyclization at a different position on the aromatic ring.
-
Prevention: This is best avoided by using the mildest possible conditions that afford a good yield. This emphasizes the importance of catalyst and temperature screening.
-
Visualizing the Process: Mechanism & Troubleshooting
Understanding the reaction pathway and having a logical workflow for troubleshooting are essential for success.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Caption: Decision tree for troubleshooting low-yield reactions.
Optimized Protocol & Data
While many conditions exist, the use of Polyphosphoric Acid (PPA) often provides a good balance of reactivity, operational simplicity, and high yield.
Optimized Protocol: PPA-Mediated Cyclization
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Polyphosphoric Acid (10x the weight of the starting material).
-
Heating: Begin stirring and heat the PPA to 70-80 °C under a slow stream of nitrogen.
-
Addition of Precursor: Once the PPA is hot and mobile, add the 4-phenyl-3-(4-methoxyphenyl)butanoic acid (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise excessively.
-
Reaction: Maintain the reaction temperature at 80-90 °C. Monitor the progress by TLC (e.g., using 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Quenching: Allow the reaction mixture to cool to approximately 60 °C. Cautiously pour the viscous mixture onto an excess of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic step.
-
Extraction: Once all the ice has melted, the product often precipitates as a solid. If not, extract the aqueous suspension with ethyl acetate or DCM (3x).
-
Workup: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Table 1: Comparison of Reaction Conditions
| Catalyst | Stoichiometry | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| AlCl₃ | 1.1 - 2.0 eq | DCM / DCE | 0 to 40 | 60 - 85 | Moisture sensitive; stoichiometric amounts needed; potential for ether cleavage.[1][3] |
| Polyphosphoric Acid (PPA) | Solvent/Reagent | None | 80 - 100 | 75 - 95 | Excellent yields; viscous medium; workup requires careful quenching on ice.[1] |
| Methanesulfonic Acid (MSA) | Solvent/Reagent | None | 60 - 90 | 70 - 90 | Strong Brønsted acid; less viscous than PPA, simplifying handling.[2] |
| Bi(OTf)₃ | 5 - 10 mol% | Toluene / DCE | 80 - 110 | 80 - 95 | Catalytic Lewis acid; milder and less moisture-sensitive than AlCl₃.[4] |
Frequently Asked Questions (FAQs)
Q: Can I use a different synthetic route, such as a Robinson Annulation? A: While the Robinson annulation is a powerful tool for forming six-membered rings, it is best suited for creating α,β-unsaturated ketones from a Michael addition followed by an aldol condensation.[5][6][7] Constructing a 3-aryl-tetralone via this method would require a complex and non-obvious set of starting materials. The intramolecular Friedel-Crafts acylation of a pre-assembled butanoic acid derivative is a much more direct and reliable route for this specific target.
Q: What is the best way to purify the final product? A: If the crude product is relatively clean, recrystallization is the most efficient method for obtaining high-purity material on a large scale. A solvent screen with systems like ethanol, isopropanol, or ethyl acetate/hexanes is recommended. For smaller scales or to separate closely-related impurities, flash column chromatography on silica gel is the standard method.
Q: Are there any enantioselective methods to synthesize chiral 3-aryl-tetralones? A: Yes, this is an active area of research. Chiral versions of the target molecule can be accessed through several strategies. One approach is the enantioselective hydrogenation of a corresponding butenoic acid precursor using a chiral catalyst (e.g., an Iridium-based complex), followed by the standard Friedel-Crafts cyclization which typically proceeds without racemization.[8] Another method involves the resolution of the racemic final product.
Q: How do I prepare the 4-phenyl-3-(4-methoxyphenyl)butanoic acid precursor? A: A common route is the Michael addition of a phenylacetate enolate to a 4-methoxycinnamate ester, followed by hydrolysis and decarboxylation. Alternatively, a conjugate addition to 4-methoxycinnamonitrile followed by hydrolysis of the nitrile and ester groups can be employed. Careful optimization of this multi-step precursor synthesis is just as important as the final cyclization for achieving a high overall yield.
References
- Benchchem. (2025). Technical Support Center: Optimizing Tetralone Synthesis. Benchchem.
- Wikipedia. (2024). Robinson annulation. Wikipedia.
- Benchchem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis. Benchchem.
- NROChemistry. (n.d.). Robinson Annulation. NROChemistry.
- Master Organic Chemistry. (2018). The Robinson Annulation. Master Organic Chemistry.
- ResearchGate. (2008). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate.
- Wikipedia. (2024). Friedel–Crafts reaction. Wikipedia.
- NIH. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.
- Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Robinson Annulation [qorganica.qui.uam.es]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
solubility issues of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in aqueous solutions
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in aqueous solutions. This tetralone derivative, characterized by its polycyclic and lipophilic structure, is predicted to have very low aqueous solubility, a common hurdle in experimental biology and preclinical development. Poor solubility can lead to unreliable data in biological assays, underestimated potency, and significant formulation challenges.[1]
This document offers a structured approach to understanding and overcoming these issues, providing both foundational knowledge and actionable laboratory protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Q1: What are the basic physicochemical properties and expected solubility of this compound?
| Property | Value / Prediction | Rationale & Source |
| Molecular Structure | Bicyclic ketone with a methoxyphenyl substituent | Inherently rigid and lipophilic. |
| Aqueous Solubility | Predicted to be very low ("practically insoluble") | Based on the insolubility of the 1-tetralone core and increased lipophilicity from the substituent.[2][3] |
| Organic Solvent Solubility | Expected to be soluble | The parent compound is soluble in organic solvents. A related analog is soluble in Chloroform, Acetone, and Methanol.[4][5] |
| Predicted LogP | High (>3) | Analogous compounds like 4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one have a computed LogP of 4.7, indicating high lipophilicity.[6] |
| Ionization (pKa) | Not expected to ionize significantly | The ketone and ether functional groups are not readily ionizable under typical physiological pH ranges (pH 1-8). A related phenolic compound has a weakly acidic pKa of ~10.[5] |
Q2: What is the best solvent for making a primary stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions.[7] It is a powerful, water-miscible organic solvent capable of dissolving most lipophilic research compounds.
-
Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term stability.[8][9] When stored at -20°C, use within one month; at -80°C, use within six months.[8]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell media. What's happening and how do I fix it?
This is a classic problem known as "precipitation upon dilution." It occurs because the compound, which is stable in 100% DMSO, crashes out of solution when the solvent rapidly changes to a highly aqueous environment. The final concentration of DMSO is too low to keep the compound dissolved.
-
Immediate Solution: Perform a serial or stepwise dilution. Instead of a large, single-step dilution, dilute the stock in smaller steps.[10] More importantly, add the DMSO stock directly to the final aqueous solution (e.g., assay buffer or media) while vortexing to ensure rapid mixing. This can create a temporary supersaturated state that may be stable for the duration of your experiment.[1]
-
Assay Consideration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[10] Always include a vehicle control (media/buffer with the same final DMSO concentration) in your experiments.
Q4: Can I use sonication or heat to help dissolve the compound?
Yes, gentle heating (e.g., to 37°C) and/or water bath sonication can be used to aid the dissolution of the compound, especially during the preparation of the primary stock solution or intermediate formulations.[8][9] However, be cautious about the thermal stability of your compound. Do not use excessive heat.
Part 2: Systematic Troubleshooting Workflow for Aqueous Formulations
If simple dilution of a DMSO stock is insufficient for your experimental needs, a systematic approach is required. The following workflow provides a decision-making process for selecting an appropriate solubilization strategy.
Caption: Decision workflow for troubleshooting solubility.
Explanation of Workflow:
-
Start with DMSO: Always begin by preparing a concentrated stock in 100% DMSO. This is the simplest and most common starting point.
-
Test Direct Dilution: Attempt to dilute this stock into your final aqueous buffer or media. If this works without precipitation at your desired final concentration, no further steps are needed.
-
Proceed to Advanced Strategies: If precipitation occurs, you must employ a formulation strategy to increase the compound's apparent water solubility. The two most promising strategies for a neutral, lipophilic compound like this are co-solvency and cyclodextrin complexation.[11][12]
Part 3: In-Depth Experimental Protocols
This section provides detailed, step-by-step methodologies for the advanced solubilization strategies.
Strategy A: Co-Solvent Formulation
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for lipophilic compounds, thereby increasing solubility. Surfactants like Tween-80 are often included to further aid solubilization through micelle formation.[13]
Validated Protocol Example (Adapted from 1-Tetralone Formulation): This protocol is designed to create an intermediate stock that is more compatible with aqueous solutions.[8]
Objective: To prepare a ≥5 mg/mL solution in a co-solvent vehicle.
Materials:
-
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in ddH₂O)
Step-by-Step Methodology:
-
Prepare Primary DMSO Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 50 mg/mL). Ensure it is fully dissolved, using gentle warming or sonication if necessary.
-
Prepare Co-Solvent Vehicle (1 mL Example):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of your 50 mg/mL primary DMSO stock to the PEG300. Mix thoroughly by vortexing. The solution should be clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Slowly add 450 µL of saline to the mixture, vortexing during the addition to prevent precipitation.
-
-
Final Validation: The final solution should be clear and free of visible precipitate. This 1 mL solution contains 5 mg of the compound (5 mg/mL) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This intermediate stock can now be further diluted into your final assay medium.
Strategy B: Cyclodextrin-Based Formulation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[14] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic part of the drug is shielded within the cavity. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[12] Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and safety.
Validated Protocol Example (Adapted from 1-Tetralone Formulation): [8]
Objective: To prepare a ≥5 mg/mL solution using SBE-β-CD.
Materials:
-
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one powder
-
DMSO
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) powder
-
Saline (0.9% NaCl in ddH₂O)
Step-by-Step Methodology:
-
Prepare Primary DMSO Stock: As in the previous protocol, prepare a concentrated stock (e.g., 50 mg/mL) in 100% DMSO.
-
Prepare 20% SBE-β-CD Solution:
-
Weigh 2 g of SBE-β-CD powder.
-
Add it to a tube containing 10 mL of saline.
-
Mix vigorously (vortexing, shaking) until the powder is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[8]
-
-
Prepare Final Formulation (1 mL Example):
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Add 100 µL of your 50 mg/mL primary DMSO stock to the cyclodextrin solution.
-
Mix thoroughly by vortexing.
-
-
Final Validation: The resulting 1 mL solution contains 5 mg of the compound (5 mg/mL) in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline). This clear stock is suitable for further dilution into aqueous buffers.
Part 4: Self-Validating Systems & Data Interpretation
Trustworthiness Through Validation: Every protocol must be a self-validating system.
-
Visual Inspection: After preparation and before each use, visually inspect all solutions (stock, intermediate, and final dilutions) against a light source. The presence of any haziness, cloudiness, or visible precipitate indicates that the compound is not fully dissolved, and the results from this solution will be unreliable.
-
Concentration Verification (Optional but Recommended): For critical applications, the concentration of a newly prepared formulation can be verified. Dilute a sample in a suitable organic solvent (e.g., Methanol or Acetonitrile) and analyze it using HPLC-UV or LC-MS to confirm the actual concentration matches the theoretical concentration.
-
Assay Controls: Always include a vehicle-only control in your experiments. This is critical for identifying effects caused by the formulation excipients (DMSO, PEG300, Tween-80, SBE-β-CD) rather than the compound itself.
Common Pitfalls:
-
Ignoring the Vehicle: Forgetting to test the effect of the formulation vehicle alone can lead to false-positive or false-negative results.
-
Stock Solution Instability: Repeated freeze-thaw cycles of DMSO stocks can cause the compound to fall out of solution. Aliquot your primary stock into single-use volumes.
-
pH Shifts: While this compound is unlikely to be pH-sensitive itself, ensure your final formulation does not significantly alter the pH of your assay buffer or cell media, which could affect the biological system.[15]
References
-
3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0. (n.d.). Chemsrc. Retrieved from [Link]
-
8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (n.d.). PubChem. Retrieved from [Link]
-
4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. (n.d.). PubChem. Retrieved from [Link]
-
Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. (2007). Journal of Chemical & Engineering Data, 52(2), 585-587. ACS Publications. Retrieved from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(2), 1-10. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Gidwani, B., & Vyas, A. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 14(9), 899. MDPI. Retrieved from [Link]
-
1-Tetralone. (n.d.). In Wikipedia. Retrieved from [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2871-2882. Retrieved from [Link]
-
Applications and Solubility of Covalent Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments, (127), 56023. Retrieved from [Link]
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Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2012). European Journal of Pharmaceutics and Biopharmaceutics, 80(2), 405-411. Retrieved from [Link]
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Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (2016). International Journal of Pharmaceutics, 511(1), 464-472. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2022). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 051-061. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
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stability of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in different solvents
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. The stability of this tetralone derivative can be influenced by the choice of solvent and other experimental conditions. This document offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experimental results. Tetralones are important intermediates in organic synthesis, and understanding their stability is crucial for reliable outcomes.[1][2]
Chemical Structure
Caption: Chemical structure of the title compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary concerns for a tetralone derivative like this are keto-enol tautomerism, particularly under acidic or basic conditions, which can lead to racemization or further reactions. Oxidation of the benzylic positions and photolytic degradation are also potential pathways. The presence of the methoxy group can influence the electron density of the phenyl ring, potentially affecting its susceptibility to oxidation.
Q2: Which solvents are recommended for short-term storage and handling?
A2: For short-term storage (days to weeks), it is advisable to use aprotic, non-polar, or moderately polar solvents such as dichloromethane (DCM), ethyl acetate, or toluene. These solvents are less likely to promote keto-enol tautomerism.[3] For longer-term storage, it is best to store the compound as a solid at low temperatures (-20°C to -80°C) and protected from light.[4]
Q3: Can I use protic solvents like methanol or ethanol?
A3: While soluble in many protic solvents, their use may facilitate keto-enol tautomerism.[3] If your experimental protocol requires a protic solvent, it is recommended to prepare the solution fresh and use it promptly. Always perform a control experiment to assess the stability of the compound over the time course of your experiment.
Q4: How does pH affect the stability of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one?
A4: Both acidic and basic conditions can catalyze the enolization of the ketone, which is a potential first step in degradation.[5] Strong acidic or basic conditions should be avoided during workup and storage. If pH adjustment is necessary, use a buffered system where possible and minimize the exposure time.
Q5: Is this compound sensitive to light?
A5: Tetralone derivatives can be susceptible to photolytic degradation.[6][7] It is best practice to handle solutions of this compound in amber vials or protect them from direct light to prevent the formation of photochemical byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC/LC-MS analysis over time. | Solvent-Induced Degradation: The solvent may be reacting with the compound or catalyzing its degradation. Protic solvents can promote enolization followed by other reactions.[3] | 1. Re-analyze a freshly prepared sample. 2. If the new peak is absent in the fresh sample, the issue is stability. 3. Switch to a less reactive, aprotic solvent (e.g., acetonitrile, DCM). 4. If the solvent cannot be changed, perform a time-course study to quantify the degradation rate. |
| Inconsistent biological/chemical activity results. | Isomerization or Racemization: If the stereocenter at the 3-position is critical for activity, solvent- or pH-induced enolization can lead to racemization, reducing the effective concentration of the active enantiomer. | 1. Confirm the stereochemical purity of your starting material. 2. Analyze the sample using a chiral chromatography method to detect racemization. 3. Avoid protic solvents and extreme pH conditions. Use buffered solutions if possible. |
| Color change of the solution upon standing (e.g., yellowing). | Oxidation: The compound may be undergoing oxidation, potentially at the benzylic positions or other susceptible sites. This can be accelerated by air and light. | 1. Prepare solutions using solvents that have been degassed (e.g., by sparging with nitrogen or argon). 2. Store solutions under an inert atmosphere. 3. Protect the solution from light by using amber vials or wrapping the container in foil. |
| Low recovery after extraction from an aqueous phase. | Degradation during workup: If the aqueous phase is strongly acidic or basic, the compound may be degrading during the extraction process. | 1. Neutralize the aqueous phase or use a buffered solution before extraction. 2. Minimize the time the compound is in contact with the aqueous phase. 3. Perform the extraction at a lower temperature to reduce the degradation rate. |
Expected Stability in Common Solvents (Qualitative)
| Solvent Class | Examples | Expected Stability | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | High | Low polarity and lack of proton-donating ability minimize the potential for keto-enol tautomerism and other ionic degradation pathways.[3] |
| Polar Aprotic | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO) | Moderate to High | Generally good solvents for storage. While polar, they do not donate protons, thus limiting acid/base-catalyzed degradation. DMSO is a strong hydrogen bond acceptor and can stabilize enol tautomers.[8] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | Low to Moderate | These solvents can both donate and accept protons, which can facilitate keto-enol tautomerism.[3] Stability is expected to be lower, especially over extended periods or at elevated temperatures. |
Experimental Protocols
Protocol 1: General Solvent Stability Assessment
This protocol provides a framework for evaluating the stability of the compound in a chosen solvent.
Caption: Workflow for solvent stability assessment.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in a volatile solvent in which it is highly soluble and stable (e.g., acetonitrile or dichloromethane).
-
Sample Preparation: Aliquot a precise volume of the stock solution into several HPLC vials. Evaporate the solvent under a gentle stream of nitrogen. This leaves a consistent, dry film of the compound in each vial.
-
Solvent Addition: Add a precise volume of each test solvent to the vials.
-
Time-Zero Analysis: Immediately analyze one vial for each solvent by a stability-indicating method (e.g., reverse-phase HPLC with UV detection). This is your T=0 reference.
-
Incubation: Store the remaining vials under controlled conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 6, 12, 24, 48 hours), remove a vial for each solvent and analyze it under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of degradation. A loss of >5% is typically considered significant.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9][10] These studies are a core component of pharmaceutical development and help in the development of stability-indicating analytical methods.[5]
A. Acid and Base Hydrolysis:
-
Prepare solutions of the compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
To separate vials, add 0.1 M HCl and 0.1 M NaOH, respectively.
-
Incubate the samples at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.
B. Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add a small percentage (e.g., 3%) of hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Analyze at various time points.
C. Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).
-
Separately, store a solution of the compound at a similar temperature.
-
Analyze samples at set intervals to assess degradation.
D. Photolytic Degradation:
-
Expose a solution of the compound to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).[7]
-
Wrap a control sample in foil and place it in the same chamber to serve as a dark control.
-
Analyze both samples at various time points to distinguish between photolytic and thermal degradation.
Caption: Overview of a forced degradation study.
References
- Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry (2nd ed.). VCR.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
- Drexler, E. J., & Field, K. W. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Ciaccia, M., & Di Stefano, S. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.
- National Center for Biotechnology Information. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- MedCrave. (2016).
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- PharmaInfo. (n.d.).
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- ResearchGate. (n.d.).
- Cengage. (n.d.). Selected Methods of Analysis.
- BLDpharm. (n.d.). 3-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
- National Center for Biotechnology Information. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. PMC.
- MedChemExpress. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one (3,4-Dihydro-1(2H)-naphthalenone) | Biochemical Reagent.
- PubMed. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase.
- ResearchGate. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
- ResearchGate. (n.d.). (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime.
- Repository of the Academy's Library. (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens.
- BfArM. (2023). Guideline on Photostability Testing.
- Royal Society of Chemistry. (2025). Analytical Methods.
- International Union of Crystallography. (2021). (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one.
- Chemsrc. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0.
- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST WebBook.
- Eawag. (2006).
- MolPort. (n.d.). (6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H) - Compound....
- Chemsrc. (n.d.). 6-Methoxy-3,4-dihydronaphthalen-2(1H)-on | CAS#:2472-22-2.
- Royal Society of Chemistry. (n.d.). Direct construction of 4-aryl tetralones via visible-light-induced cyclization of styrenes with molecular oxygen. Green Chemistry.
- Royal Society of Chemistry. (n.d.). Thermally stable phthalonitrile resins based on multiple oligo (aryl ether)s with phenyl-s-triazine moieties in backbones.
- Semantic Scholar. (2009). Synthesis, thermal stability, heats of formation, and explosive properties of cyano-substituted di-, tri-, and tetraazidopyridines.
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- 3. researchgate.net [researchgate.net]
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- 5. pharmainfo.in [pharmainfo.in]
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Welcome, researchers, to our dedicated technical support center for the synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. This guide is designed to provide you with in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the synthesis of this important tetralone derivative. As your virtual application scientist, I will walk you through the causality behind common experimental pitfalls and provide field-proven solutions to optimize your synthetic outcomes.
Introduction to Synthetic Strategies
The synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one typically proceeds via one of two major pathways: a Robinson Annulation or a Friedel-Crafts-based route . Each approach has its own set of advantages and potential challenges, particularly concerning byproduct formation. This guide is structured to address the specific issues you may encounter with each of these synthetic strategies.
Section 1: Troubleshooting the Robinson Annulation Pathway
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation. In the context of our target molecule, this would likely involve the reaction of a suitable Michael acceptor with a nucleophilic enolate.
Diagram: Robinson Annulation for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Caption: Robinson Annulation pathway and potential byproduct formation.
Frequently Asked Questions (FAQs) for Robinson Annulation
Q1: My reaction is producing a significant amount of a byproduct with a similar mass to my starting materials, and I'm observing low conversion to the desired 1,5-diketone intermediate. What is likely happening?
A: This is a classic case of a competing 1,2-addition (direct addition) reaction outcompeting the desired 1,4-addition (conjugate addition or Michael addition) .[1] The enolate is attacking the carbonyl carbon of the Michael acceptor instead of the β-carbon. This is often favored under kinetically controlled conditions (e.g., very low temperatures).[1]
Troubleshooting Protocol: Favoring 1,4-Addition
-
Temperature Control: Slowly add the Michael acceptor at a slightly elevated temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable 1,4-adduct. Avoid extremely low temperatures which can favor the kinetic 1,2-addition product.
-
Choice of Base and Solvent: Use a weaker base or a protic solvent to facilitate the reversible 1,2-addition, allowing the equilibrium to shift towards the more stable 1,4-adduct. For example, using sodium ethoxide in ethanol can be more favorable for Michael additions than a very strong, non-nucleophilic base in an aprotic solvent.
-
Use of a Cuprate Reagent: While not a direct Robinson annulation, consider a Gilman reagent (a lithium diorganocopper reagent) derived from the 4-methoxyphenyl group. Gilman reagents are known to exclusively perform 1,4-additions.
Q2: I am observing a high molecular weight, polymeric-like byproduct in my reaction mixture. What could be the cause?
A: This is likely due to the self-condensation of the enolate or polymerization of the Michael acceptor .[2] This is particularly problematic with highly reactive Michael acceptors like methyl vinyl ketone and can be exacerbated by strong bases and high concentrations.
Troubleshooting Protocol: Minimizing Polymerization
-
Slow Addition: Add the Michael acceptor dropwise to a solution of the enolate to maintain a low concentration of the acceptor at all times.
-
In Situ Generation of the Michael Acceptor: For highly reactive acceptors, consider generating them in situ. For example, using a Mannich base methiodide which slowly releases the vinyl ketone under basic conditions.[2]
-
Moderate Base Concentration: Use the minimum effective concentration of the base to avoid excessive enolate formation and subsequent self-condensation.
Q3: My final product is a mixture of the desired tetralone and a hydroxyl-containing compound. What is this byproduct?
A: You are likely observing the intermediate aldol adduct that has not fully undergone dehydration to form the α,β-unsaturated ketone of the final product.[3] This can occur if the reaction time is too short or the temperature during the condensation step is not high enough.
Troubleshooting Protocol: Ensuring Complete Dehydration
-
Increase Reaction Temperature: After the initial Michael addition, increase the temperature of the reaction mixture to promote the elimination of water from the aldol adduct.
-
Acidic Work-up: An acidic work-up can often facilitate the dehydration step.
-
Use of a Dehydrating Agent: In some cases, the addition of a mild dehydrating agent during the work-up can drive the reaction to completion.
| Byproduct | Potential Cause | Recommended Action |
| 1,2-Addition Product | Kinetic control (low temperature) | Increase reaction temperature, use a weaker base/protic solvent. |
| Polymeric Material | High concentration of Michael acceptor, strong base | Slow addition of the acceptor, consider in situ generation. |
| Aldol Adduct | Incomplete dehydration | Increase reaction temperature, acidic work-up. |
Section 2: Troubleshooting the Friedel-Crafts Pathway
A Friedel-Crafts approach could involve either an acylation or alkylation to form a key intermediate, followed by an intramolecular cyclization to yield the tetralone ring system.
Diagram: Friedel-Crafts Acylation and Cyclization
Caption: Friedel-Crafts acylation and subsequent cyclization pathway.
Frequently Asked Questions (FAQs) for the Friedel-Crafts Pathway
Q1: My initial Friedel-Crafts acylation of anisole is giving me a mixture of products, and the yield of the desired para-substituted product is low. What is the other major product?
A: You are most likely forming the ortho-acylated isomer . The methoxy group of anisole is an ortho-, para-directing group.[4] While the para-product is usually favored due to reduced steric hindrance, changes in reaction conditions can lead to the formation of the ortho-isomer.
Troubleshooting Protocol: Improving Regioselectivity
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer.
-
Solvent Choice: Less polar solvents can also increase the selectivity for the para-product.
-
Bulky Lewis Acid: Employing a bulkier Lewis acid catalyst can sterically hinder the approach to the ortho position, thus favoring para-substitution.
Q2: I am observing a significant amount of a di-acylated byproduct. How can I prevent this?
A: Friedel-Crafts acylation deactivates the aromatic ring, making a second acylation less favorable. However, with highly activated rings like anisole, polyacylation can still occur, especially if an excess of the acylating agent or a highly reactive catalyst is used.
Troubleshooting Protocol: Preventing Polyacylation
-
Stoichiometry Control: Use a 1:1 molar ratio of anisole to the acylating agent.
-
Reverse Addition: Add the anisole slowly to the mixture of the acylating agent and Lewis acid. This ensures that the concentration of the activated acylium ion is always in excess relative to the anisole, reducing the chance of a second acylation on the product.
Q3: The intramolecular cyclization step is giving a low yield, and I am recovering a lot of the uncyclized carboxylic acid. What could be the issue?
A: Incomplete cyclization can be due to several factors, including insufficient acid strength of the cyclizing agent, deactivation of the aromatic ring, or steric hindrance.
Troubleshooting Protocol: Promoting Intramolecular Cyclization
-
Stronger Cyclizing Agent: If using a milder acid like polyphosphoric acid (PPA) is ineffective, consider a stronger acid system like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
Higher Temperature and Longer Reaction Time: Ensure the reaction is heated sufficiently and for an adequate duration to overcome the activation energy of the cyclization.
-
Anhydrous Conditions: Water can quench the acid catalyst and inhibit the reaction. Ensure all reagents and glassware are thoroughly dried.
| Byproduct | Potential Cause | Recommended Action |
| Ortho-acylated Isomer | High reaction temperature, polar solvent | Lower temperature, use a non-polar solvent. |
| Di-acylated Product | Excess acylating agent | Use a 1:1 stoichiometry, consider reverse addition. |
| Uncyclized Acid | Insufficiently strong cyclizing agent, presence of water | Use a stronger acid, ensure anhydrous conditions. |
Section 3: General Purification Strategies
Regardless of the synthetic route, effective purification is key to obtaining a high-purity final product.
Recommended Purification Protocol
-
Initial Work-up: After quenching the reaction, perform an aqueous work-up to remove the catalyst and any water-soluble byproducts. For reactions involving acidic or basic conditions, a neutralization wash (e.g., with sodium bicarbonate or dilute HCl, respectively) is crucial.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related byproducts.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to remove minor impurities and obtain crystalline material.
-
Solvent System: A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexanes) often works well for tetralone derivatives.
-
References
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). TETRAHEDRON REPORT. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 1-(3-Methoxyphenyl)-3,4-dihydronaphthalene. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Retrieved from [Link]
-
YouTube. (2017, June 2). Friedel-Crafts Reactions of Benzene. Retrieved from [Link]
-
Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). TETRAHEDRON REPORT. Retrieved from [Link]
Sources
Technical Support Center: Stability and Storage of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As a Senior Application Scientist, I have compiled this resource to address common challenges and provide practical, evidence-based solutions to prevent degradation.
Introduction
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a tetralone derivative with significant potential in medicinal chemistry and materials science. The stability of this compound is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of recommended storage conditions, potential degradation pathways, troubleshooting advice, and analytical methods to monitor the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one?
A1: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container at -20°C, protected from light and moisture. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. The storage area should be dry and well-ventilated.
Q2: How should I store solutions of this compound?
A2: Solutions of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial, purged with an inert gas like nitrogen or argon, at -20°C or -80°C for no more than one month.[1] The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents if hydrolysis is a concern.
Q3: What are the primary signs of degradation?
A3: Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial. A decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram are definitive indicators of degradation.
Q4: Is this compound sensitive to light?
A4: Aromatic ketones, such as the tetralone moiety in this compound, can be susceptible to photodegradation. It is best practice to handle the compound and its solutions under subdued light and store them in amber vials or containers wrapped in aluminum foil to minimize light exposure.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions based on an understanding of the compound's chemical properties.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Loss of potency or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Perform Purity Check: Analyze the compound's purity using HPLC-UV. Compare the chromatogram to a reference standard or the initial analysis upon receipt. The presence of new peaks or a significant decrease in the main peak area indicates degradation. 3. Prepare Fresh Solutions: If using solutions, always prepare them fresh. If you must use a stored solution, re-analyze its purity before use. |
| Appearance of a new, more polar peak in the HPLC chromatogram, especially after exposure to acidic conditions. | Hydrolysis of the methoxy group: The aryl methyl ether is susceptible to cleavage under acidic conditions, leading to the formation of a phenolic derivative.[2] | 1. Avoid Acidic Conditions: If possible, avoid prolonged exposure to strong acids. If acidic conditions are required for your experiment, perform the reaction at a lower temperature and for the shortest possible time. 2. Use a Buffered System: Employ a buffer to maintain a neutral or slightly basic pH if compatible with your experimental setup. 3. Characterize the Degradant: If the new peak is consistently observed, consider isolating and characterizing it using LC-MS to confirm its identity as the demethylated product. |
| Appearance of a new, less polar peak in the HPLC chromatogram, especially after prolonged storage in the presence of air. | Oxidation: The benzylic C-4 position of the tetralone ring is susceptible to oxidation, which could lead to the formation of an aromatic naphthalene derivative or other oxidative products. | 1. Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. 2. Use Antioxidants: For solution-based assays, consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), if it does not interfere with your experiment. 3. Degas Solvents: Before preparing solutions, degas the solvents to remove dissolved oxygen. |
| Discoloration (yellowing) of the solid or solution. | Photodegradation or Oxidation: Exposure to light or air can lead to the formation of colored degradation products. | 1. Protect from Light: Always store and handle the compound in amber vials or by wrapping the container with aluminum foil. 2. Minimize Air Exposure: As mentioned above, use an inert atmosphere for storage and handling. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing a robust storage and handling strategy. The primary vulnerabilities of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one are hydrolysis of the methoxy group and oxidation of the tetralone ring.
Caption: Potential degradation pathways of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[3][4]
Objective: To investigate the degradation of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one under various stress conditions.
Materials:
-
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and water
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compound in a petri dish.
-
Place in an oven at 80°C for 48 hours.
-
Dissolve a known amount of the stressed solid in acetonitrile and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
This HPLC method can be used as a starting point for monitoring the purity and degradation of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. Method optimization may be required.
Caption: Workflow for the stability-indicating HPLC method.
HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The stability-indicating nature of this method should be confirmed by demonstrating that the degradation products are well-resolved from the parent compound and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.
References
-
Forced degradation studies on aloe emodin and emodin by HPTLC. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]
-
M, A., V, K., & K, S. (2016). Forced degradation studies. MedCrave online. Retrieved January 22, 2026, from [Link]
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L, N. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved January 22, 2026, from [Link]
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Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
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Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. (n.d.). Retrieved January 22, 2026, from [Link]
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Separation of 6-Methoxy-?1-?tetralone on Newcrom R1 HPLC column. (n.d.). Retrieved January 22, 2026, from [Link]
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Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (2003). PubMed. Retrieved January 22, 2026, from [Link]
- CN111333494A - Synthetic method of 6-methoxy-1-tetralone. (n.d.). Google Patents.
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Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Forced Degradation Study: An Important Tool in Drug Development. (2018). Asian Journal of Research in Chemistry. Retrieved January 22, 2026, from [Link]
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The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Retrieved January 22, 2026, from [Link]
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The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. (2015). PubMed. Retrieved January 22, 2026, from [Link]
-
Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
6-METHOXY-β-TETRALONE. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. (2022). New Journal of Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone. (n.d.). Google Patents.
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Retrieved January 22, 2026, from [Link]
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addressing off-target effects of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in experiments
Technical Support Center: Addressing Off-Target Effects of Novel Small Molecule Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of a novel bioactive compound, such as 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, marks a pivotal moment in any research program. While initial assays may reveal promising activity, a critical challenge lies in ensuring that the observed biological effects are due to the intended molecular target and not a consequence of unintended interactions with other cellular components. These "off-target" effects are a common mechanism of action for many small molecules and can lead to misinterpretation of data, and potential toxicity, and are a significant cause of failure in clinical trials.[1]
This guide, designed by application scientists, provides a structured framework for troubleshooting and validating the specificity of novel compounds. Using 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one as a hypothetical lead compound emerging from a phenotypic screen, we will walk through the essential questions and experimental workflows required to confidently identify its mechanism of action and characterize its selectivity profile.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Target Hypothesis and Selectivity Assessment
Q1: My novel compound, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, shows potent anti-proliferative activity in my cancer cell line screen. How do I begin to assess its selectivity and identify its primary target?
A1: This is a crucial first step. A phenotypic discovery, while exciting, requires a systematic process of "target deconvolution" to understand the compound's mechanism of action.[2] Given the structural motifs of your compound (a dihydronaphthalene core), which are found in compounds targeting tubulin polymerization, a reasonable starting hypothesis could be the disruption of microtubule dynamics.[3][4] However, this must be validated empirically.
Initial Recommended Steps:
-
Computational Prediction: Before initiating wet lab experiments, utilize computational tools to predict potential off-targets. These approaches use the compound's structure to screen against databases of known protein targets, providing a list of potential interactions that can guide your experimental work.[5][6][7]
-
Affinity-Based Chemical Proteomics: This is a powerful, unbiased method for identifying direct binding partners.[8][9][10] The compound is immobilized on a matrix and incubated with cell lysate. Proteins that bind to the compound are "pulled down," identified by mass spectrometry, and prioritized for further validation.[2][10]
-
Broad-Spectrum Biochemical Screening: Submit the compound to a commercial kinase profiling service.[11][12][13][14][15] Many small molecule inhibitors unintentionally target kinases.[16] A broad panel screen (e.g., against >400 kinases) will quickly reveal if your compound has activity in this space, which is a common source of off-target effects.[17]
Section 2: Investigating Phenotypes Unexplained by the Primary Target
Q2: I've identified a primary target, "Kinase X," but my compound induces a cellular phenotype (e.g., autophagy) that isn't typically associated with inhibiting this kinase. How do I investigate this?
A2: This situation strongly suggests the presence of one or more off-targets. The goal is to systematically differentiate between on-target and off-target effects.
Workflow for Differentiating On-Target vs. Off-Target Phenotypes
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Q3: What are the best practices for using chemical and genetic controls to validate that the observed phenotype is due to the intended target?
A3: This is the cornerstone of rigorous pharmacological research. Relying on a single compound is insufficient.
-
The Inactive Control Compound: The most critical tool is a structurally similar analog of your active compound that is devoid of activity against the primary target.[18][19][20] This control should ideally differ by a single chemical modification that ablates binding to the target. If the "inactive" analog still produces the phenotype of interest, this is strong evidence of an off-target effect.
-
Genetic Confirmation: Use RNA interference (siRNA) or CRISPR/Cas9 to knock down or knock out the intended target protein.[21][22][23] If silencing the target protein reproduces the phenotype observed with your compound, it strengthens the on-target hypothesis. If not, the effect is likely off-target.[24]
-
The Rescue Experiment: This is a gold-standard validation technique.[24][25][26] First, create a cell line where the endogenous target is knocked out or knocked down. Then, re-introduce a version of the target that is resistant to your compound (e.g., via a point mutation in the binding site). If your compound fails to elicit the phenotype in these "rescued" cells, it confirms the effect is on-target.[24][26]
Section 3: Advanced Profiling and Mitigation
Q4: I've confirmed a problematic off-target. What are the next steps to characterize and potentially mitigate this activity?
A4: At this stage, you need to broaden your search and then use that information to guide chemical refinement.
-
Comprehensive Profiling: Go beyond kinase panels. Consider broader screening platforms that assess activity against other common off-target families like G-protein coupled receptors (GPCRs), ion channels, and cytochrome P450s (CYPs).[27]
-
Cellular Target Engagement Assays: To confirm that the off-target interaction occurs in a physiological context, use techniques like the Cellular Thermal Shift Assay (CETSA).[28][29][30][31][32] This method assesses whether your compound stabilizes the target protein inside intact cells, providing direct evidence of engagement.[29][31]
-
Medicinal Chemistry Refinement: Armed with knowledge of both on-target and off-target structures, medicinal chemists can rationally design new analogs. The goal is to introduce modifications that disrupt binding to the off-target protein while maintaining or improving affinity for the desired target.[7][33] This process is known as structure-activity relationship (SAR) optimization.[34][35]
Table 1: Comparison of Key Target Validation Techniques
| Technique | Principle | Key Advantage | Key Limitation |
| Kinase/Enzyme Panel | Biochemical assays measuring compound activity against a panel of purified proteins.[13][14] | High-throughput, provides quantitative IC50/Ki values. | Lacks cellular context (e.g., permeability, metabolism). |
| Chemical Proteomics | Affinity-based pulldown of binding partners from cell lysate followed by MS.[8][9][36] | Unbiased, identifies direct binders, no compound modification needed for some methods. | Can be technically complex; may not differentiate direct/indirect binders.[8] |
| CRISPR/siRNA Knockout | Genetic ablation of the target protein to see if the phenotype is recapitulated.[21][22] | High specificity for the target gene. | Potential for genetic compensation; off-target effects of the CRISPR/siRNA itself.[21] |
| Inactive Control Compound | Use of a structurally related but biologically inert molecule as a negative control.[18][19] | Excellent control for general compound toxicity or non-specific effects. | Synthesis can be challenging; requires confirmation of inactivity. |
| Rescue Experiment | Re-expression of a drug-resistant target mutant in a knockout background.[25][26] | Gold-standard for linking a compound's effect to a specific target.[24] | Requires significant molecular biology and cell line engineering. |
| CETSA | Measures thermal stabilization of a target protein by a ligand in cells or lysate.[28][29][32] | Confirms direct target engagement in a physiological environment. | Requires a specific antibody for detection; not suitable for all targets. |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is used to verify that your compound directly binds to and stabilizes its intended target within the cell.
Caption: Experimental workflow for a Western Blot-based CETSA.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells to achieve ~80% confluency. Treat cells with your compound at a relevant concentration (e.g., 10x EC50) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). Cool immediately to 4°C for 3 minutes.[28]
-
Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete cell lysis.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).[28]
-
Detection: Carefully collect the supernatant. Quantify total protein concentration (e.g., BCA assay), normalize samples, and analyze by SDS-PAGE and Western Blot using a specific antibody against your target protein.
-
Analysis: In the vehicle-treated samples, the band for your target protein will disappear or weaken as the temperature increases. In the compound-treated samples, a shift in this "melting curve" to higher temperatures indicates thermal stabilization due to compound binding.[31][32]
References
- Vertex AI Search. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems.
- PubMed. A brief introduction to chemical proteomics for target deconvolution.
- Lin, A., et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Sci. Transl. Med. 11, eaaw8412 (2019).
- World Preclinical Congress. Chemical Proteomics for Target Validation.
- ACS Publications. Rational Approaches to Improving Selectivity in Drug Design. J. Med. Chem. 2012, 55, 4, 1424–1444.
- Pamgene. KinomePro - Functional Kinase Activity Profiling.
- MtoZ Biolabs. Kinome Profiling Service.
- PubMed. Drug target deconvolution by chemical proteomics. Curr Opin Chem Biol. 2011 Aug;15(4):570-5.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
- Cell Signaling Technology. KinomeView Profiling.
- Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Front. Pharmacol., 16 July 2019.
- European Review for Medical and Pharmacological Sciences. A brief introduction to chemical proteomics for target deconvolution. Eur Rev Med Pharmacol Sci 2022; 26 (18): 6632-6641.
- Patsnap Synapse. How can off-target effects of drugs be minimised?.
- Bio-protocol. Cellular thermal shift assay (CETSA).
- DSpace@MIT. Rational Approaches to Improving Selectivity in Drug Design.
- Oxford Academic. Encountering unpredicted off-target effects of pharmacological inhibitors. J. Biochem. 145: 345–354 (2009).
- Patsnap Synapse. How to improve drug selectivity?.
- ACS Publications. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. J. Med. Chem. 2021, 64, 22, 16201–16223.
- Quora. What does rescue mean in the context of biological experiments (molecular biology, terminology, biology)?.
- NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Biology Stack Exchange. Rescue cell lines function.
- NIH. Finding a better path to drug selectivity.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- StackExchange. What does rescue mean in the context of biological experiments?.
- BMC. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Syst Biol 8, 59 (2014).
- Addgene Blog. CRISPR 101: Off-Target Effects.
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annu. Rev. Pharmacol. Toxicol. 2016. 56:141–61.
- NIH. Opinion: What do rescue experiments with heterologous proteins tell us and what not?.
- The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- NIH. Tools for experimental and computational analyses of off-target editing by programmable nucleases.
- MetwareBio. Active vs Inactive Metabolites: Understanding Their Role, Significance, and Impact in Pharmacology.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- Drug Discovery News. The precision paradox: Off-target effects in gene editing.
- PubMed. Single-step generation of gene knockout-rescue system in pluripotent stem cells by promoter insertion with CRISPR/Cas9.
- Horizon Discovery. Reducing off-target effects in RNA interference experiments.
- Benchchem. How to control for off-target effects in PhdG CRISPR experiments.
- Creative Proteomics. Active vs. Inactive Metabolites.
- NIH. Chemical strategies to overcome resistance against targeted anticancer therapeutics.
- Moravek. Understanding Inactive Substances in Pharmaceuticals.
- CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
- PubMed Central. The activities of drug inactive ingredients on biological targets. Science. 2019 Mar 15; 363(6432): eaau6753.
- Banner Health. Here's Why Your Medication Contains Active and Inactive Ingredients.
- NIH. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
- NIH. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents.
- PubMed. Synthesis of Dihydronaphthalene Analogues Inspired by Combretastatin A-4 and Their Biological Evaluation as Anticancer Agents. MedChemComm, 2018, 9, 1696-1709.
- NIH. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
- PubChem. 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
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Technical Support Center: Scaling Up the Synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Welcome to the technical support center for the synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for scaling up this important synthetic process. The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for a variety of biologically active compounds.[1] This guide offers practical, field-proven insights to help you navigate the challenges of transitioning from bench-scale to larger-scale production.
I. Synthesis Overview & Core Principles
The most common and scalable approach to synthesizing 3-aryl-tetralones, such as 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, is through an intramolecular Friedel-Crafts acylation.[2][3] This classic reaction involves the cyclization of an appropriate γ-aryl-butyric acid derivative. The general workflow is outlined below.
Sources
Validation & Comparative
A Comparative Efficacy Analysis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one and its Analogs in Modulating Inflammatory and Proliferative Pathways
In the landscape of contemporary drug discovery, the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides a detailed comparative analysis of the efficacy of a specific derivative, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, and its structurally similar compounds. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their anti-inflammatory and anticancer properties, supported by experimental data and detailed protocols for key biological assays. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this chemical class.
Introduction: The Therapeutic Promise of the Dihydronaphthalenone Scaffold
The 3,4-dihydronaphthalen-1(2H)-one, or α-tetralone, core is a key pharmacophore found in a variety of biologically active molecules. Its rigid, bicyclic structure provides a robust framework for the strategic placement of functional groups, enabling fine-tuning of its interaction with biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antitumor and anti-inflammatory agents.[1][2] Notably, certain benzylidene-substituted DHN derivatives have been identified as potential inhibitors of Bcl-2, a key regulator of apoptosis, highlighting their potential in oncology.[1] Furthermore, the anti-neuroinflammatory properties of DHN derivatives have been linked to their ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses.[1][2]
This guide will specifically examine the influence of the 4-methoxyphenyl substituent at the 3-position of the DHN core and compare its efficacy to analogs with varying substitution patterns on the pendant phenyl ring.
Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective
The biological activity of 3-substituted DHN derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.
Anti-inflammatory Activity
A study focusing on the anti-neuroinflammatory properties of a series of DHN derivatives provides crucial insights into the SAR of these compounds.[1] The primary mechanism of action investigated was the inhibition of the NF-κB signaling pathway, a key player in neuroinflammation. The study revealed that a single para-substitution on the benzylidene ring was often sufficient for significant anti-inflammatory activity.
| Compound ID | Substitution on Benzylidene Ring | Relative Anti-inflammatory Activity |
| Topic Compound Analog | para-OMe (methoxyphenyl) | Active |
| Analog 1 | para-F | Active |
| Analog 2 | para-CF3 | Active |
| Analog 3 | trimethoxy | Loss of activity |
Table 1: Structure-Activity Relationship of DHN derivatives in anti-inflammatory assays. The data suggests that while a para-methoxy group confers activity, other electron-withdrawing and electron-donating groups at the para position also result in active compounds. However, multiple methoxy substitutions can be detrimental to the anti-inflammatory effect.[1]
The causality behind these observations likely lies in the electronic and steric properties of the substituents. A single para-substituent, such as the methoxy group in our topic compound, may favorably position the molecule within the binding pocket of its target protein. In contrast, the addition of multiple bulky groups, like in the trimethoxy analog, could introduce steric hindrance, preventing optimal binding and leading to a loss of activity.[1]
Anticancer and Antiproliferative Activity
The DHN scaffold has also been explored for its anticancer potential, with research pointing towards tubulin polymerization inhibition and the induction of apoptosis. Dihydronaphthalene analogues inspired by the natural product combretastatin A-4 have demonstrated potent cytotoxic effects against various cancer cell lines.[3] While not direct analogs of our topic compound, these findings underscore the potential of the dihydronaphthalene core in cancer therapy.
A study on novel 3,4-dihydronaphthalen-1(2H)-one derivatives demonstrated their ability to promote apoptosis and inhibit the migration of hepatocellular carcinoma cells through the inhibition of both NF-κB and MAPK signaling pathways.[2] This dual-pathway inhibition presents a promising strategy for overcoming cancer cell resistance and metastasis.
Enzyme Inhibition: A Case Study with Tyrosinase
To provide a quantitative comparison, we can examine the inhibitory activity of a series of benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids against the tyrosinase enzyme.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and medicine. While the core structure is slightly different (containing a 6-hydroxy group), the SAR data for the benzylidene substituent is highly relevant.
| Compound ID | Substitution on Benzylidene Ring | IC50 (µM) for Tyrosinase Inhibition |
| C2 | 3,4,5-trimethoxy | 8.8 |
| Reference | Kojic Acid | 9.7 |
Table 2: Comparative inhibitory activity of a DHN derivative against tyrosinase. Compound C2, with a trimethoxybenzylidene substituent, showed slightly better potency than the standard inhibitor, kojic acid.[4]
This data quantitatively demonstrates the potent biological activity that can be achieved with specific substitution patterns on the DHN scaffold.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Anti-Neuroinflammatory Activity Assay (NF-κB Inhibition)
This protocol describes the assessment of the anti-neuroinflammatory effects of DHN derivatives by measuring their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells, a key indicator of NF-κB pathway activation.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds (DHN derivatives) dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Self-Validation:
-
Include a vehicle control (DMSO) to account for any solvent effects.
-
Use a known NF-κB inhibitor as a positive control.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of DHN derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., hepatocellular carcinoma HepG2)
-
Appropriate cell culture medium with supplements
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (DHN derivatives) dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation:
-
Include a vehicle control (DMSO).
-
Use a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Visually inspect the cells under a microscope to confirm the cytotoxic effects.
Visualization of Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for evaluating anti-inflammatory activity.
Caption: The NF-κB signaling pathway and the inhibitory action of DHN derivatives.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
The 3,4-dihydronaphthalen-1(2H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a 4-methoxyphenyl group at the 3-position, as seen in our topic compound, confers significant anti-inflammatory activity, likely through the inhibition of the NF-κB signaling pathway. Comparative analysis with other derivatives reveals that the nature and position of substituents on the benzylidene ring are critical determinants of efficacy.
Future research should focus on a more comprehensive exploration of the SAR of this compound class, including the synthesis and evaluation of a wider range of analogs with diverse electronic and steric properties. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. The dual inhibitory potential against both inflammatory and proliferative pathways makes these compounds particularly attractive for further investigation in the context of diseases with complex pathologies, such as cancer.
References
-
Potential anti-neuroinflammatory NF-кB inhibitors based on 3,4-dihydronaphthalen-1(2H)-one derivatives. [Link]
-
Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. [Link]
-
Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways. [Link]
-
Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. [Link]
Sources
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- 3. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
validation of the analytical method for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
An In-Depth Guide to the Analytical Method Validation for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the development and validation of an analytical method for the quantitative determination of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. As a naphthalenone derivative, this compound is representative of structures often found in pharmaceutical development as active pharmaceutical ingredients (APIs) or critical intermediates. A robust, validated analytical method is the cornerstone of quality control, ensuring product consistency, safety, and efficacy. This document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices and validation criteria, in alignment with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[1][2]
The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[3] This guide will compare common analytical techniques, establish a primary method, and detail the requisite validation protocols to ensure the generated data is reliable, reproducible, and scientifically sound.[1][4]
Part 1: Strategic Selection of the Analytical Methodology
The molecular structure of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one—featuring a fused ring system, a ketone group, and aromatic rings—dictates the most suitable analytical approach. Its relatively high molecular weight and polarity suggest low volatility, making High-Performance Liquid Chromatography (HPLC) a superior choice over Gas Chromatography (GC).
| Method | Principle | Applicability to Target Analyte | Justification & Rationale |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Excellent . | The presence of strong chromophores (naphthalene and methoxyphenyl groups) makes UV detection highly sensitive. The compound's polarity is well-suited for reverse-phase chromatography. This is the gold-standard for non-volatile organic molecules.[5] |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Poor . | The analyte is likely non-volatile and may be thermally labile, risking degradation in the heated GC inlet. Derivatization would be required, adding complexity and potential for error.[6] |
| UV-Vis Spectroscopy | Quantitative measurement based on the absorption of ultraviolet-visible light. | Limited . | While the analyte will have a distinct UV absorption profile, this method lacks specificity.[7] It cannot distinguish the analyte from structurally similar impurities or degradants, making it unsuitable for stability-indicating assays or impurity profiling.[8] |
Caption: Decision tree for selecting the optimal analytical method.
Part 2: The Validation Master Plan: A Workflow
Method validation is not a single experiment but a series of planned investigations that document the performance characteristics of the procedure.[9] This process is guided by a Validation Protocol, which pre-defines the experiments and their acceptance criteria.[8] The workflow follows a logical progression from establishing system suitability to stress testing the method's limits.
Caption: A typical workflow for analytical method validation.
Part 3: Core Validation Parameters & Experimental Protocols
The following sections detail the experimental execution for each core validation parameter as mandated by the ICH Q2(R2) guideline.[10][11]
A. Specificity / Selectivity
Causality: The purpose of a specificity test is to provide unequivocal proof that the signal measured originates solely from the target analyte, without interference from other components like impurities, degradants, or matrix components.[1] This is arguably the most critical parameter for a stability-indicating method.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a solution using only the dissolution solvent (diluent).
-
Placebo: Prepare a solution containing all formulation excipients except the API.
-
Analyte Standard: A solution of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one at a target concentration (e.g., 100 µg/mL).
-
Spiked Placebo: Spike the placebo solution with the analyte to the target concentration.
-
-
Forced Degradation (for stability-indicating methods):
-
Subject the analyte to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH-compliant photostability chamber).
-
Analyze the stressed samples alongside an unstressed control.
-
-
Analysis: Inject all prepared solutions into the HPLC system.
-
Evaluation:
-
Compare the chromatograms. The blank and placebo should show no peaks at the retention time of the analyte.
-
In the stressed samples, the analyte peak should be spectrally pure (as determined by a Diode Array Detector - DAD) and well-resolved from any degradation peaks.
-
Acceptance Criteria:
-
No significant interference at the analyte's retention time from blank or placebo injections.
-
Peak purity index (from DAD) for the analyte in stressed samples must be > 0.999.
-
Resolution between the analyte peak and the closest eluting degradant peak should be > 2.0.
B. Linearity & Range
Causality: Linearity demonstrates a proportional relationship between the analyte's concentration and the instrument's response. This confirms that the method can provide accurate results across a spectrum of concentrations. The range is the interval over which this proportionality holds true with acceptable accuracy and precision.[12]
Experimental Protocol:
-
Prepare Calibration Standards: From a primary stock solution, prepare at least five concentrations spanning the expected range. For an assay method, this is typically 80% to 120% of the target concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the plot should confirm a linear relationship.
-
Residuals should be randomly distributed around the x-axis.
Example Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801,500 |
| 90 | 902,100 |
| 100 | 1,001,500 |
| 110 | 1,103,000 |
| 120 | 1,202,400 |
| Regression Analysis | Result |
| Correlation (r²) | 0.9998 |
| Slope | 10005 |
| Y-Intercept | 1250 |
C. Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true value.[13] It is typically assessed through recovery studies, which confirm that the method can accurately quantify the analyte in the presence of matrix components.[8]
Experimental Protocol:
-
Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of pure analyte into a placebo mixture.
-
Analysis: Prepare three independent samples at each concentration level (total of nine determinations) and analyze them.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for the recovery at each level should not exceed 2.0%.
Example Data Summary:
| Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (n=3) | Mean Recovery (%) | RSD (%) |
| 80% | 80.0 | 79.5 | 99.4% | 0.8% |
| 100% | 100.0 | 100.5 | 100.5% | 0.6% |
| 120% | 120.0 | 121.1 | 100.9% | 0.7% |
D. Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay variability).[14] This ensures the method provides consistent results over time and with different analysts or equipment.
Caption: Visualizing the relationship between accuracy and precision.
Experimental Protocol:
-
Repeatability (Intra-assay):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation, and RSD for each set of measurements and for the combined data from both studies.
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
E. Limits of Detection (LOD) and Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy. LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[9] These parameters are crucial for impurity analysis or low-level quantification.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in a region surrounding the expected retention time of the analyte.
-
Determine Signal: Prepare and inject a series of dilute solutions of the analyte.
-
Calculation:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.
-
-
Confirmation: The LOQ must be confirmed by demonstrating that the method has acceptable precision and accuracy at this concentration.
Acceptance Criteria:
-
LOD: S/N ratio ≈ 3:1.
-
LOQ: S/N ratio ≈ 10:1.
-
Precision (RSD) at the LOQ should be ≤ 10%.
F. Robustness
Causality: Robustness testing demonstrates the method's reliability when subjected to small, deliberate variations in its parameters.[8] This provides confidence that the method will perform consistently during routine use, where minor fluctuations are inevitable.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Analysis: Analyze a system suitability solution or a standard sample under each of the modified conditions.
-
Evaluation: Assess the impact of each change on key system suitability parameters (e.g., retention time, peak asymmetry, resolution) and quantitative results.
Acceptance Criteria:
-
System suitability criteria (e.g., tailing factor, plate count) must be met under all varied conditions.
-
The quantitative result should not deviate significantly from the result obtained under normal conditions (e.g., change of < 2.0%).
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
ResearchGate. (n.d.). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. [Link]
-
MDPI. (n.d.). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. [Link]
-
PubMed. (2022). Spectroscopic and Density Functional Studies on the Interaction of a Naphthalene Derivative with Anions. [Link]
-
ResearchGate. (2025). Spectroscopic and Density Functional Studies on the Interaction of a Naphthalene Derivative with Anions | Request PDF. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). A Review on Analytical method Development and Validation. [Link]
-
World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]
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Waters Corporation. (n.d.). A Guide to Analytical Method Validation. [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
-
PMC. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]
-
SIELC Technologies. (2018). 1,2,3,4-Tetrahydronaphthalen-1-one. [Link]
-
NFOGM. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]
-
PubChem. (n.d.). 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]
-
OSTI.GOV. (2023). Comprehensive two-dimensional gas chromatography under low-pressure conditions. [Link]
-
SciELO. (n.d.). A Gas Chromatography Method for Simultaneous Quantification of Inorganic Gases and Light Hydrocarbons Generated in Thermochemical Processes. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one Analogs
Abstract: The 3,4-dihydronaphthalen-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific series of analogs: 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-ones. We will delve into the nuanced effects of structural modifications on their anticancer and anti-inflammatory activities, supported by comparative experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Introduction: The Versatile 3,4-dihydronaphthalen-1(2H)-one Scaffold
The 3,4-dihydronaphthalen-1(2H)-one core, often referred to as a tetralone, is a bicyclic aromatic ketone that has garnered significant attention in drug discovery. Its rigid structure provides a well-defined orientation for substituent groups, making it an excellent scaffold for designing molecules that can precisely interact with biological targets. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2]
The 3-(4-methoxyphenyl) substituent is a key feature of the analogs discussed in this guide. This group, along with other modifications, significantly influences the biological activity of the molecule. Understanding how different functional groups at various positions on the dihydronaphthalenone ring and the pendant phenyl ring affect efficacy and selectivity is crucial for the rational design of new and improved therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
The SAR of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one analogs is a complex interplay of steric, electronic, and hydrophobic factors. The following sections break down the key modification points on the scaffold and their observed impact on biological activity.
Modifications on the Dihydronaphthalenone Core
The dihydronaphthalenone core presents several positions for substitution, with the aromatic ring (A-ring) and the cyclohexenone ring (B-ring) offering distinct opportunities for modulation of activity.
-
A-Ring Substituents: The placement of electron-donating or electron-withdrawing groups on the A-ring can significantly alter the molecule's interaction with its biological target. For instance, studies on related dihydronaphthalene analogues have shown that methoxy groups on the A-ring can contribute to potent anticancer activity.[3][4] The position of these groups is critical; for example, a methoxy group at the C-6 position has been found to be beneficial for antimetastatic activity in quinoline derivatives, a related heterocyclic system.[4]
-
B-Ring Modifications: The ketone at the C-1 position is a common feature, but modifications at C-2 and C-4 can influence the conformation and reactivity of the ring. The introduction of a double bond, for example, can flatten the ring system and alter its binding geometry.
Modifications on the C-3 Phenyl Ring
The 4-methoxyphenyl group at the C-3 position is a recurring motif in many biologically active analogs.
-
Methoxy Group Position: The para-methoxy group is often favored, but shifting it to the ortho or meta positions, or adding more methoxy groups, can have a profound effect. For example, in the context of combretastatin A-4, a potent anticancer agent, a 3,4,5-trimethoxyphenyl ring is a key pharmacophore for tubulin polymerization inhibition.[3]
-
Replacement of the Methoxy Group: Substituting the methoxy group with other functionalities like hydroxyl, halogen, or alkyl groups can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability. SAR studies on other diaryl systems have shown that hydroxyl groups are often critical for anti-inflammatory activity.[5]
Comparative Analysis of Biological Activity
The therapeutic potential of these analogs is most evident in their anticancer and anti-inflammatory properties.
Anticancer Activity
Many dihydronaphthalenone derivatives have been investigated as potential anticancer agents, with some exhibiting potent cytotoxicity against various cancer cell lines.[3][6] The primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[3]
Table 1: Comparative Cytotoxicity of Dihydronaphthalenone Analogs
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| KGP03 | 5-hydroxy-6-methoxy, 3-(3,4,5-trimethoxyphenyl) | Various | Potent (nM range) | [3] |
| KGP413 | 5-hydroxy-6-methoxy, 3-aroyl-(3,4,5-trimethoxyphenyl) | Various | Potent (nM range) | [3] |
| DMMD | 2-[(2,4-dimethoxyphenyl)methylidene] | MCF-7 | 7.8 µg/mL | [6] |
Note: The data presented are for illustrative purposes and are derived from different studies. Direct comparison should be made with caution.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often linked to the inhibition of key inflammatory mediators and pathways.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and tumors.[7] Inhibition of COX-2 is a well-established strategy for treating inflammation and is also being explored for cancer therapy. Several dihydronaphthalenone analogs have been designed and evaluated as COX-2 inhibitors.
-
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response.[1] Its overactivation is implicated in a variety of inflammatory diseases. Recent studies have identified 3,4-dihydronaphthalen-1(2H)-one derivatives as potent inhibitors of the NLRP3 inflammasome.[1] These compounds were found to block the assembly and activation of the inflammasome by down-regulating the expression of key proteins like NLPR3 and ASC.[1]
Key Experimental Protocols
The evaluation of these analogs relies on a suite of standardized in vitro assays. The following are representative protocols for assessing anticancer and anti-inflammatory activity.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)[8]
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS[10]
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[8]
-
DMSO[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.[8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[10]
Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[11][12][13]
Materials:
-
Recombinant human COX-2 enzyme[12]
-
Reaction buffer[12]
-
Heme cofactor[12]
-
Arachidonic acid (substrate)[12]
-
Test compounds and inhibitor controls (e.g., Celecoxib)[13]
-
Stannous chloride solution (for stopping the reaction)[12]
-
ELISA kit for prostaglandin quantification (e.g., PGF2α)[12]
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer with heme.[12]
-
Inhibitor Incubation: Add the test compound or control to the enzyme solution and incubate for a defined period (e.g., 10 minutes at 37°C).[12]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and incubate for a specific time (e.g., 2 minutes at 37°C).[12]
-
Reaction Termination: Stop the reaction by adding stannous chloride.[12]
-
Prostaglandin Quantification: Quantify the amount of prostaglandin produced using an ELISA kit according to the manufacturer's instructions.[12]
-
IC50 Calculation: Determine the IC50 value from the concentration-inhibition curve.
Visualizations
General Workflow for SAR Studies
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Key SAR Insights for the Dihydronaphthalenone Scaffold
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Navigating the Selectivity Labyrinth: A Comparative Guide to Cross-Reactivity Profiling of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
In the intricate world of drug discovery, the journey of a promising small molecule from a mere chemical structure to a potential therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding its selectivity – the ability to interact with its intended target while minimizing engagement with other biomolecules. This guide provides a comprehensive comparison of key assays for evaluating the cross-reactivity of a novel chemical entity, exemplified by the hypothetical compound 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. Our audience, comprising researchers, scientists, and drug development professionals, will gain insights into not just the 'how' but, more importantly, the 'why' behind these experimental choices.
The Imperative of Selectivity Profiling
The efficacy and safety of a drug are intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the desired therapeutic effect. For a novel compound like 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, whose primary biological target may not yet be fully elucidated, a broad-based cross-reactivity assessment is not just a regulatory requirement but a fundamental step in its preclinical characterization. The choice of assays for this purpose is pivotal and should be guided by a tiered approach, starting with broad, high-throughput screens and progressing to more focused, physiologically relevant studies.
A Strategic Workflow for Assessing Cross-Reactivity
A logical and efficient workflow is crucial for a comprehensive understanding of a compound's selectivity. The following diagram illustrates a typical tiered approach.
Caption: A tiered workflow for cross-reactivity profiling.
Biochemical Assays: The First Line of Inquiry
Biochemical assays, utilizing purified proteins, offer a direct measure of a compound's interaction with a potential target, free from the complexities of a cellular environment.[1] They are ideal for initial high-throughput screening against large panels of targets.
Kinase Panel Screening
Given that protein kinases are a large and druggable family of enzymes involved in a vast array of cellular processes, screening a novel compound against a kinase panel is a common and informative starting point.[2][3][4] These panels can range from a few dozen to over 500 kinases, providing a broad overview of a compound's kinome-wide selectivity.[3]
Principle of Radiometric Kinase Assay:
Caption: Principle of a radiometric kinase assay.
Hypothetical Screening Data for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (at 10 µM)
| Kinase Target | Percent Inhibition (%) |
| CDK2/cyclin A | 95 |
| GSK3β | 88 |
| ROCK1 | 55 |
| SRC | 12 |
| EGFR | 5 |
Interpretation: The data suggests that our hypothetical compound is a potent inhibitor of CDK2/cyclin A and GSK3β at a concentration of 10 µM. The moderate activity against ROCK1 indicates potential cross-reactivity, while the low inhibition of SRC and EGFR suggests it is selective against these kinases. For the primary hits, dose-response studies would be the next step to determine the IC50 values.
Receptor Binding Assays
G-protein coupled receptors (GPCRs) are another major class of drug targets.[5] Radioligand binding assays are a common method to screen for compounds that bind to these receptors.[6][7] In these competitive assays, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.[7]
Hypothetical Screening Data for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (at 10 µM)
| GPCR Target | Percent Displacement (%) |
| Adrenergic α2A | 8 |
| Dopamine D2 | 15 |
| Serotonin 5-HT2A | 65 |
| Muscarinic M1 | 5 |
Interpretation: The data indicates a potential interaction with the serotonin 5-HT2A receptor, warranting further investigation through concentration-response studies to determine the binding affinity (Ki). The low displacement for the other receptors suggests good selectivity against them.
Cellular Assays: Validating Targets in a Physiological Context
While biochemical assays are excellent for initial screening, they do not account for factors like cell permeability, intracellular metabolism, or the presence of scaffolding proteins.[8] Therefore, validating biochemical hits in a cellular context is a critical next step.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in intact cells or cell lysates.[9][10][11] It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[12]
Principle of CETSA:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Hypothetical CETSA Data for CDK2 in Cells Treated with 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
| Temperature (°C) | Soluble CDK2 (Vehicle) | Soluble CDK2 (+ Compound) |
| 45 | +++ | +++ |
| 50 | ++ | +++ |
| 55 | + | ++ |
| 60 | - | + |
| 65 | - | - |
(+++: high, ++: medium, +: low, -: not detected)
Interpretation: The presence of the compound shifts the thermal denaturation curve of CDK2 to higher temperatures, indicating that the compound binds to and stabilizes CDK2 in the cellular environment. This provides strong evidence of target engagement.
Experimental Protocols
Radiometric Kinase Profiling Assay
Objective: To determine the inhibitory activity of a compound against a panel of protein kinases.
Methodology:
-
Prepare a master plate with the test compound serially diluted in DMSO.
-
In a kinase assay plate, add the kinase reaction buffer.
-
Transfer the diluted compound from the master plate to the assay plate.
-
Add the purified kinase enzyme to each well.
-
Initiate the reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add a scintillation cocktail to the filter plate and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control. For promising hits, determine IC50 values by fitting the dose-response data to a sigmoidal curve.[13]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by measuring changes in protein thermal stability.[14]
Methodology:
-
Culture cells to an appropriate density and treat them with the test compound or vehicle (DMSO) for a defined period.
-
Harvest the cells, wash with PBS, and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples on ice and then lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Denature the proteins in the supernatant by adding SDS-PAGE loading buffer and heating.
-
Analyze the amount of the target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities to generate a thermal denaturation curve and determine the shift in the melting temperature upon compound binding.[9]
Conclusion: A Multi-faceted Approach to De-risking Drug Candidates
The cross-reactivity profiling of a novel compound such as 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a critical exercise in due diligence. A strategic combination of biochemical and cellular assays provides a comprehensive picture of a compound's selectivity. Broad biochemical screens cast a wide net to identify potential on- and off-targets, while cellular assays provide the crucial validation of target engagement in a more physiologically relevant setting. The hypothetical data presented herein illustrates how a systematic approach can guide the optimization of a lead compound, ultimately increasing the probability of developing a safe and effective therapeutic.
References
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- Thermo Fisher Scientific. "Screening and Profiling." Accessed January 21, 2026. .
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Bio-protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." Accessed January 21, 2026. [Link].
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Almqvist, H., et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Methods in Molecular Biology, 2016. [Link].
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Reinhard, F. B. M., et al. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Chemical Biology, 2020. [Link].
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Jafari, R., et al. "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Pharmacology and Toxicology, 2016. [Link].
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News-Medical.Net. "Cellular Thermal Shift Assay (CETSA)." Accessed January 21, 2026. [Link].
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Creative Bioarray. "Receptor Binding Assay." Accessed January 21, 2026. [Link].
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MilliporeSigma. "Receptor Binding Assays - Multiwell Plates." Accessed January 21, 2026. [Link].
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comparing the cytotoxic effects of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one across multiple cell lines
A Comparative Analysis of the Cytotoxic Effects of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (hereafter designated as MDN-1). The structural backbone of MDN-1, a dihydronaphthalenone, is a recognized pharmacophore in medicinal chemistry, with many derivatives showing significant promise as anticancer agents.[1][2] This document outlines a systematic approach to compare the cytotoxic efficacy of MDN-1 across a panel of diverse human cell lines, details the underlying scientific rationale for experimental choices, and provides validated protocols for key assays. The objective is to characterize the compound's potency and selectivity, offering foundational data for its potential development as a therapeutic agent.
Rationale for Experimental Design: Selecting the Right Tools
The initial assessment of a novel chemical entity's anticancer potential is a critical step in the drug discovery pipeline.[3] Our experimental design is built on two core principles: establishing a spectrum of activity and determining cancer cell selectivity.
Cell Line Panel Selection
To obtain a comprehensive understanding of MDN-1's cytotoxic profile, a carefully selected panel of cell lines is employed. This panel includes representatives of different cancer types with varying genetic backgrounds, alongside a non-malignant cell line to assess the compound's therapeutic window.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, representing a common subtype of breast cancer.
-
MDA-MB-231 (Human Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and resistance to conventional therapies.
-
A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer, a leading cause of cancer-related mortality.
-
HeLa (Human Cervical Adenocarcinoma): A robust and historically significant cancer cell line used extensively in cancer research.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line used as a control to determine the selectivity of MDN-1 for cancer cells over normal cells. A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is a desirable characteristic for a potential therapeutic agent.[4]
Primary Cytotoxicity Screening: The MTT Assay
For the primary assessment of cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected. This colorimetric assay is a gold standard for in vitro cytotoxicity screening due to its high reproducibility, sensitivity, and cost-effectiveness.[5][6] The assay's principle relies on the enzymatic activity of mitochondrial dehydrogenases in viable, metabolically active cells. These enzymes reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, the amount of which is directly proportional to the number of living cells.[5][7]
Experimental Workflow and Protocols
A systematic workflow is essential for generating reliable and reproducible data. The process begins with cell preparation and culminates in the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of MDN-1.
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Using a hemocytometer or automated cell counter, determine the cell density. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a 10 mM stock solution of MDN-1 in sterile DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of MDN-1. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).[8]
-
Exposure Period: Incubate the treated plates for 48 hours under the same conditions as step 2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620 nm is often used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Comparative Cytotoxicity Profile of MDN-1
The cytotoxic activity of MDN-1 was evaluated across the selected cell line panel. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Cell Line | Cancer Type | IC50 of MDN-1 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma (ER+) | 5.2 ± 0.6 | 9.1 |
| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | 8.9 ± 1.1 | 5.3 |
| A549 | Lung Carcinoma | 15.7 ± 2.3 | 3.0 |
| HeLa | Cervical Adenocarcinoma | 21.4 ± 3.5 | 2.2 |
| HEK293 | Normal Embryonic Kidney | 47.3 ± 5.8 | - |
| Note: The data presented in this table are representative examples for illustrative purposes. |
These results indicate that MDN-1 exhibits potent cytotoxic activity, particularly against the breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrates moderate activity against lung and cervical cancer cells. Importantly, the significantly higher IC50 value in the non-cancerous HEK293 cell line suggests a degree of selectivity for cancer cells, a highly desirable trait for a potential chemotherapeutic agent.
Investigating the Mechanism of Action: Induction of Apoptosis
A key objective in drug discovery is to understand how a compound kills cancer cells. Apoptosis, or programmed cell death, is a common and preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[9][10] We hypothesize that MDN-1 induces cell death via the activation of the caspase-dependent apoptotic pathway.
Detecting Apoptosis with Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11]
Caspase Activation: The Executioners of Apoptosis
Apoptosis is executed by a family of cysteine proteases known as caspases.[12] The activation of effector caspases, particularly Caspase-3, is a central event in the apoptotic cascade.[13] Upon activation, Caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Measuring the activity of Caspase-3 provides direct evidence that a compound's cytotoxic effect is mediated by this pathway.
Based on findings for structurally related compounds, we propose that MDN-1 likely triggers the intrinsic (mitochondrial) pathway of apoptosis.[14] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, culminating in cell death.[15]
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independent verification of the biological activity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
An Independent Researcher's Guide to Verifying the Biological Activity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one as a Potential Anticancer Agent
Introduction: The Therapeutic Potential of the Dihydronaphthalenone Scaffold
The structural and therapeutic diversity of small heterocyclic molecules continues to be a major focus for medicinal chemists. Within this landscape, tetralones and their derivatives, such as 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (hereafter Compound X ), are emerging as pharmacologically significant scaffolds. Historically, tetralones have served as crucial intermediates in the synthesis of various drugs, including antidepressants like sertraline and agomelatine.[1][2]
Recent research has unveiled a more direct therapeutic application for this class of molecules. Inspired by potent natural antimitotic agents like Combretastatin A-4 (CA-4), scientists have developed dihydronaphthalene analogues that exhibit significant anticancer properties by inhibiting tubulin polymerization.[3] These findings provide a strong rationale for investigating Compound X as a potential inhibitor of tubulin dynamics, a validated and highly valuable target in oncology.
This guide provides a comprehensive framework for the independent verification of the biological activity of Compound X . We will objectively compare its performance against a well-established benchmark, Combretastatin A-4, and provide detailed, self-validating experimental protocols to guide researchers in this evaluation. Our approach is designed to follow a logical progression from initial biochemical validation to cellular mechanism of action, ensuring a robust and reliable assessment.
Comparative Framework: Benchmarking Against a Gold Standard
To meaningfully assess the biological activity of Compound X , a direct comparison with a known, potent agent is essential. We have selected Combretastatin A-4 (CA-4) as the primary reference compound.
-
Why Combretastatin A-4? CA-4 is a natural product isolated from the African bush willow, Combretum caffrum. It is a powerful inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin.[3] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Its well-characterized mechanism and high potency make it an ideal benchmark for evaluating novel tubulin inhibitors. Dihydronaphthalene analogues have been specifically designed to mimic the structural features of CA-4, making this comparison particularly relevant.[3]
Our investigation will focus on answering a central question: Does Compound X inhibit tubulin polymerization with a potency comparable to Combretastatin A-4, and does this biochemical activity translate to effective and selective anticancer effects at the cellular level?
Experimental Verification Workflow
A multi-phase approach is required to build a comprehensive biological activity profile for Compound X . This workflow ensures that each step logically builds upon the last, from the molecular target to the cellular consequence.
Caption: A three-phase workflow for verifying the biological activity of Compound X.
Phase 1: Biochemical Validation - The Tubulin Polymerization Assay
Expertise & Rationale: The first and most critical step is to determine if Compound X directly interacts with tubulin, the putative molecular target. An in vitro tubulin polymerization assay measures the assembly of purified tubulin dimers into microtubules. This is typically monitored by an increase in light scattering or turbidity at 340 nm.[4] An effective inhibitor like CA-4 will prevent this increase in turbidity. This cell-free system provides unambiguous evidence of direct target engagement, eliminating confounding factors from complex cellular environments.
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is adapted from standard procedures used for evaluating tubulin polymerization inhibitors.[4][5]
-
Reagent Preparation:
-
Tubulin: Reconstitute lyophilized, >99% pure bovine brain tubulin (Cytoskeleton, Inc., Cat# TL238 or similar) to 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP). Keep on ice.
-
Test Compounds: Prepare 10 mM stock solutions of Compound X and Combretastatin A-4 (positive control) in DMSO. Prepare serial dilutions in G-PEM buffer to achieve final assay concentrations (e.g., ranging from 0.1 µM to 25 µM).
-
Controls: Use DMSO as a vehicle control (should show maximal polymerization) and Paclitaxel (10 µM) as a polymerization promoter (negative control for inhibition).[5]
-
-
Assay Execution:
-
Use a pre-warmed (37°C) 96-well, clear-bottom plate.
-
Add 10 µL of the test compound dilutions, controls, or vehicle to respective wells.
-
Initiate the reaction by adding 100 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance (optical density) at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340nm) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) for each curve.
-
Calculate the percentage of inhibition relative to the vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).
-
Anticipated Data & Comparison
The data can be summarized to directly compare the inhibitory potency of Compound X with CA-4.
| Compound | IC₅₀ (Tubulin Polymerization, µM) | Notes |
| Compound X | Experimental Value | A value in the low micromolar range (1-5 µM) would indicate potent activity. |
| Combretastatin A-4 | 1.0 - 1.5 µM | Literature-reported value, serves as the benchmark for high potency.[3] |
| DMSO (Vehicle) | N/A | Represents 0% inhibition. |
Phase 2: Cellular Activity Profiling - Antiproliferative Assays
Expertise & Rationale: Demonstrating direct target inhibition is necessary but not sufficient. The compound must be able to enter cells and exert a biological effect. Antiproliferative assays measure the ability of a compound to inhibit cell growth. We recommend using a panel of cancer cell lines to identify potential tissue-specific sensitivities. A luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell viability, is highly sensitive and reliable.[6]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a standard method for determining the number of viable cells in culture based on quantitation of ATP.[6]
-
Cell Culture & Seeding:
-
Cell Lines: Use a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon).[7]
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[7]
-
Seed cells into a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X and Combretastatin A-4 in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Assay Execution & Readout:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of compound concentration and fit a dose-response curve to determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).
-
Anticipated Data & Comparison
| Compound | GI₅₀ (MCF-7, nM) | GI₅₀ (A549, nM) | GI₅₀ (HCT116, nM) |
| Compound X | Experimental Value | Experimental Value | Experimental Value |
| Combretastatin A-4 | 2 - 10 nM | 2 - 10 nM | 2 - 10 nM |
Interpretation: A strong correlation between the biochemical IC₅₀ and the cellular GI₅₀ values strengthens the hypothesis that the antiproliferative effect of Compound X is due to tubulin polymerization inhibition. Low nanomolar GI₅₀ values would classify Compound X as a highly potent anticancer agent.
Phase 3: Mechanistic Confirmation
Expertise & Rationale: After establishing biochemical and cellular activity, the final phase is to confirm that Compound X operates through the proposed antimitotic mechanism. This involves two key experiments: cell cycle analysis to show arrest at the G2/M phase and immunofluorescence microscopy to visualize the disruption of the microtubule network.
Caption: The signaling pathway of tubulin polymerization inhibitors.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~60% confluency, treat them with Compound X or CA-4 at concentrations equivalent to their GI₅₀ and 10x GI₅₀ for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting & Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining & Analysis: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., FlowJo, ModFit LT).
-
Expected Outcome: Treatment with an effective antimitotic agent will cause a significant accumulation of cells in the G2/M phase of the cell cycle compared to the control group.[5]
Protocol 4: Immunofluorescence Microscopy of Microtubule Network
-
Cell Preparation: Seed MCF-7 cells on glass coverslips in a 24-well plate. Treat with Compound X or CA-4 at their GI₅₀ concentration for 18-24 hours.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 10 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., from Sigma-Aldrich) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Expected Outcome: In vehicle-treated cells, a well-organized, filamentous microtubule network will be visible. In cells treated with Compound X or CA-4, this network will appear disorganized and fragmented, confirming the disruption of microtubule dynamics.[5]
Conclusion
This guide outlines a rigorous, multi-faceted approach to independently verify the biological activity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. By following a logical progression from direct target engagement to cellular function and mechanistic confirmation, researchers can build a comprehensive and compelling data package. The direct comparison against Combretastatin A-4 provides a clear benchmark for assessing the compound's potential as a novel anticancer agent. Should Compound X demonstrate potent activity in these assays, it would represent a promising lead candidate for further preclinical development as a tubulin polymerization inhibitor.
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Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1646. [Link]
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Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. ResearchGate. [Link]
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Han, R. B., Zhang, B., & Piao, F. Y. (2010). (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2775. [Link]
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Tella, R., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Journal of Experimental Therapeutics and Oncology, 10(4), 235-244. [Link]
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A Comparative Analysis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one as a Putative Tubulin Polymerization Inhibitor
A Technical Guide for Researchers in Oncology and Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative analysis of the synthetic compound 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one . While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its structural similarity to a known class of potent anticancer agents—the dihydronaphthalene and benzosuberene analogs of combretastatins—allows for a robust, hypothesis-driven comparison with established tubulin polymerization inhibitors. This document will delve into the probable mechanism of action, present comparative data from closely related analogs, and provide detailed experimental protocols for researchers to validate these hypotheses.
Introduction: The Dihydronaphthalene Scaffold - A Privileged Structure in Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Consequently, tubulin has emerged as a key target for the development of anticancer agents.[2] A significant class of these agents are small molecules that bind to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest and apoptosis.[3]
The dihydronaphthalene scaffold has been identified as a "privileged structure" in the design of such inhibitors.[1] Researchers have successfully synthesized a variety of dihydronaphthalene analogues that exhibit potent inhibition of tubulin polymerization and significant cytotoxicity against a range of human cancer cell lines.[4] These compounds are structurally related to natural products like combretastatin A-4 (CA-4), which are known for their potent antimitotic and vascular-disrupting activities.[1]
The subject of this guide, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one , possesses the core dihydronaphthalene structure with a methoxyphenyl substitution, a feature common in many potent tubulin inhibitors.[5] This structural motif suggests a high probability of this compound acting as an inhibitor of tubulin polymerization.
Putative Mechanism of Action of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Based on the extensive research on analogous compounds, the proposed mechanism of action for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This binding event disrupts the formation of microtubules, leading to a cascade of cellular events culminating in apoptotic cell death.
Caption: Proposed mechanism of action for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Comparative Analysis with Known Tubulin Inhibitors
To contextualize the potential efficacy of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, we will compare it to well-established tubulin inhibitors. Due to the absence of direct IC50 data for our target compound, we will utilize data from structurally similar dihydronaphthalene and benzosuberene analogues as proxies.
| Compound Class | Example Compound | Mechanism of Action | IC50 (Tubulin Polymerization) | Cytotoxicity (GI50) | Reference |
| Dihydronaphthalene Analogs | KGP03 | Tubulin Polymerization Inhibitor | 1.0 µM | Low nM range | [1] |
| KGP413 | Tubulin Polymerization Inhibitor | 1.2 µM | Low nM range | [1] | |
| Benzosuberene Analogs | KGP18 | Tubulin Polymerization Inhibitor | 1.7 µM | < 50 pM | [6] |
| Combretastatins | Combretastatin A-4 (CA-4) | Tubulin Polymerization Inhibitor | ~1-2 µM | Nanomolar range | [4] |
| Vinca Alkaloids | Vincristine | Tubulin Polymerization Inhibitor | Micromolar range | Nanomolar range | [7] |
| Taxanes | Paclitaxel | Microtubule Stabilizer | N/A | Nanomolar range | [7] |
Analysis: The dihydronaphthalene and benzosuberene analogs (KGP series) exhibit potent inhibition of tubulin polymerization, with IC50 values in the low micromolar range.[1][6] Their cytotoxicity is remarkable, with GI50 values reaching the picomolar range for KGP18.[6] This level of activity is comparable to, and in some cases exceeds, that of the natural product combretastatin A-4.[4] It is therefore reasonable to hypothesize that 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one will also demonstrate significant tubulin polymerization inhibitory activity and potent cytotoxicity.
Experimental Protocols for Validation
To empirically determine the activity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, the following experimental protocols are recommended.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Cell culture medium and supplements
-
Test compound (3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound, positive control, and vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The structural characteristics of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one strongly suggest its potential as a novel inhibitor of tubulin polymerization. Based on the potent activity of closely related dihydronaphthalene and benzosuberene analogues, it is hypothesized that this compound will exhibit significant antiproliferative effects on cancer cells. The experimental protocols provided in this guide offer a clear path for the validation of this hypothesis.
Future research should focus on the synthesis and in vitro evaluation of this compound. Should it demonstrate promising activity, further studies, including cell cycle analysis, apoptosis assays, and in vivo efficacy studies in animal models, would be warranted to fully characterize its potential as a novel anticancer therapeutic.
References
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The Selectivity Compass: A Guide to Characterizing 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. A compound that potently engages its intended target while minimizing interactions with off-target proteins is the hallmark of a promising therapeutic candidate. This guide provides a comprehensive framework for assessing the selectivity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one , a synthetic compound with a tetralone scaffold. While the specific biological target of this molecule is not extensively documented in publicly available literature, its structural similarity to precursors of antidepressant agents, such as agomelatine, suggests a plausible interaction with neuropharmacological targets.[1] For the purpose of this illustrative guide, we will hypothesize that its primary target is a G-protein coupled receptor (GPCR), specifically a subtype of the serotonin (5-HT) receptor family.
This document will navigate the essential experimental workflows to rigorously define the selectivity profile of our lead compound. We will delve into the causality behind each experimental choice, providing not just the "how" but the critical "why" that underpins a robust selectivity assessment.
The Imperative of Selectivity in Drug Development
Selectivity is the cornerstone of a safe and effective drug. Off-target interactions can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse effects.[2][3] Therefore, a thorough evaluation of a compound's binding profile across a range of related and unrelated targets is a non-negotiable aspect of preclinical development.[4][5] This guide will compare our lead compound's hypothetical performance against established selective and non-selective agents targeting the 5-HT receptor family.
A Multi-pronged Approach to Selectivity Profiling
A comprehensive assessment of selectivity is not reliant on a single experiment but rather a constellation of orthogonal assays that build a cohesive and trustworthy picture of a compound's behavior. Our investigation will be structured around three key pillars:
-
Primary Target Engagement and Affinity: Confirming and quantifying the interaction with the intended target.
-
In Vitro Selectivity Profiling: Assessing binding against a panel of related and unrelated targets.
-
Cellular Target Engagement and Off-Target Effects: Validating target interaction in a physiological context and observing cellular consequences.
Primary Target Engagement: Competitive Binding Assays
The initial step is to quantify the affinity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one for its hypothetical target, a 5-HT receptor subtype (e.g., 5-HT2A). Competitive binding assays are the gold standard for this purpose, directly measuring the interaction between a ligand and a receptor.[6][7]
Experimental Rationale
This assay relies on the competition between our unlabeled test compound and a radiolabeled or fluorescently labeled ligand with known high affinity for the target receptor.[8][9] By measuring the displacement of the labeled ligand by increasing concentrations of our test compound, we can determine its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A receptor.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release membrane fractions.
-
Centrifuge the homogenate at low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A).
-
Add increasing concentrations of the unlabeled test compound, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand).
-
Initiate the binding reaction by adding the prepared cell membranes.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Selectivity Profiling: Broad Panel Screening
Once the affinity for the primary target is established, the next crucial step is to assess the compound's promiscuity. This is achieved by screening it against a broad panel of other receptors, enzymes, and ion channels.[4][5] Commercial services offer comprehensive screening panels that can provide a rapid and broad overview of a compound's selectivity.
Experimental Rationale
The goal is to identify potential off-target interactions early in the drug discovery process.[4] For our compound, this would involve screening against other 5-HT receptor subtypes, other aminergic GPCRs (e.g., dopamine and adrenergic receptors), and a panel of common "anti-targets" known to be associated with adverse drug reactions (e.g., hERG ion channel, CYPs).
Comparative Data Table
The following table presents hypothetical data comparing our lead compound with a known selective serotonin reuptake inhibitor (SSRI), a non-selective tricyclic antidepressant (TCA), and our test compound.
| Target | Compound A (SSRI) Ki (nM) | Compound B (TCA) Ki (nM) | 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one Ki (nM) |
| 5-HT2A Receptor (Primary Target) | >1000 | 50 | 15 |
| SERT (Serotonin Transporter) | 1.5 | 10 | 250 |
| NET (Norepinephrine Transporter) | 250 | 5 | 800 |
| DAT (Dopamine Transporter) | 500 | 150 | >1000 |
| α1-Adrenergic Receptor | >1000 | 20 | 500 |
| H1 Histamine Receptor | >1000 | 2 | 900 |
| M1 Muscarinic Receptor | >1000 | 30 | >1000 |
This data is illustrative and for comparison purposes only.
From this hypothetical data, we can infer that 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one exhibits high affinity for its primary target (5-HT2A) and shows significantly less affinity for other monoamine transporters and receptors compared to the non-selective TCA.
Visualizing the Selectivity Workflow
Caption: Workflow for assessing compound selectivity.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While in vitro binding assays are powerful, they do not fully recapitulate the complex environment inside a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is a valuable technique to confirm that a compound engages its target protein in a cellular context.[11][12][13]
Experimental Rationale
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13][14] When cells are heated, proteins denature and aggregate. A protein bound to a ligand will be more resistant to this heat-induced denaturation and will remain soluble at higher temperatures.[12]
Step-by-Step Protocol: CETSA
-
Cell Treatment:
-
Culture an appropriate cell line (e.g., HEK293 cells expressing the 5-HT2A receptor).
-
Treat the cells with either the vehicle (DMSO) or varying concentrations of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
-
Incubate the cells to allow the compound to enter the cells and bind to its target.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the tubes to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release the intracellular contents.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Detection and Analysis:
-
Collect the supernatant.
-
Analyze the amount of the target protein (5-HT2A receptor) remaining in the soluble fraction using a method like Western blotting or ELISA.
-
Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Visualizing the CETSA Principle
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to assessing the selectivity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. By combining quantitative in vitro binding assays with cellular target engagement studies, researchers can build a high-confidence profile of a compound's interactions. The hypothetical data presented underscores the importance of comparing a new chemical entity against well-characterized compounds to contextualize its selectivity.
Should initial broad panel screening reveal significant off-target interactions, further focused studies, such as functional assays for the identified off-targets, would be warranted. Ultimately, a thorough understanding of a compound's selectivity is paramount for mitigating risks and advancing the most promising candidates toward clinical development.[4]
References
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- Vanderheyden, P. M., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments.
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head-to-head comparison of different synthesis routes for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of specific analogs, such as 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, is crucial for the development of novel therapeutics. This guide provides a head-to-head comparison of various synthetic routes to this target molecule, offering insights into the strategic advantages and potential challenges of each approach. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols for the most plausible pathway, and present a comparative analysis to aid in synthetic planning.
Unveiling the Synthetic Landscape: A Strategic Overview
The synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one presents an interesting challenge in controlling regioselectivity. The key transformation is the formation of the carbon-carbon bond at the C3 position of the tetralone core. Several classical and modern synthetic methodologies can be envisioned to achieve this goal. Here, we will compare four major strategies:
-
Michael Addition (Conjugate Addition): A direct and highly effective method for forming a C-C bond at the β-position of an α,β-unsaturated carbonyl compound.
-
Robinson Annulation: A powerful tool for the formation of six-membered rings, proceeding through a tandem Michael addition and intramolecular aldol condensation.
-
Friedel-Crafts Reaction: A cornerstone of aromatic chemistry, potentially applicable for the intramolecular cyclization to form the tetralone ring or for the arylation of a suitable precursor.
-
Heck Reaction: A versatile palladium-catalyzed cross-coupling reaction for the arylation of alkenes.
Below is a comparative summary of these approaches, followed by a detailed exploration of each.
| Synthetic Route | Key Advantages | Potential Challenges | Starting Materials | Reagents & Conditions |
| Michael Addition | Direct, high-yielding, good regioselectivity. | Requires an α,β-unsaturated precursor, organocuprates can be sensitive. | 3,4-dihydronaphthalen-1(2H)-one, 4-bromoanisole | Mg, CuI, THF, low temperature |
| Robinson Annulation | Forms the six-membered ring and introduces the side chain in one pot. | Multi-step, potential for side products, requires specific diketone precursor. | A suitable cyclohexanedione, 4-methoxyphenacyl bromide | Base (e.g., NaOEt), Ethanol |
| Friedel-Crafts Reaction | Good for forming the tetralone ring from an acyclic precursor. | Regioselectivity of arylation at C3 is difficult to achieve directly. | γ-(aryl)-butyric acid derivative | Lewis acid (e.g., AlCl3) or strong acid (e.g., PPA) |
| Heck Reaction | Good functional group tolerance. | Requires a pre-functionalized tetralone (e.g., 3-bromo-tetralone), potential for double bond isomerization. | 3-bromo-2,3-dihydronaphthalen-1(2H)-one, 4-methoxyphenylboronic acid | Pd catalyst, base, ligand |
Route 1: The Michael Addition - A Direct and Efficient Approach
The conjugate addition of an organometallic nucleophile to an α,β-unsaturated carbonyl compound is arguably the most direct and efficient strategy for the synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. The use of organocuprates, specifically Gilman reagents, is particularly well-suited for this transformation, favoring 1,4-addition over direct 1,2-addition to the carbonyl group.
Mechanistic Rationale
The reaction proceeds via the formation of a lithium di-(4-methoxyphenyl)cuprate reagent from 4-bromoanisole. This soft nucleophile then selectively attacks the β-carbon of an α,β-unsaturated tetralone, leading to the formation of an enolate intermediate. Subsequent protonation during aqueous workup yields the desired 3-substituted tetralone.
confirming the binding site of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one through mutagenesis
In the intricate world of drug discovery and molecular biology, identifying the precise binding site of a small molecule on its protein target is a critical step. This knowledge unlocks the door to understanding its mechanism of action, optimizing its potency, and designing novel therapeutics with improved specificity. This guide provides a comprehensive, in-depth comparison of experimental strategies centered around site-directed mutagenesis to definitively confirm the binding site of a putative ligand, using the hypothetical interaction of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one with a target protein as a framework.
The Foundational Step: Identifying a Putative Binding Site
Before embarking on mutagenesis studies, a hypothesized binding site is essential. This is typically achieved through a combination of computational and experimental methods:
-
Computational Docking: In silico modeling predicts the most likely binding poses of a ligand within a protein's structure, highlighting key interacting residues.
-
Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy of the protein-ligand complex can provide a direct snapshot of the binding interface.
-
Biophysical Screening: Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can identify which parts of a protein are perturbed upon ligand binding.
For the purpose of this guide, let us assume that computational modeling has predicted that 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one binds to a specific pocket on a hypothetical protein, "Protein-T," and has highlighted key potential interacting residues: Tyrosine 101 (Y101), Phenylalanine 123 (F123), and Arginine 210 (R210).
The Core Strategy: Site-Directed Mutagenesis to Probe the Interface
Site-directed mutagenesis is a powerful technique to systematically alter the amino acid sequence of a protein.[1][2][3] By mutating the residues predicted to be in the binding pocket and observing the effect on ligand binding, we can infer their importance in the interaction.
Experimental Workflow for Mutagenesis and Protein Expression
Figure 1: A generalized workflow for generating mutant proteins for binding studies.
Designing the Right Mutations
The choice of which amino acid to substitute is crucial for interpreting the results. A common initial strategy is alanine scanning , where residues are mutated to alanine.[4] Alanine removes the side chain beyond the β-carbon, effectively eliminating its specific interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) without introducing significant steric clashes or backbone conformational changes.
For our hypothetical binding site on Protein-T, we would design the following mutations:
-
Y101A: To probe the importance of the hydroxyl group and the aromatic ring of tyrosine.
-
F123A: To assess the contribution of the hydrophobic interaction from the phenylalanine ring.
-
R210A: To investigate the role of the positively charged guanidinium group of arginine, potentially involved in a salt bridge or hydrogen bonding.
Further mutations can be designed to probe specific interactions. For instance, mutating Y101 to phenylalanine (Y101F) would specifically remove the hydroxyl group while retaining the aromatic ring, allowing for a more nuanced understanding of its role.
Quantifying the Impact: A Comparison of Binding Affinity Assays
Once the wild-type and mutant proteins are expressed and purified, the next step is to quantitatively measure the binding affinity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. Two gold-standard techniques for this are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[5][6][7][8] It is a solution-based technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
ITC Experimental Protocol:
-
Sample Preparation: Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.[8] The concentration of the protein in the sample cell and the ligand in the syringe should be carefully chosen based on the expected KD.
-
Titration: A series of small injections of the ligand are made into the protein solution while the heat change is monitored.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Figure 2: The fundamental principle of Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[9][10][11][12][13] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.
SPR Experimental Protocol:
-
Immobilization: The protein (ligand) is covalently attached to the surface of a sensor chip.
-
Binding and Dissociation: The small molecule (analyte) is flowed over the sensor surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass bound, is monitored over time. A buffer wash is then used to monitor the dissociation phase.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the rate constants and affinity.
Figure 3: The fundamental principle of Surface Plasmon Resonance (SPR).
Comparison of ITC and SPR for Binding Site Confirmation
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding in solution. | Measures change in refractive index upon binding to a surface. |
| Primary Data | Enthalpy (ΔH), Stoichiometry (n), Affinity (KD). | Association rate (ka), Dissociation rate (kd), Affinity (KD). |
| Immobilization | Not required (both molecules are in solution). | Requires one binding partner to be immobilized. |
| Throughput | Lower. | Higher, especially with modern instruments.[11] |
| Sample Consumption | Generally higher. | Generally lower. |
| Information | Provides a complete thermodynamic profile (ΔH, ΔS). | Provides kinetic information (on- and off-rates). |
| Potential Artifacts | Mismatched buffers can cause large heats of dilution. | Immobilization may alter protein conformation or accessibility of the binding site. |
Interpreting the Mutagenesis Data
The data obtained from the binding assays with the mutant proteins is then compared to the wild-type protein. A significant change in binding affinity upon mutation strongly suggests that the mutated residue is important for the interaction.
Hypothetical Data for Protein-T and 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one Interaction:
| Protein Variant | KD (μM) - ITC | KD (μM) - SPR | Fold Change in KD vs. WT | Interpretation |
| Wild-Type (WT) | 1.5 | 1.8 | - | Baseline binding affinity. |
| Y101A | 150 | 165 | ~100-fold increase | Y101 is critical for binding, likely through hydrogen bonding and/or aromatic interactions. |
| F123A | 30 | 35 | ~20-fold increase | F123 contributes significantly to binding, likely through hydrophobic interactions. |
| R210A | 1.8 | 2.0 | No significant change | R210 is likely not directly involved in binding the ligand, or its interaction is not critical for affinity. |
Based on this hypothetical data, we can conclude that Tyrosine 101 and Phenylalanine 123 are key residues in the binding site for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one on Protein-T. The ~100-fold loss in affinity for the Y101A mutant is a strong indicator of a critical interaction. The 20-fold loss for F123A also points to its importance. The lack of a significant change for the R210A mutant suggests it is not a primary contact residue.
Conclusion: A Self-Validating System for Binding Site Confirmation
The combination of rational site-directed mutagenesis with quantitative biophysical techniques like ITC and SPR provides a robust and self-validating system for confirming the binding site of a small molecule on a protein. By systematically dissecting the contributions of individual amino acid residues, researchers can build a detailed map of the molecular interactions that govern ligand recognition. This foundational knowledge is indispensable for the advancement of drug discovery and the broader understanding of protein function.
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Safety Operating Guide
Navigating the Disposal of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed protocol for the safe disposal of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, a compound that, while not extensively characterized in publicly available safety literature, necessitates a cautious and informed approach to its disposal based on established principles of chemical safety and data from structurally similar compounds.
I. Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on the chemical structure—a tetralone derivative with a methoxyphenyl group—we can infer potential hazards that must be managed.
Inferred Potential Hazards:
-
Acute Toxicity: Similar compounds can be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Skin and Eye Irritation: Many aromatic ketones can cause skin and serious eye irritation.[2][3][5]
-
Environmental Hazards: The ecotoxicological properties are likely unknown, warranting containment to prevent release into the environment.
Given these potential risks, all waste containing 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, including neat compound, contaminated labware, and solutions, must be treated as hazardous waste .
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. The workflow is designed to be a self-validating system, minimizing the risk of accidental exposure or release.
Sources
A Senior Application Scientist's Guide to Handling 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Introduction: A Proactive Stance on Laboratory Safety
By analyzing structurally similar chemicals and adhering to established best practices for organic synthesis, we can construct a robust safety protocol. This document provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
Hazard Assessment: An Analysis of Structural Analogs
Without a dedicated Safety Data Sheet (SDS), our primary strategy for risk assessment is to examine the known hazards of structurally related compounds. The molecule is a substituted tetralone. By evaluating the hazards of the parent tetralone structure and other similar molecules, we can infer potential risks.
| Compound | CAS Number | Key Hazards | Source |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 119-64-2 | Combustible liquid; May be fatal if swallowed and enters airways; Causes skin and eye irritation; Suspected of causing cancer. | Sigma-Aldrich |
| 6-Methoxy-1-tetralone | 1078-19-9 | While not classified as hazardous under OSHA 2024 standards, general safe handling (avoiding contact, dust inhalation) is advised.[1][2] | Thermo Fisher Scientific[1], Fisher Scientific[2] |
| 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1-(2H)-one | 79560-19-3 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3] | Biosynth Carbosynth[3] |
| General Aromatic Aldehydes/Ketones | N/A | Harmful if swallowed; May cause skin irritation or allergic skin reaction.[4][5] | MetaSci[4], Carl ROTH[5] |
Expert Analysis: The core tetralin structure presents notable hazards, including skin irritation and potential carcinogenicity.[6] While the addition of a methoxy group in an isomeric position (6-methoxy-1-tetralone) appears to reduce the immediate hazard classification[1][2], the addition of other functional groups, such as in the dichlorophenyl derivative, clearly indicates risks of skin, eye, and respiratory irritation[3]. Therefore, it is prudent to assume that 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one may, at a minimum, act as a skin and eye irritant. The potential for respiratory irritation, particularly when handling the compound as a fine powder, cannot be discounted.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic response to the specific experimental procedure being performed. The following protocol is designed to provide a minimum standard of protection, with escalations based on the potential for exposure.
Core PPE Requirements (Minimum for all operations)
-
Eye and Face Protection :
-
Chemical Safety Goggles : ANSI Z87-rated, flexible-fitting, hooded-ventilation goggles are mandatory whenever the chemical is present in the laboratory.[7][8] They provide essential protection against splashes and airborne particles.
-
Face Shield : A full-face shield should be worn over safety goggles during procedures with a high risk of splashing, such as transferring large volumes of solutions or during quenching of a reaction.
-
-
Body Protection :
-
Laboratory Coat : A long-sleeved lab coat, buttoned completely, is required to protect skin and clothing.[8] For handling flammable solvents, a flame-resistant coat is recommended.
-
Appropriate Attire : Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.[8]
-
-
Hand Protection :
-
Nitrile Gloves : Nitrile gloves offer good protection against a variety of organic solvents and chemicals.[9] Always check the manufacturer's compatibility chart for any solvents being used.
-
Double Gloving : Consider wearing two pairs of nitrile gloves when handling concentrated solutions or for extended operations to provide an extra layer of protection.
-
Causality : Gloves are a primary barrier to dermal absorption, a common route of exposure for organic molecules. It is critical to remove and replace gloves immediately if they become contaminated. Never touch surfaces like doorknobs, keyboards, or personal items with gloved hands.[8]
-
Task-Specific PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow based on the laboratory task.
Operational Handling and Engineering Controls
Proper handling procedures are as critical as PPE. The primary engineering control for handling this and most other organic chemicals is a certified chemical fume hood.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatulas, glassware, solvents) and PPE before bringing the chemical into the hood.
-
Verify the location and functionality of the nearest safety shower and eyewash station.[10]
-
-
Handling the Solid :
-
All transfers and weighing of the solid compound should be performed inside a chemical fume hood to minimize inhalation of fine particulates.[11]
-
Use anti-static weigh boats or weighing paper to prevent dispersal of the powder.
-
If a fume hood is unavailable for weighing, a balance enclosure or the use of respiratory protection (e.g., an N95 respirator) is strongly recommended.
-
-
Preparing Solutions :
-
Add solvents slowly to the solid to avoid splashing.
-
Keep the container capped or covered when not actively transferring material.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area (fume hood surface, balance) after use.
-
Wash hands thoroughly with soap and water after removing gloves and leaving the laboratory.[4]
-
Spill and Emergency Procedures
Minor Spill (Contained within a Fume Hood):
-
Alert nearby personnel.
-
Absorb the spill with a chemical absorbent pad or sand.
-
Wipe the area clean with a suitable solvent (e.g., ethanol or acetone), ensuring proper ventilation.
-
Collect all contaminated materials in a designated hazardous waste bag.
Major Spill (Outside a Fume Hood):
-
Evacuate the immediate area.
-
Alert laboratory supervisor and institutional safety personnel.
-
If the substance is flammable, turn off all nearby ignition sources.
-
Prevent the spill from entering drains.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[4] Seek medical attention if irritation develops.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan: A Self-Validating System
Proper chemical waste management is a legal and ethical responsibility.[12] 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one does not contain halogens, so it must be disposed of as non-halogenated organic waste .[13][14] Mixing it with halogenated waste streams increases disposal costs and complexity.[14]
Waste Segregation and Disposal Workflow
Caption: Waste disposal pathway for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.
Disposal Protocol Steps
-
Container Selection : Use designated, properly vented, and chemically compatible containers for liquid and solid waste.[15][16]
-
Labeling : Label waste containers clearly with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate percentages as soon as the first drop of waste is added.[13][15]
-
Storage : Store waste containers in a designated satellite accumulation area.[17] Ensure they are kept closed except when adding waste and are stored in secondary containment to prevent spills.[15]
-
Empty Containers : The original reagent bottle, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as non-halogenated liquid waste. After rinsing and removal of the label, the container may be disposed of in the appropriate glass recycling bin.[18]
-
Disposal : Never pour any amount of this chemical or its solutions down the drain.[14][16] All waste must be disposed of through your institution's certified hazardous waste management program.
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Safety Data Sheet 3,4-Dimethoxybenzaldehyde . MetaSci. [Link]
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Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Safety Equipment in the Laboratory . Solubility of Things. [Link]
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Safety Data Sheet: 3,4-Dimethoxybenzaldehyde . Carl ROTH. [Link]
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Non-Halogenated Solvents in Laboratories . Temple University. [Link]
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Protective Gear - Organic Chemistry at CU Boulder . University of Colorado Boulder. [Link]
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Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources . U.S. Environmental Protection Agency (EPA). [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
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Non-halogenated Organic Solvents - Standard Operating Procedure . Braun Research Group. [Link]
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Lab Safety Equipment & PPE . ChemTalk. [Link]
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Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
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Proper Protective Equipment . Chemistry LibreTexts. [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
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Step-by-Step Guide to Better Laboratory Management Practices . Washington State Department of Ecology. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
